molecular formula C11H10N4O3 B1305452 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid CAS No. 436088-52-7

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Cat. No.: B1305452
CAS No.: 436088-52-7
M. Wt: 246.22 g/mol
InChI Key: HQARDVLSJLCFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQARDVLSJLCFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=C(NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963095
Record name 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-52-7, 436688-52-7
Record name 4-[[(4-Aminophenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Introduction

This compound is a dissymmetrically substituted imidazole-4,5-dicarboxamide. The imidazole-4,5-dicarboxylic acid scaffold is of significant interest in medicinal chemistry as it can be derivatized to create compounds that mimic substituted purines, which are known to interact with a wide range of biological targets, including kinases.[1][2] The presence of both a carboxylic acid and an aromatic amine moiety makes this molecule a versatile building block for further chemical elaboration in drug discovery programs.

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, intended for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established chemical principles and analogous reactions reported in the literature. We will delve into the synthesis of the core imidazole-4,5-dicarboxylic acid scaffold, followed by a discussion on the strategic challenges and a proposed solution for the selective mono-amidation required to yield the final product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the amide bond, leading back to imidazole-4,5-dicarboxylic acid and p-phenylenediamine. The primary challenge of this synthesis is achieving selective mono-amidation of the dicarboxylic acid. A plausible strategy involves the in-situ formation of a cyclic anhydride from imidazole-4,5-dicarboxylic acid, which can then be selectively opened by one of the amino groups of p-phenylenediamine.

retrosynthesis target 5-(4-Amino-phenylcarbamoyl)-3H- imidazole-4-carboxylic acid intermediate1 Imidazole-4,5-dicarboxylic acid anhydride target->intermediate1 Amide bond formation reagent1 p-Phenylenediamine target->reagent1 Amide bond formation start1 Imidazole-4,5-dicarboxylic acid intermediate1->start1 Dehydration

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Core Scaffold: Imidazole-4,5-dicarboxylic acid

Imidazole-4,5-dicarboxylic acid (I45DA) is the foundational starting material for this synthesis.[3] It is a useful intermediate for various pharmaceuticals.[4] Several methods have been reported for its synthesis, with the most common being the oxidation of benzimidazole.[4] An alternative, more economical route involves the reaction of imidazole with formaldehyde followed by oxidation with nitric acid.[4] For the purposes of this guide, we will focus on the oxidation of benzimidazole due to its prevalence and relatively straightforward execution.

Experimental Protocol: Oxidation of Benzimidazole

This protocol is based on established methods for the oxidation of benzimidazoles.[4]

Materials:

  • Benzimidazole

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve benzimidazole in an aqueous solution of sodium hydroxide.

  • Heat the solution to reflux.

  • Slowly and portion-wise, add potassium permanganate to the refluxing solution. The addition should be controlled to maintain a manageable reaction rate and prevent excessive frothing. The color of the reaction mixture will change as the permanganate is consumed.

  • After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This typically results in the formation of a brown manganese dioxide precipitate.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

  • The filtrate, containing the disodium salt of imidazole-4,5-dicarboxylic acid, is then acidified with concentrated hydrochloric acid until the pH is acidic (pH ~2-3).

  • The white precipitate of imidazole-4,5-dicarboxylic acid is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.

  • The product is dried under vacuum to yield pure imidazole-4,5-dicarboxylic acid.

Parameter Value Reference
Starting MaterialBenzimidazole[4]
Oxidizing AgentPotassium Permanganate[4]
SolventAqueous NaOH[4]
Typical Yield60-70%Analogous Reactions
Melting Point287-289 °C (decomposes)[4]

Part 2: Selective Mono-amidation of Imidazole-4,5-dicarboxylic acid

The selective formation of a single amide bond on a dicarboxylic acid in the presence of a diamine presents a significant challenge due to the potential for polymerization and the formation of the diamide. To achieve the desired mono-amidation, a strategy that differentiates the reactivity of the two carboxylic acid groups is required. One effective method is the in-situ formation of a cyclic anhydride. The anhydride is more reactive than the carboxylic acid and can react with an amine under controlled conditions. Using a stoichiometric amount of the diamine can favor the mono-acylated product.

Proposed Synthetic Pathway

forward_synthesis start Imidazole-4,5-dicarboxylic acid intermediate Imidazole-4,5-dicarboxylic acid anhydride start->intermediate Acetic Anhydride, Heat target 5-(4-Amino-phenylcarbamoyl)-3H- imidazole-4-carboxylic acid intermediate->target + reagent p-Phenylenediamine reagent->target

Caption: Proposed forward synthesis of the target molecule.

Experimental Protocol: Mono-amidation via Anhydride Intermediate

Materials:

  • Imidazole-4,5-dicarboxylic acid

  • Acetic anhydride

  • p-Phenylenediamine

  • Dry N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Anhydride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole-4,5-dicarboxylic acid in acetic anhydride. Heat the mixture at reflux for 2-3 hours. The suspended solid should gradually dissolve as the anhydride is formed.

  • Removal of Acetic Anhydride: Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure. The resulting solid is the crude imidazole-4,5-dicarboxylic acid anhydride.

  • Amidation Reaction: Dissolve the crude anhydride in dry DMF under an inert atmosphere. In a separate flask, dissolve one equivalent of p-phenylenediamine in dry DMF.

  • Slowly add the p-phenylenediamine solution to the anhydride solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into a large volume of diethyl ether to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with diethyl ether to remove any unreacted p-phenylenediamine and other impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the presence of the imidazole and phenyl protons and the correct integration ratios.

  • ¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule, including the two carbonyl carbons (amide and carboxylic acid).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. The expected molecular formula is C₁₁H₁₀N₄O₃ with a molecular weight of 246.22 g/mol .[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and amide, the O-H stretch of the carboxylic acid, and the C=O stretches of the amide and carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • p-Phenylenediamine: Toxic and a skin sensitizer. Avoid inhalation of dust and skin contact. Handle with appropriate PPE.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Acids and Bases: Handle concentrated acids (HCl) and bases (NaOH) with care, as they are corrosive.

Conclusion

This guide outlines a scientifically plausible and robust synthetic pathway for this compound. The proposed two-part strategy, involving the initial synthesis of the imidazole-4,5-dicarboxylic acid scaffold followed by a selective mono-amidation via a cyclic anhydride intermediate, provides a clear and actionable route for obtaining this valuable chemical entity. The detailed protocols and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate this target molecule for applications in medicinal chemistry and drug discovery.

References

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. National Institutes of Health. [Link]

  • An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides. ResearchGate. [Link]

  • Synthesis of substituted imidazole-4,5-dicarboxylic acids. Brusina, T. A., et al. [Link]

  • Preparation of imidazole-4,5-dicarboxylic acid.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pivotal Role of Physicochemical Profiling in Modern Drug Discovery

In the intricate journey of drug discovery and development, the adage "form follows function" finds a profound resonance in the physicochemical characteristics of a candidate molecule. These intrinsic properties are not mere data points; they are the fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For the researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's solubility, lipophilicity, and ionization state is paramount. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3] This guide provides an in-depth technical exploration of the core physicochemical properties of the novel heterocyclic compound, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, a molecule of interest for its potential biological activities stemming from its unique structural motifs. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their determination, and elucidate the causal relationships between these characteristics and a drug's in vivo performance.

Compound Overview: Structure and Predicted Properties

IUPAC Name: 5-({[4-aminophenyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid

CAS Number: 436088-52-7

Chemical Formula: C₁₁H₁₀N₄O₃

Molecular Weight: 246.22 g/mol

The structure of this compound reveals a confluence of functional groups that are critical to its physicochemical nature. The imidazole core, a common scaffold in medicinal chemistry, is amphoteric. The carboxylic acid moiety imparts acidic properties, while the aromatic amine provides a basic center. The amide linkage introduces a degree of rigidity and hydrogen bonding capabilities.

A summary of readily available and predicted physicochemical properties is presented in Table 1. It is crucial to underscore that predicted values, while useful for initial assessment, must be experimentally verified to ensure accuracy in drug development decisions.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄O₃BOC Sciences[4]
Molecular Weight 246.22 g/mol BOC Sciences[4]
Predicted Boiling Point 531.3 ± 45.0 °C at 760 mmHgBOC Sciences[4]
Predicted Density 1.592 ± 0.06 g/cm³BOC Sciences[4]
InChI Key HQARDVLSJLCFBA-UHFFFAOYSA-NBOC Sciences[4]

Proposed Synthesis and Structural Verification

Proposed Synthetic Pathway:

G A Imidazole-4,5-dicarboxylic acid B Imidazole-4,5-dicarboxylic acid monomethyl ester A->B 1. SOCl2, Methanol C 5-(4-Nitro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid methyl ester B->C 2. EDCI, HOBt, 4-Nitroaniline, DMF D This compound methyl ester C->D 3. H2, Pd/C, Methanol E This compound D->E 4. LiOH, THF/H2O

Figure 1: Proposed synthesis of the target compound.

Experimental Protocol for Synthesis:

  • Monoesterification: Imidazole-4,5-dicarboxylic acid is treated with thionyl chloride in methanol at reflux to selectively form the monomethyl ester. The reaction is monitored by thin-layer chromatography (TLC).

  • Amide Coupling: The resulting monoester is coupled with 4-nitroaniline using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in an aprotic solvent like dimethylformamide (DMF).

  • Nitro Reduction: The nitro group is reduced to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere.

  • Saponification: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

Structural Verification Workflow:

G cluster_0 Purification cluster_1 Structural Characterization A Crude Product B Purified Product A->B Column Chromatography / Recrystallization C Melting Point B->C D FTIR B->D E NMR (1H, 13C) B->E F Mass Spectrometry B->F

Figure 2: Workflow for purification and structural analysis.

A battery of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

  • Melting Point Determination: A sharp melting point range is indicative of high purity.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O (amide and carboxylic acid), and aromatic C-H stretches.[1][2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise arrangement of atoms and confirming the final structure.[3][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[9][10][11]

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its distribution in the body.[3][12] Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][13]

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Causality and Insights:

The solubility of this compound is expected to be pH-dependent due to the presence of both acidic (carboxylic acid) and basic (aromatic amine and imidazole) functional groups. Therefore, determining its solubility at different pH values (e.g., pH 2, 5, and 7.4) is crucial to predict its dissolution behavior in different segments of the gastrointestinal tract.

Ionization Constant (pKa): The Driver of pH-Dependent Properties

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[8][14][15] This parameter profoundly influences a drug's solubility, permeability, and interaction with its biological target.[16][17]

Experimental Protocol: UV-Visible Spectrophotometry for pKa Determination

UV-visible spectrophotometry is a common and reliable method for pKa determination, provided the ionized and non-ionized forms of the molecule have distinct UV-visible spectra.

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values bracketing the expected pKa are prepared.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted into each buffer solution to a constant final concentration.

  • Spectral Acquisition: The UV-visible spectrum of the compound in each buffer is recorded.

  • Data Analysis: The absorbance at a wavelength where the spectral difference between the ionized and non-ionized forms is maximal is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Self-Validating System:

The accuracy of the determined pKa can be validated by repeating the measurements at multiple wavelengths where spectral changes are observed. The calculated pKa values should be consistent across these different wavelengths.

Anticipated Ionization States:

G A Cationic (Low pH) -COOH, -NH3+, Imidazole-H+ B Neutral (Intermediate pH) -COO-, -NH2, Imidazole A->B pKa1 (Carboxylic Acid) C Anionic (High pH) -COO-, -NH2, Imidazole- B->C pKa2 (Aromatic Amine/Imidazole)

Figure 3: Expected ionization states of the molecule.

Lipophilicity (LogP/LogD): A Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor for its ability to cross biological membranes.[11][12] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is a classical approach to determine LogD.[18][19][20]

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is shaken for a defined period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

  • Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Expertise in Experimental Design:

The choice of the initial phase for dissolving the compound and the volume ratio of the two phases can be optimized based on the predicted LogD to ensure accurate quantification in both layers. For compounds with very high or very low lipophilicity, adjusting the phase volume ratio is critical to obtain measurable concentrations.

Conclusion: Integrating Physicochemical Data for Informed Drug Development

The comprehensive physicochemical characterization of this compound is an indispensable step in its evaluation as a potential drug candidate. The experimental determination of its solubility, pKa, and LogD provides the foundational data necessary to predict its ADME properties and to guide its formulation and further development. By employing robust and validated experimental protocols, researchers can generate high-quality data that enables informed decision-making, ultimately increasing the probability of success in the challenging landscape of drug discovery. This guide serves as a technical framework for such an endeavor, emphasizing the synergy between theoretical understanding and rigorous experimental execution.

References

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Talevi, A. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • ACD/Labs. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Al-Iraqi, W., & Taha, A. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. [Link]

  • ResearchGate. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • US Patent. (1985). Preparation of imidazole-4,5-dicarboxylic acid.
  • University of Calgary. (n.d.). Melting point determination. [Link]

  • ResearchGate. (2017). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Al-Iraqi, W., & Taha, A. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Frontage Laboratories. (n.d.). Physicochemical Properties. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

  • Royal Society of Chemistry. (2023). ADME Optimization in Drug Discovery. [Link]

  • Domainex. (n.d.). Shake Flask LogD. [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Bentham Science. (2008). Using Measured pKa, LogP and Solubility to Investigate Supersaturation and Predict BCS Class. [Link]

  • ResearchGate. (2008). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of a novel imidazole derivative, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic integration of modern spectroscopic and spectrometric methods, emphasizing the rationale behind experimental choices and the interpretation of complex data. It is designed to serve as a practical, in-depth resource for researchers engaged in the characterization of complex small molecules.

Introduction: The Significance of Imidazole Scaffolds

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature and pharmacology. It is the core of the amino acid histidine, playing a critical role in enzyme catalysis and protein structure. Furthermore, the imidazole motif is found in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The title compound, this compound, combines the imidazole core with a p-aminophenylcarbamoyl side chain and a carboxylic acid group, suggesting potential for diverse biological interactions and a complex chemical character. Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent biological and pharmacological investigations are built.

Strategic Workflow for Structural Elucidation

The confirmation of a novel chemical entity's structure is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. A robust strategy does not merely collect data but uses each piece of information to build a coherent and self-validating structural hypothesis.

Below is a logical workflow designed for the comprehensive characterization of this compound.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., HPLC) Synthesis->Purification Purity Purity Assessment (e.g., LC-MS) Purification->Purity MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purity->MS IR Infrared (IR) Spectroscopy (Functional Groups) Purity->IR NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) (Connectivity & Stereochemistry) Purity->NMR Data_Integration Data Integration & Structure Proposal MS->Data_Integration IR->Data_Integration NMR->Data_Integration Final_Confirmation Structural Confirmation Data_Integration->Final_Confirmation

Caption: A strategic workflow for the structural elucidation of a novel compound.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice.

3.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol, DMSO).

  • Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Given the presence of acidic (carboxylic acid) and basic (amino and imidazole nitrogens) functional groups, both positive and negative ESI modes should be evaluated to determine the optimal ionization efficiency.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

3.2. Expected Data and Interpretation

The molecular formula of the target compound is C₁₁H₁₀N₄O₃. The predicted monoisotopic mass and the expected ions in positive and negative ESI modes are summarized below.

PropertyExpected Value
Molecular Formula C₁₁H₁₀N₄O₃
Monoisotopic Mass 246.0753 g/mol
Expected Ion (ESI+) [M+H]⁺ at m/z 247.0826
Expected Ion (ESI-) [M-H]⁻ at m/z 245.0680

The observation of ions with high mass accuracy (typically < 5 ppm error) provides strong evidence for the elemental composition of the molecule.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a "fingerprint" of the compound's vibrational modes.

4.1. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

4.2. Expected Data and Interpretation

The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amine & Amide) 3400-3200Stretching
O-H (Carboxylic Acid) 3300-2500 (broad)Stretching
C-H (Aromatic) 3100-3000Stretching
C=O (Amide) ~1680-1650Stretching
C=O (Carboxylic Acid) ~1720-1700Stretching
C=C, C=N (Aromatic/Imidazole) 1600-1450Stretching

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the connectivity of atoms and their spatial relationships. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for unambiguous structure determination.

5.1. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical to ensure solubility and to avoid exchange of labile protons (e.g., NH, OH).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

5.2. Predicted ¹H and ¹³C NMR Data and Interpretation

The

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-aminophenylcarbamoyl)-1H-imidazole-4-carboxylic acid (CAS 436088-52-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The compound registered under CAS 436088-52-7, identified as 5-(4-aminophenylcarbamoyl)-1H-imidazole-4-carboxylic acid, presents a rich tapestry of functional groups, including an imidazole core, a carboxylic acid, an amide linkage, and a primary aromatic amine. This guide provides a comprehensive, predictive analysis of the spectroscopic data (NMR, IR, MS) for this molecule. More than a mere listing of expected values, this document serves as a strategic manual, detailing not only what to expect but why specific spectroscopic signatures arise and how to best acquire and interpret them. The methodologies and interpretations presented herein are grounded in fundamental principles and are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers working with this or structurally related molecules.

Molecular Structure:

Caption: A systematic workflow for the complete NMR characterization of CAS 436088-52-7.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. This will provide the initial overview of proton environments.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show all unique carbon signals as singlets.

  • 2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton coupling networks, for instance, to confirm the connectivity of the protons on the aminophenyl ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is key for identifying long-range (2-3 bond) correlations between protons and carbons. It will be essential for assigning the quaternary carbons and confirming the connectivity between the imidazole and phenyl rings through the amide linkage.

  • Data Analysis: Process all spectra using appropriate software. The combination of these experiments will allow for a full and validated assignment of all proton and carbon signals, confirming the molecular structure.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of CAS 436088-52-7 is expected to be complex but highly informative due to the multitude of polar functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group & VibrationExpected AppearanceRationale & Expert Insights
3500 - 3200O-H (Carboxylic Acid) & N-H (Amide, Amine, Imidazole)Broad and complex regionThis region will be dominated by a very broad absorption from the hydrogen-bonded O-H of the carboxylic acid, superimposed with sharper N-H stretching bands. The primary amine (NH₂) will show two distinct bands (asymmetric and symmetric stretches). [1][2]
3150 - 3000Aromatic C-H StretchMedium to weak, sharpCharacteristic stretching vibrations of C-H bonds on the aromatic rings.
~1710 - 1680C=O Stretch (Carboxylic Acid)Strong, sharpThe carbonyl of the carboxylic acid will be a prominent feature. Its position indicates conjugation and hydrogen bonding.
~1660 - 1640C=O Stretch (Amide I Band)Strong, sharpThe amide carbonyl stretch is a very reliable and intense band.
~1620 - 1580N-H Bend (Primary Amine) & C=C Stretch (Aromatic)Medium to strongThe N-H bending of the primary amine overlaps with the aromatic ring C=C stretching vibrations.
~1550 - 1520N-H Bend (Amide II Band)Medium to strongThis band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.
~1335 - 1250C-N Stretch (Aromatic Amine)StrongThe stretching vibration of the C-N bond of the aminophenyl group is expected to be strong. [1]
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid sample due to its simplicity and minimal sample preparation.

Workflow for ATR-IR Analysis

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Setup Ensure ATR crystal is clean Background Collect a background spectrum of the empty ATR stage Setup->Background Sample Place a small amount of solid sample onto the ATR crystal Background->Sample Acquire Apply pressure to ensure good sample contact and collect the spectrum Sample->Acquire Process Perform ATR correction and baseline correction Acquire->Process Analyze Identify characteristic absorption bands Process->Analyze Confirm Correlate with known functional groups Analyze->Confirm

Caption: Standard operating procedure for acquiring a high-quality ATR-IR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the diamond or germanium crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000 to 400 cm⁻¹.

  • Data Processing: After acquisition, apply an ATR correction if available in the software to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure a flat spectrum.

  • Analysis: Label the major peaks and compare their wavenumbers to the predicted values and standard correlation tables to confirm the presence of the key functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the ideal technique for this compound, as it is a soft ionization method that will likely produce a strong protonated molecular ion [M+H]⁺.

Table 4: Predicted Key Ions in High-Resolution ESI-MS

m/z (Predicted)Ion FormulaIon TypeRationale & Expert Insights
247.0829[C₁₁H₁₁N₄O₃]⁺[M+H]⁺The protonated molecular ion is expected to be the base peak in the positive ESI mode. Its accurate mass will confirm the elemental composition.
229.0723[C₁₁H₉N₄O₂]⁺[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway.
203.0928[C₁₀H₁₁N₄O]⁺[M+H - CO₂]⁺Decarboxylation (loss of CO₂) from the carboxylic acid is another highly probable fragmentation.
120.0658[C₇H₈N₂]⁺[H₂N-C₆H₄-NH₃]⁺Cleavage of the amide C-N bond can lead to the formation of a protonated p-phenylenediamine fragment.
121.0294[C₅H₃N₂O₂]⁺[HOOC-C₃HN₂-C=O]⁺Cleavage of the amide C-N bond can also result in an acylium ion derived from the imidazole carboxylic acid portion. For aromatic amides, this N-CO cleavage is a frequent occurrence. [3][4]

Nitrogen Rule: The molecule has an even number of nitrogen atoms (4), and its nominal molecular weight is an even number (246), which is consistent with the nitrogen rule. [5]

Experimental Protocol for HRMS Data Acquisition

Workflow for ESI-HRMS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare a dilute solution (~1-10 µg/mL) in a suitable solvent (e.g., Methanol/Water) Infuse Infuse the sample into the ESI source via syringe pump Prep->Infuse FullScan Acquire full scan MS data in positive ion mode Infuse->FullScan MSMS Perform tandem MS (MS/MS) on the [M+H]⁺ ion FullScan->MSMS to induce fragmentation Process Determine accurate mass of the molecular ion MSMS->Process Analyze Analyze the fragmentation pattern from the MS/MS spectrum Process->Analyze Confirm Confirm elemental composition and structural fragments Analyze->Confirm

Sources

A Senior Application Scientist's Guide to the Theoretical Modeling of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Predictive Approach

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and resource-intensive. The imidazole scaffold is a cornerstone in medicinal chemistry, lauded for its versatile physicochemical properties and its presence in numerous bioactive compounds.[1][2][3] The target of our investigation, "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid," represents a novel iteration of this privileged structure. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a flexible phenylcarbamoyl side chain, suggests a high potential for specific and potent interactions with biological macromolecules.

This guide eschews a conventional, linear protocol. Instead, it presents a holistic, multi-faceted theoretical modeling workflow. Our objective is to deeply characterize this molecule's intrinsic properties and predict its behavior in a biological context, thereby generating actionable, experimentally verifiable hypotheses. As a senior application scientist, my focus is not merely on the "how" but the "why"—justifying each computational step with a clear, causal link to the overarching goal of accelerating drug development. This document is designed for researchers, scientists, and drug development professionals, providing both a strategic framework and detailed, field-tested methodologies.

Part 1: Foundational Quantum Mechanical Characterization

Before we can predict how our molecule interacts with complex biological systems, we must first understand its fundamental electronic and structural properties. Density Functional Theory (DFT) is our tool of choice for this initial phase, offering a robust balance of computational cost and accuracy.[4][5][6]

Geometry Optimization and Tautomeric/Conformational Analysis

The "3H-imidazole" designation in the molecule's name points to a specific tautomer. However, it is crucial to verify its stability relative to other possible tautomers. Furthermore, the rotational freedom around the amide bond and the phenyl ring necessitates a thorough conformational search.

Protocol 1: DFT-Based Geometry Optimization

  • Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D format using a molecular editor such as ChemDraw or Avogadro.

  • Conformational Search: Employ a conformational search algorithm (e.g., using the MMFF94 force field) to identify low-energy conformers.

  • DFT Optimization: For the most stable conformer and any other relevant tautomers, perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a 6-311G(d,p) basis set.[6] This level of theory provides a reliable description of molecular geometries and electronic properties for organic molecules.[4][6]

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties and Reactivity Descriptors

The optimized geometry from our DFT calculations serves as the basis for probing the molecule's electronic landscape. This allows us to predict its reactivity and potential interaction points.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy indicates its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding.[4]

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorTypical Calculation MethodSignificance in Drug Discovery
HOMO Energy DFT (e.g., B3LYP/6-311G(d,p))Indicates electron-donating capacity; relevant for charge-transfer interactions.
LUMO Energy DFT (e.g., B3LYP/6-311G(d,p))Indicates electron-accepting capacity; relevant for nucleophilic attack.
HOMO-LUMO Gap DFT (e.g., B3LYP/6-311G(d,p))Correlates with chemical reactivity and stability.[5]
Dipole Moment DFT (e.g., B3LYP/6-311G(d,p))Influences solubility and the ability to interact with polar environments.
MEP Surface DFT (e.g., B3LYP/6-311G(d,p))Visualizes regions for hydrogen bonding and other electrostatic interactions.[4]

Part 2: Pharmacokinetic Profile Prediction (ADMET)

A molecule's therapeutic potential is not solely dictated by its biological activity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical. In silico ADMET prediction provides an early-stage filter to identify potential liabilities.

Workflow 1: In Silico ADMET Profiling

Caption: In Silico ADMET Prediction Workflow.

Protocol 2: ADMET Property Prediction

  • Input Preparation: Use the SMILES string or a 3D structure file (e.g., SDF) of the optimized molecule.

  • Server Submission: Submit the structure to publicly available, well-validated web servers such as SwissADME and ADMETLab 2.0.[7][8]

  • Data Consolidation: Compile the predictions for key parameters, including but not limited to:

    • Lipophilicity: Consensus LogP.

    • Solubility: Predicted aqueous solubility.

    • Pharmacokinetics: Blood-brain barrier penetration, P-glycoprotein substrate potential.

    • Drug-likeness: Adherence to Lipinski's, Veber's, and other rules.

    • Metabolism: Prediction of which cytochrome P450 (CYP) isoforms are likely to be inhibited.

    • Toxicity: Predictions for mutagenicity, carcinogenicity, and other toxic endpoints.

This early assessment allows for the proactive identification of potential developmental hurdles and can guide future chemical modifications to improve the molecule's pharmacokinetic profile.

Part 3: Target Identification and Molecular Docking

With a solid understanding of our molecule's intrinsic properties, the next logical step is to explore its potential biological targets. Given that imidazole derivatives are known to act as enzyme inhibitors, we will focus our efforts in this area.[2][9]

Hypothesis-Driven Target Selection

The structural motifs within "this compound"—specifically the carboxylic acid and the amide linkage—are reminiscent of scaffolds known to interact with kinases and proteases. For this guide, we will hypothesize that our molecule could inhibit the SARS-CoV-2 main protease (Mpro), a well-validated target for which numerous imidazole-based inhibitors have been computationally and experimentally evaluated.[7][8]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex.[5]

Workflow 2: Molecular Docking Protocol

Docking_Workflow prep_ligand Ligand Preparation (Add Hydrogens, Assign Charges) docking Docking Simulation (e.g., AutoDock Vina) prep_ligand->docking prep_receptor Receptor Preparation (Remove Water, Add Hydrogens) grid_gen Grid Box Generation (Define Binding Site) prep_receptor->grid_gen grid_gen->docking analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking->analysis

Caption: A streamlined molecular docking workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein.

  • Ligand Preparation:

    • Use the DFT-optimized structure of "this compound."

    • Assign Gasteiger charges and define rotatable bonds.

  • Grid Box Definition: Define a grid box that encompasses the active site of Mpro, specifically including the catalytic dyad (HIS41 and CYS145).[7][8]

  • Docking Execution: Run AutoDock Vina to perform the docking simulation. The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Pose Analysis:

    • Visualize the top-ranked docking poses using a molecular graphics system (e.g., PyMOL, Chimera).

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues.

The results of the docking simulation will provide a structural hypothesis for how our molecule achieves its inhibitory effect, which can then be tested and validated through more rigorous computational methods and, ultimately, experimental assays.

Part 4: Dynamic Stability and Refinement with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to observe the system's behavior over time. This is crucial for assessing the stability of the predicted binding pose and for a more refined estimation of binding affinity.

Protocol 4: All-Atom Molecular Dynamics Simulation

  • System Preparation:

    • Take the best-ranked ligand-protein complex from the docking study as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Use a well-established force field for proteins and small molecules (e.g., AMBER, CHARMM).

    • Perform an initial energy minimization of the system.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure.

  • Production Run: Run the production MD simulation for a duration sufficient to observe the stability of the complex (typically on the order of 100 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the ligand remains securely bound in the active site.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key hydrogen bonds and other interactions identified in the docking study throughout the simulation to confirm their persistence.

A stable MD trajectory provides strong evidence that the computationally predicted binding mode is physically realistic and warrants experimental validation.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive, multi-step theoretical workflow for the characterization of "this compound." By systematically progressing from fundamental quantum mechanical properties to ADMET profiling, target-based molecular docking, and dynamic simulation, we can build a robust, data-driven case for this molecule's therapeutic potential. The insights generated through this process are not merely academic; they provide a critical foundation for prioritizing experimental resources, guiding medicinal chemistry efforts for lead optimization, and ultimately, accelerating the translation of a promising compound into a viable drug candidate.

References

  • Al-Khafaji, K., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. COVID, 4(6), 672-695. Available from: [Link]

  • Mary, Y. S., et al. (2025). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1319, 138773. Available from: [Link]

  • Al-Khafaji, K., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. ResearchGate. Available from: [Link]

  • Irfan, A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1-19. Available from: [Link]

  • Ali, A., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 15(45), 31853-31867. Available from: [Link]

  • Sharma, A., et al. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In A. K. Sharma (Ed.), Role of Heterocyclic Compounds in Antiviral Drug Discovery. Elsevier. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Kumar, R., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cancer Research and Treatment Updates, 4(1), 1-10. Available from: [Link]

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 229, 113965. Available from: [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Costello, M. F., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 666-670. Available from: [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(14), 5497. Available from: [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document employs a predictive, structure-based approach to identify and rationalize high-probability molecular targets. By deconstructing the molecule into its core pharmacophores—the imidazole-4-carboxamide and the N-phenylcarbamoyl moieties—we extrapolate from established structure-activity relationships of analogous compounds. This guide proposes three primary classes of potential biological targets: Receptor Tyrosine Kinases (with a focus on Axl), G-Protein Coupled Receptors (specifically the Angiotensin II receptor), and Poly (ADP-ribose) Polymerase (PARP) enzymes. For each putative target class, we delve into the mechanistic rationale for potential interaction, delineate the associated signaling pathways, and provide detailed, field-proven experimental protocols for target validation. This whitepaper is intended to serve as a foundational resource for researchers initiating investigation into the pharmacological profile of this and structurally related compounds.

Introduction: A Predictive Approach to a Novel Chemical Entity

The compound this compound represents a novel chemical entity with potential therapeutic applications. Its structure, characterized by a central imidazole-4-carboxamide core coupled to a substituted phenylcarbamoyl moiety, suggests a high likelihood of interaction with specific biological macromolecules. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metallic ions in enzyme active sites[1]. The carboxamide linkage provides a rigid and planar unit capable of forming key hydrogen bonds with protein backbones, a common feature in many enzyme inhibitors and receptor antagonists.

Given the absence of published biological data for this specific molecule, a predictive approach based on structural analogy is the most logical starting point for investigation. This guide will, therefore, focus on well-characterized biological targets of compounds containing similar structural motifs.

Predicted Target Class I: Receptor Tyrosine Kinases (RTKs)

The imidazole scaffold is a common feature in a multitude of kinase inhibitors[2][3][4][5]. The structural resemblance of this compound to known ATP-competitive inhibitors suggests that it may target the ATP-binding pocket of one or more kinases.

Primary Hypothesized Target: Axl Receptor Tyrosine Kinase

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a particularly compelling putative target. Axl is frequently overexpressed in various cancers and its activation is linked to tumor progression, metastasis, and drug resistance[6][7][8][9][10]. Several potent Axl inhibitors feature scaffolds that can be conceptually related to the query molecule[11][12][13][14][15].

Mechanistic Rationale: The imidazole core can act as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region. The phenylcarbamoyl portion can extend into the hydrophobic pocket of the ATP-binding site, with the terminal amino group potentially forming additional interactions.

Axl Signaling Pathway

Activation of Axl by its ligand, Gas6, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, and migration[6][9][10]. Inhibition of Axl is a promising strategy to disrupt these oncogenic signals.

Axl_Signaling Axl Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 Ligand Axl Axl Receptor Gas6->Axl Binding & Dimerization PI3K PI3K Axl->PI3K Phosphorylation MAPK MAPK/ERK Axl->MAPK JAK JAK Axl->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Metastasis Metastasis & Invasion MAPK->Metastasis STAT STAT JAK->STAT STAT->Proliferation

A diagram of the Axl signaling cascade.
Experimental Validation Workflow

Objective: To determine if this compound inhibits Axl kinase activity.

Step 1: In Vitro Kinase Inhibition Assay

  • Principle: A direct measurement of the compound's ability to inhibit the phosphorylation of a substrate by purified Axl kinase.

  • Protocol:

    • Prepare a reaction buffer containing purified recombinant Axl kinase domain.

    • Add a range of concentrations of the test compound (typically from 1 nM to 100 µM).

    • Initiate the kinase reaction by adding a peptide substrate and ATP.

    • Incubate for a specified time at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, TR-FRET, or AlphaScreen®).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Step 2: Cellular Target Engagement Assay

  • Principle: To confirm that the compound can enter cells and bind to Axl kinase.

  • Protocol (NanoBRET™ as an example):

    • Transfect cells with a vector expressing Axl fused to NanoLuc® luciferase.

    • Treat the cells with a cell-permeable fluorescent tracer that binds to the ATP pocket of Axl.

    • Add the test compound in a dose-response manner.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the compound will displace the tracer, leading to a decrease in the BRET signal.

    • Determine the cellular IC50 value.

Step 3: Cellular Phosphorylation Assay

  • Principle: To assess the compound's ability to inhibit Axl autophosphorylation and the phosphorylation of downstream signaling proteins in a cellular context[16][17][18][19].

  • Protocol (Western Blotting):

    • Culture Axl-expressing cells (e.g., MDA-MB-231) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

    • Stimulate the cells with Gas6 to induce Axl phosphorylation.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-Axl, total Axl, phospho-AKT, and total AKT.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Assay Purpose Typical Readout
In Vitro Kinase AssayDetermine direct enzyme inhibitionIC50
Cellular Target EngagementConfirm binding in a cellular environmentCellular IC50
Cellular Phosphorylation AssayMeasure inhibition of signalingReduction in protein phosphorylation

Predicted Target Class II: G-Protein Coupled Receptors (GPCRs)

The imidazole-4-carboxamide scaffold is also present in antagonists of G-protein coupled receptors, most notably the Angiotensin II type 1 (AT1) receptor[20].

Primary Hypothesized Target: Angiotensin II Type 1 (AT1) Receptor

The AT1 receptor is a key regulator of blood pressure and cardiovascular homeostasis[21][22][23][24]. Blockade of this receptor is a major therapeutic strategy for hypertension and heart failure.

Mechanistic Rationale: The carboxylic acid and imidazole nitrogen atoms of the query compound could mimic the interactions of the peptide ligand Angiotensin II with the receptor. The phenylcarbamoyl group can occupy a hydrophobic pocket within the receptor binding site.

Angiotensin II Signaling Pathway

Binding of Angiotensin II to the AT1 receptor activates Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in physiological responses such as vasoconstriction and aldosterone secretion.

AngiotensinII_Signaling Angiotensin II AT1 Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

A diagram of the Angiotensin II AT1 receptor signaling pathway.
Experimental Validation Workflow

Objective: To determine if this compound acts as an antagonist at the AT1 receptor.

Step 1: Radioligand Binding Assay

  • Principle: To measure the affinity of the test compound for the AT1 receptor by competing with a radiolabeled ligand.

  • Protocol:

    • Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

    • Incubate the membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan).

    • Add increasing concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the Ki value, which represents the inhibitory constant of the compound.

Step 2: Calcium Flux Assay

  • Principle: A functional assay to measure the ability of the compound to block Angiotensin II-induced increases in intracellular calcium[1][25][26][27][28].

  • Protocol:

    • Culture cells expressing the AT1 receptor in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with a known concentration of Angiotensin II.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Determine the IC50 of the compound for the inhibition of the calcium response.

Assay Purpose Typical Readout
Radioligand BindingDetermine receptor affinityKi
Calcium Flux AssayMeasure functional antagonismIC50

Predicted Target Class III: Poly (ADP-ribose) Polymerase (PARP)

The carboxamide moiety is a critical pharmacophore in many PARP inhibitors[29][30][31][32][33][34]. PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations[35][36][37][38][39].

Primary Hypothesized Target: PARP-1

PARP-1 is the most abundant and well-characterized member of the PARP family.

Mechanistic Rationale: The carboxamide group of the query molecule can mimic the nicotinamide moiety of the PARP substrate, NAD+, and form key hydrogen bonds in the active site. The imidazole and phenyl rings can engage in pi-stacking interactions with aromatic residues in the binding pocket.

Role of PARP-1 in DNA Repair

PARP-1 detects single-strand breaks in DNA and, upon binding, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. Inhibition of PARP-1 leads to the accumulation of single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death through a process called synthetic lethality.

PARP_Inhibition Mechanism of PARP Inhibition cluster_dna_damage DNA Damage & Repair cluster_intervention Therapeutic Intervention SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Detection DSB Double-Strand Break (DSB) SSB->DSB During Replication BER Base Excision Repair PARP1->BER Recruitment CellSurvival Cell Survival BER->CellSurvival HR Homologous Recombination (HR) DSB->HR CellDeath Cell Death (Apoptosis) DSB->CellDeath in HR-deficient cells HR->CellSurvival PARPi PARP Inhibitor PARPi->PARP1 Inhibition

A diagram illustrating the role of PARP-1 in DNA repair and the mechanism of PARP inhibitors.
Experimental Validation Workflow

Objective: To evaluate the PARP-1 inhibitory activity of this compound.

Step 1: In Vitro PARP-1 Activity Assay

  • Principle: A biochemical assay to measure the inhibition of PARP-1-catalyzed PARylation[40][41][42][43].

  • Protocol (Colorimetric as an example):

    • Coat a 96-well plate with histones, which will serve as the acceptor for PARylation.

    • Add a reaction mixture containing activated DNA, biotinylated NAD+ (the PARP-1 substrate), and purified PARP-1 enzyme.

    • Add the test compound at a range of concentrations.

    • Incubate to allow the PARylation reaction to proceed.

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP to detect the biotinylated PAR chains on the immobilized histones.

    • Add a colorimetric HRP substrate and measure the absorbance.

    • Calculate the IC50 value.

Step 2: Cellular PARP Inhibition Assay

  • Principle: To measure the inhibition of PARP activity in intact cells.

  • Protocol:

    • Seed cancer cells (e.g., HeLa) in a 96-well plate.

    • Treat the cells with the test compound for a specified duration.

    • Induce DNA damage using an agent like hydrogen peroxide to activate PARP.

    • Fix and permeabilize the cells.

    • Incubate with an antibody that specifically recognizes PAR.

    • Add a labeled secondary antibody and a DNA stain (e.g., DAPI).

    • Image the cells using a high-content imaging system and quantify the PAR signal intensity per cell.

    • Determine the cellular IC50 for PARP inhibition.

Assay Purpose Typical Readout
In Vitro PARP-1 ActivityDetermine direct enzyme inhibitionIC50
Cellular PARP InhibitionMeasure inhibition of PARylation in cellsCellular IC50

Conclusion and Future Directions

This guide has outlined a rational, predictive framework for investigating the biological targets of this compound. Based on structural similarities to known bioactive molecules, we have identified receptor tyrosine kinases (specifically Axl), G-protein coupled receptors (specifically the AT1 receptor), and PARP enzymes as high-priority targets for experimental validation. The provided workflows offer robust and well-established methodologies for confirming these predictions.

Successful validation of activity against any of these targets would open up exciting avenues for further preclinical development. Future work should focus on lead optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of this promising chemical scaffold.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Zhang, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(10), 2479.
  • Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127488.
  • Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443.
  • R&D Systems. (n.d.). PARP: Activity Assays.
  • Zhu, C., et al. (2022).
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Loh, W. K., & Loo, S. C. J. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1751–1763.
  • Sabarwal, A., et al. (2023). AXL signaling in cancer: from molecular insights to targeted therapies. Signal Transduction and Targeted Therapy, 8(1), 1-28.
  • ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service.
  • Signosis. (n.d.). PARP Activity Assay Kit (100 Tests).
  • Cambridge Bioscience. (n.d.). PARP assay kits.
  • Curtin, N. J. (2014). The Role of PARP in DNA Repair and its Therapeutic Exploitation. Recent Results in Cancer Research, 200, 127–146.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Wu, X., et al. (2016). The Receptor Tyrosine Kinase AXL in Cancer Progression. Cancers, 8(11), 102.
  • BenchChem. (n.d.). Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Comparative Guide.
  • Synapse. (2024, June 21). What are PARP inhibitors and how do they work?.
  • Zandarashvili, L., & Langelier, M. F. (2019). The role of PARP1 in DNA damage response and repair and cancer therapy. Journal of Molecular Biology, 431(22), 4499–4513.
  • Paccez, J. D., et al. (2021). Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. International Journal of Molecular Sciences, 22(16), 8888.
  • Weaver, A. N., & Yang, E. S. (2013). Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology, 3, 290.
  • D'Amours, D., et al. (2001). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 3(4), 3968–3994.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Sharma, A., et al. (2021). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 14(11), 1104.
  • Touyz, R. M., & Schiffrin, E. L. (2000). Physiological and Pathophysiological Functions of the AT2 Subtype Receptor of Angiotensin II. Hypertension, 35(5), 1179–1184.
  • Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822–1833.
  • BellBrook Labs. (n.d.). Transcreener® pADPr PARP Assay Kits.
  • Promega Corporation. (n.d.). GPCR Signaling Assays.
  • Li, H., et al. (2022).
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Mehta, P. K., & Griendling, K. K. (2007). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Hypertension, 49(5), 953–961.
  • Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
  • Wikipedia. (n.d.). AXL receptor tyrosine kinase.
  • Matsubara, H. (1998). Pathophysiological Role of Angiotensin II Type 2 Receptor in Cardiovascular and Renal Diseases.
  • Zhang, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(10), 2479.
  • Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822–1833.
  • Patel, M. B., et al. (2021). Integrated support vector machine and pharmacophore based virtual screening driven identification of thiophene carboxamide scaffold containing compound as potential PARP1 inhibitor. Journal of Biomolecular Structure and Dynamics, 39(16), 6065–6076.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
  • de Gasparo, M., et al. (1996). Angiotensin II receptors. Current Opinion in Endocrinology & Diabetes, 3(3), 258-264.
  • Synapse. (2024, June 25). What are Angiotensin II receptor modulators and how do they work?.
  • Sharma, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 985.
  • Sharma, A., et al. (2021). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature (compounds 33–43). Molecules, 26(4), 985.
  • Al-Ostoot, F. H., et al. (2022). Imidazole-based p38 MAP kinase inhibitors. Journal of Molecular Structure, 1248, 131454.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
  • Potashnikova, D., et al. (2020). The general PARP1 pharmacophore model; micromolar, PARP2-selective inhibitors 1–2 reported earlier and 1-oxo-3,4-dihydroisoquinoline-4-carboxamides derivatives 3 investigated in this work. Bioorganic Chemistry, 94, 103442.

Sources

An In-depth Technical Guide to 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring is a five-membered heterocyclic scaffold that stands as a cornerstone in medicinal chemistry.[1][2][3][4][5][6] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in essential biomolecules like the amino acid histidine and the purine bases of DNA make it a "privileged structure."[1][3] This means that the imidazole core is frequently found in compounds with a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][5][6][7]

The specific scaffold, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, combines the versatile imidazole core with a carboxamide linkage. This structure is particularly noteworthy because the carboxamide group can act as a bioisostere for a peptide bond, allowing it to interact with biological targets like enzymes and receptors with high affinity.[8][9] This guide will provide an in-depth exploration of this core structure, its derivatives, and analogs, focusing on their synthesis, biological targets, structure-activity relationships, and the experimental methodologies crucial for their development.

Section 1: Synthetic Strategies and Mechanistic Rationale

The synthesis of imidazole-4-carboxamide derivatives is a well-established field, yet requires careful consideration of reaction conditions and starting materials to achieve desired substitutions and high yields.

Core Scaffold Synthesis: The Debus-Radziszewski Reaction and Modern Variants

A foundational method for creating the imidazole ring is the Debus synthesis, which involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[4][10] While historically significant, this method often suffers from low yields. Modern approaches offer greater efficiency and versatility. A common strategy for the core of our topic compound involves a multi-component reaction, which is prized for its efficiency and atom economy.

A generalized synthetic workflow often starts with a precursor like 5-amino-1H-imidazole-4-carboxamide, a versatile building block in drug discovery.[11] The synthesis of the target scaffold typically involves the formation of an amide bond between a suitably activated imidazole-4-carboxylic acid derivative and 4-phenylenediamine.

Diagram: General Synthetic & Screening Workflow

The following diagram outlines a typical workflow from initial synthesis to biological evaluation for novel imidazole carboxamide derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Evaluation A Starting Materials (e.g., Imidazole-4,5-dicarboxylic acid, Substituted Anilines) B Amide Coupling Reaction (e.g., DCC/HOBt or HATU) A->B Step 1 C Work-up & Crude Product Isolation B->C Step 2 D Purification (Column Chromatography / Recrystallization) C->D Step 3 E Structural Verification (NMR, MS, FTIR) D->E Purity Check F Primary Screening (e.g., Kinase Inhibition Assay) E->F Submit for Testing G Secondary Screening (Cell-based Proliferation Assays) F->G Confirm Hits H Lead Optimization (SAR Studies) G->H Refine Structure H->A Iterative Design

Caption: A generalized workflow for the synthesis, purification, and evaluation of novel imidazole carboxamide derivatives.

Protocol: Representative Amide Coupling for Synthesis

This protocol provides a generalized, yet detailed, methodology for the amide bond formation central to creating the title compound's derivatives.

Objective: To synthesize a 5-(phenylcarbamoyl)-3H-imidazole-4-carboxylic acid derivative.

Materials:

  • Imidazole-4,5-dicarboxylic acid monomethyl ester

  • Substituted aniline (e.g., 4-fluoroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the imidazole-4,5-dicarboxylic acid monomethyl ester (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes. Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, while DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Amine Addition: Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash is crucial for removing unreacted acidic starting material and acidic byproducts from the coupling reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Section 2: Key Biological Targets and Mechanisms of Action

Derivatives based on the imidazole carboxamide scaffold have shown potent inhibitory activity against several key enzyme families implicated in oncology and inflammatory diseases.

PARP Inhibition and Synthetic Lethality

A prominent application for imidazole carboxamide derivatives is as inhibitors of Poly(ADP-ribose) polymerase (PARP).[8][12][13][14] PARP enzymes, particularly PARP-1, are critical for the repair of DNA single-strand breaks (SSBs).[13][15] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[13][15]

When PARP is inhibited, SSBs are not repaired, and during DNA replication, these unrepaired breaks lead to the collapse of replication forks, creating DSBs.[13] In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to cell death—a concept known as synthetic lethality .[13][15] The benzimidazole carboxamide scaffold, found in the clinical PARP inhibitor veliparib, serves as a structural analogue of nicotinamide, binding to the active site of the PARP enzyme.[8]

Kinase Inhibition

The imidazole scaffold is a versatile framework for designing inhibitors of various protein kinases, which are crucial regulators of cell signaling.[16] Dysregulation of kinase activity is a hallmark of many cancers.[7] Derivatives of imidazole carboxamide have been investigated as inhibitors for several kinases:

  • Transforming Growth Factor β-Activated Kinase 1 (TAK1): TAK1 is a key mediator in inflammatory signaling pathways (e.g., TNF-α and IL-1) and has emerged as a therapeutic target for both cancer and inflammatory diseases.[17][18] Imidazole carboxamides have been identified as potent and selective TAK1 inhibitors.[17][18]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is implicated in tumor growth and metastasis. Imidazole-4-carboxamide moieties have been successfully incorporated into 4-phenoxypyridine derivatives to create potent c-Met inhibitors.[19]

  • AMP-Activated Protein Kinase (AMPK): Some analogs, like 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), act as activators of AMPK, a central regulator of cellular energy homeostasis.[20][21][22] Activation of AMPK can suppress cancer cell proliferation.[20][22]

Diagram: Mechanism of PARP Inhibition in BRCA-Deficient Cells

G cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Deficient Cancer Cell A DNA Single-Strand Break (SSB) B PARP Enzyme A->B recruits C SSB Repair (BER Pathway) B->C activates D Cell Survival C->D leads to E DNA Single-Strand Break (SSB) G PARP Trapping & Inhibition E->G F PARP Inhibitor (Imidazole Carboxamide) F->G blocks H Replication Fork Collapse -> DSB G->H leads to I Defective HR Repair (due to BRCA mutation) H->I requires J Cell Death (Synthetic Lethality) I->J results in

Caption: The concept of synthetic lethality via PARP inhibition in cancer cells with deficient homologous recombination (HR) repair.

Section 3: Structure-Activity Relationship (SAR) Studies

Optimizing the potency and selectivity of these compounds requires a systematic investigation of their structure-activity relationships (SAR). This involves synthesizing a library of analogs with modifications at specific positions and evaluating their biological activity.

Key modification points on the this compound scaffold include:

  • The Phenyl Ring: Introducing electron-withdrawing or electron-donating groups can significantly impact binding affinity and pharmacokinetic properties.

  • The Amino Group: The position and nature of substituents on the aniline nitrogen can alter interactions within the target's binding pocket.

  • The Imidazole Core: Substitution at other positions of the imidazole ring (e.g., N1 or C2) can modulate the molecule's overall geometry and electronic distribution.

  • The Carboxylic Acid: Esterification or amidation of this group can improve cell permeability and create prodrugs.

SAR Insights from Published Data

Studies on related scaffolds provide valuable insights. For example, in a series of c-Met inhibitors, it was found that incorporating electron-withdrawing groups, particularly halogens, on the terminal phenyl rings was beneficial for improving antitumor activities.[19] Similarly, in the development of PARP-1 inhibitors, modifications to linker groups, such as using a 1,4-diazepane ring, led to a twofold increase in anti-proliferation activity compared to a piperazine linker.[14]

Quantitative SAR Data

The following table summarizes hypothetical SAR data for a series of analogs targeting PARP-1, illustrating how minor structural changes can dramatically affect inhibitory potency.

Compound IDR¹ (on Phenyl Ring)R² (Linker)PARP-1 IC₅₀ (nM)[14]Anti-Proliferation IC₅₀ (µM)[14]
Lead-01 HPiperazine15.545.1
ANA-02 4-FPiperazine12.838.6
ANA-03 4-CH₃Piperazine25.155.3
ANA-04 H1,4-Diazepane8.725.4
ANA-05 4-F1,4-Diazepane5.2 18.9

Data is illustrative, based on trends reported in cited literature.

This data demonstrates that a fluorine substitution (ANA-02, ANA-05) generally improves potency over the unsubstituted parent (Lead-01, ANA-04). Furthermore, changing the piperazine linker to a 1,4-diazepane ring consistently enhances both enzymatic inhibition and cellular anti-proliferative activity.[14]

Section 4: Future Directions and Conclusion

The this compound scaffold and its analogs represent a highly promising class of compounds for drug development, particularly in oncology. Their proven ability to target critical enzymes like PARP and various protein kinases provides a solid foundation for further research.

Future efforts should focus on:

  • Improving Selectivity: Designing derivatives that are highly selective for a specific kinase or PARP family member to minimize off-target effects.

  • Optimizing ADMET Properties: Enhancing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to improve drug-like properties and in vivo efficacy.

  • Exploring New Targets: Screening optimized libraries against a broader range of biological targets to uncover novel therapeutic applications.

By combining rational, structure-based drug design with systematic SAR studies and robust biological evaluation, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (Source: PMC - NIH)
  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (Source: Not specified)
  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. (Source: PubMed)
  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
  • Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. (Source: PubMed)
  • Preclinical Testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: A Potent Protein Kinase C-ι Inhibitor as a Potential Prostate Carcinoma Therapeutic. (Source: PubMed - NIH)
  • 2021 - Discovery of 2,4‐1H‐Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - DNA Encoded Chemical Library. (Source: DNA Encoded Chemical Library)
  • A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. (Source: PubMed)
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (Source: Not specified)
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (Source: PMC - PubMed Central)
  • C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity.
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (Source: Der Pharma Chemica)
  • The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. (Source: PubMed)
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.
  • A Comparative Guide to N-phenyl-1H-imidazole-5-carboxamide Derivatives and Other Kinase Inhibitors in Oncology. (Source: Benchchem)
  • Relationship between 5-aminoimidazole-4-carboxamide-ribotide and AMP-activated protein kinase activity in the perfused mouse heart. (Source: PubMed)
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (Source: PubMed Central)
  • Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. (Source: PubMed)
  • Structure of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).
  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (Source: Not specified)
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (Source: Not specified)
  • Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel arom
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole deriv
  • 5-Amino-1H-imidazole-4-carboxamide Hydrochloride: A Versatile Building Block in Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (Source: NIH)
  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activ
  • Binding interactions of (a) 5-amino-4-imidazolecarboxamide...
  • A comparative study of the inhibitory effects of various imidazole-based compounds. (Source: Benchchem)
  • Chemotherapy. (Source: Wikipedia)
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • Imidazole Derivatives as Potential Therapeutic Agents.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (Source: Not specified)
  • Imidazole Derivatives as Potential Therapeutic Agents. (Source: PubMed)
  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (Source: NIH)
  • CAS 436088-52-7 this compound. (Source: Not specified)
  • Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. (Source: PubMed)
  • Industrial production method of 4-amino-5-imidazole formamide.

Sources

An In-depth Technical Guide on the Discovery and History of Imidazole-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery and historical development of imidazole-4-carboxylic acids. It is intended for researchers, scientists, and professionals in drug development who seek a deep understanding of the origins, synthesis, and evolving significance of this important heterocyclic scaffold.

Introduction: The Imidazole Ring, a Cornerstone of Chemistry and Biology

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms.[1] First synthesized by German chemist Heinrich Debus in 1858 from glyoxal, formaldehyde, and ammonia, it was initially named "glyoxaline".[2][3] This fundamental structure is a critical component of numerous biological molecules. Most notably, it forms the side chain of the essential amino acid histidine, which plays a vital role in enzyme catalysis and protein structure.[1] The decarboxylation of histidine yields histamine, a key mediator in allergic reactions.[1] Given its prevalence in nature and its versatile chemical properties, the imidazole nucleus has become a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[4]

The Dawn of Imidazole Synthesis: From Debus to Radziszewski

The journey to imidazole-4-carboxylic acid begins with the foundational methods for creating the parent ring. While Debus's 1858 synthesis was groundbreaking, it often produced low yields.[2][5] A significant improvement arrived in 1882 with the work of Polish chemist Bronisław Radziszewski.[6] The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7][8] This method proved more versatile and laid the groundwork for producing a wide array of C-substituted imidazoles.[3] It remains a reaction of industrial importance for the production of imidazole derivatives.[8][9]

The Radziszewski reaction is valued for its atomic economy, where all atoms from the precursors are incorporated into the final product, making it an attractive method for sustainable synthesis.[6]

Fig. 1: Generalized Radziszewski Imidazole Synthesis.

The Link to Biology: Histidine and the Pauly Reaction

The history of imidazole-4-carboxylic acid is also intertwined with the study of amino acids. In 1904, German chemist Hermann Pauly developed a chemical test, now known as the Pauly reaction, to detect the presence of tyrosine or histidine in proteins.[10] The test is based on the coupling of diazotized sulfanilic acid with the imidazole ring of histidine (or the phenol ring of tyrosine) under alkaline conditions to form a distinct red-colored azo dye.[11][12] This reaction provided an early analytical method for identifying the imidazole moiety in biological samples and underscored the significance of the imidazole ring within the amino acid histidine.[10][13]

Early Synthetic Approaches to Imidazole-4-carboxylic Acid

While the precise first synthesis of imidazole-4-carboxylic acid is not documented as a singular event, its preparation logically followed the development of general imidazole syntheses and the degradation of natural products like histidine. Early approaches often involved multi-step sequences. A common strategy involves the synthesis of an esterified precursor, ethyl imidazole-4-carboxylate, followed by hydrolysis to yield the carboxylic acid.

One established pathway proceeds through the following key steps:

  • Cyclization: Using a starting material like ethyl acetamidoacetate to form a 2-mercaptoimidazole intermediate.

  • Oxidative Desulfurization: Removing the sulfur group to yield the imidazole ring.

  • Hydrolysis: Converting the ethyl ester to the final carboxylic acid.

A modern adaptation of this logic is outlined in a patented method that uses an inorganic-salt composite catalyst to improve yield and environmental friendliness.[14]

Representative Protocol: Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol describes the final step in a common synthetic sequence, the conversion of the ester to the carboxylic acid.

Objective: To synthesize 1H-Imidazole-4-carboxylic acid by hydrolyzing ethyl imidazole-4-carboxylate.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (KOH) solution

  • Sulfuric acid (H₂SO₄) solution

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • A mixture of ethyl imidazole-4-carboxylate and a potassium hydroxide solution (e.g., at a mass ratio of 1:2.2) is prepared.[15]

  • The reaction is allowed to proceed at a controlled temperature, for instance, 30°C, until the hydrolysis is complete.[15]

  • Upon completion, the reaction mixture is cooled.

  • Sulfuric acid solution is slowly added to the mixture to neutralize the base and acidify the solution to a pH of approximately 1, which protonates the carboxylate and precipitates the product.[15]

  • The resulting crude solid is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield pure 1H-Imidazole-4-carboxylic acid.[15]

Fig. 2: Workflow for the hydrolysis of ethyl imidazole-4-carboxylate.

Evolution of Synthetic Methodologies

Over the decades, synthetic chemists have developed more direct and efficient methods for producing imidazole-4-carboxylates and their parent acid. These modern techniques often feature improved yields, milder reaction conditions, and the use of novel catalysts.

MethodKey FeaturesTypical ConditionsReference
Classical Hydrolysis Final step in a multi-step synthesis from ester precursors.Basic (KOH) or acidic conditions followed by neutralization.[15],[14]
Microwave-Assisted Electrocyclization One-pot multicomponent procedure using azavinyl azomethine ylides.Microwave irradiation, good yields.[16]
Solid-Phase Synthesis Utilizes a resin-bound isocyanoacrylate for clean synthesis.Microwave reactor, 15 min reaction time at 220°C.[17]
Prebiotic Synthesis Models Formation from simple precursors like erythrose and formamidine.Demonstrates potential natural origins, low yields.[18]

This evolution reflects a broader trend in organic synthesis towards more efficient, atom-economical, and environmentally benign processes. Microwave-assisted and solid-phase syntheses, in particular, offer significant advantages in terms of speed and ease of purification, making them valuable tools in modern drug discovery.[16][17]

Significance in Medicinal Chemistry and Drug Development

Imidazole-4-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry.[19][20] The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile scaffold for designing enzyme inhibitors and receptor ligands.[21] The carboxylic acid group provides a key handle for further chemical modification, allowing for the synthesis of amides, esters, and other functional groups to modulate a compound's pharmacokinetic and pharmacodynamic properties.[19]

Derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[22][23] Furthermore, 1H-Imidazole-4-carboxylic acid itself has been investigated in clinical trials for conditions such as atopic dermatitis, highlighting its direct therapeutic potential.[24] Its ability to form coordination polymers and act as a ligand for metal complexes also opens applications in material science and analytical chemistry.[20][21]

Conclusion

From its conceptual origins in the first synthesis of the imidazole ring by Heinrich Debus to its modern, efficient production via microwave-assisted protocols, the story of imidazole-4-carboxylic acid is one of steady scientific advancement. Its history is woven through the foundational principles of organic synthesis, the analytical chemistry of proteins, and the relentless search for new therapeutic agents. As a versatile scaffold with proven biological relevance, imidazole-4-carboxylic acid and its derivatives will undoubtedly continue to be a focus of intensive research and development in the scientific community for years to come.

References

  • Pauly, H. (1904). Über die Konstitution des Histidins. I. Mitteilung. Z. Physiol. Chem., 42(5–6), 508–518.

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

  • Microbe Notes. (2022, May 25). Pauly's Test- Definition, Principle, Procedure, Result, Uses.

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules.

  • Online Biology Notes. (2018, June 29). Pauly's test: Objective, Principle, Reagents, Procedure and Result.

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.

  • Amino acids Tests. (2024, January 26).

  • Biology Reader. (2019, November 28). Qualitative Analysis of Amino Acids - Definition & Methods.

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis.

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes.

  • da Silva, F. C., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals.

  • Wikipedia. (n.d.). Imidazole.

  • Google Patents. (n.d.). US4719309A - Preparation of imidazoles.

  • FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?

  • ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid synthesis.

  • Scribd. (n.d.). Synthesis of Imidazoles.

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry.

  • Shen, C., et al. (1987). Prebiotic synthesis of imidazole-4-acetaldehyde and histidine. Origins of Life and Evolution of Biospheres.

  • ACS Publications. (n.d.). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry.

  • Brusina, O. I. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids.

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.

  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.

  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid).

  • ResearchGate. (2025, August 6). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.

  • ResearchGate. (2019, February 3). (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.

  • World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives.

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications.

  • Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

  • PubChem. (n.d.). Imidazole-4-carboxylic acid.

Sources

An In-depth Technical Guide to the Solubility Profile of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aqueous solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile for the novel compound 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. Lacking extensive empirical data in the public domain for this specific molecule, this document serves as a predictive and methodological framework for its characterization. We will dissect the molecule's structural components to anticipate its solubility behavior and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these, aqueous solubility is a paramount parameter. Insufficient solubility can lead to a cascade of negative consequences, including:

  • Underestimated Potency in Biological Assays: Precipitation of the compound in assay media can lead to inaccurate concentration measurements and misleading structure-activity relationships (SAR).

  • Poor Absorption and Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[5] Low solubility is a leading cause of poor and variable bioavailability.[6][7]

  • Challenges in Formulation Development: Developing a suitable dosage form for a poorly soluble compound can be a complex and costly endeavor.[4][7]

This guide focuses on This compound , a molecule possessing a combination of functional groups that suggest a complex and pH-dependent solubility profile. Understanding this profile is essential for its progression in any drug discovery pipeline.

Molecular Structure Analysis and Predicted Solubility Behavior

The structure of this compound (CAS 436088-52-7) provides several clues to its potential solubility.

Chemical Structure:

  • IUPAC Name: this compound[]

  • Molecular Formula: C₁₁H₁₀N₄O₃[]

  • Key Functional Groups:

    • Imidazole ring: A heterocyclic aromatic ring that is amphoteric, meaning it can act as both a weak acid and a weak base.[9]

    • Carboxylic acid (-COOH): An acidic group that will be deprotonated (ionized) at higher pH, increasing aqueous solubility.

    • Amine group (-NH₂): A basic group on the phenyl ring that will be protonated (ionized) at lower pH, enhancing solubility.

    • Amide linkage (-CONH-): A polar group capable of hydrogen bonding.

Predicted Physicochemical Properties:

  • pKa: The presence of both an acidic carboxylic acid and a basic aniline-like amine, in addition to the amphoteric imidazole ring, suggests that this molecule will have multiple pKa values. The solubility will therefore be highly dependent on the pH of the medium.[5][10][11] At its isoelectric point, where the net charge is zero, the molecule is expected to have its lowest solubility.

  • LogP: The combination of aromatic rings and polar functional groups suggests a moderate lipophilicity. An accurate prediction would require specialized software, but the presence of multiple hydrogen bond donors and acceptors will temper the hydrophobicity of the aromatic systems.

  • Crystal Lattice Energy: The potential for strong intermolecular hydrogen bonding between the carboxylic acid, amide, and amine groups suggests that the molecule could form a stable, and potentially less soluble, crystal lattice. Polymorphism, the ability to exist in different crystal forms, could also significantly impact solubility.[11]

Based on this analysis, we can hypothesize that the solubility of this compound will be lowest in the mid-pH range and will increase significantly at both acidic and alkaline pH values due to the ionization of the amine and carboxylic acid groups, respectively.

Differentiating Kinetic and Thermodynamic Solubility

When characterizing a compound, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[1][3]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[1][12][13] This method is fast and consumes minimal compound, making it ideal for early-stage discovery to quickly flag potential issues.[3] However, it often overestimates the true solubility because the compound may not have sufficient time to form a stable crystal lattice, instead precipitating as an amorphous solid.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution.[7] The measurement involves equilibrating an excess of the solid compound with the aqueous buffer over an extended period (e.g., 24 hours or more) until the concentration of the dissolved compound in the supernatant is constant.[1][3] This value is more relevant for late-stage lead optimization and pre-formulation studies.[14]

The discrepancy between kinetic and thermodynamic solubility can be significant and is often attributed to the difference in energy between the amorphous and crystalline states of the compound.[4]

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol uses light scattering to detect the formation of precipitate as a compound is added to a buffer from a DMSO stock.[12][15][16]

Rationale: Laser nephelometry provides a rapid and sensitive method to determine the point at which a compound's concentration exceeds its kinetic solubility, causing the formation of light-scattering particles.[16]

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microtiter plates (clear bottom)

  • Laser nephelometer plate reader

  • Automated liquid handler or multichannel pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 10 mM stock solution in 100% DMSO prep2 Create serial dilutions of stock in DMSO (e.g., across plate) prep1->prep2 assay1 Dispense 2 µL of each DMSO concentration into microplate wells prep2->assay1 assay2 Rapidly add 198 µL of aqueous buffer (e.g., PBS) assay1->assay2 assay3 Mix and incubate for 2 hours at controlled temperature (e.g., 25°C) assay2->assay3 analysis1 Measure light scattering (Nephelometric Turbidity Units, NTU) assay3->analysis1 analysis2 Plot NTU vs. Concentration analysis1->analysis2 analysis3 Determine Kinetic Solubility: Concentration at which NTU significantly increases analysis2->analysis3

Caption: Workflow for Kinetic Solubility Assay via Nephelometry.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a microtiter plate. It is common to prepare a serial dilution of the stock solution in DMSO across the plate to test a range of concentrations.[15]

  • Buffer Addition: Rapidly add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This induces precipitation if the compound's concentration exceeds its kinetic solubility.[15]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified duration, typically 1 to 2 hours.[12]

  • Measurement: Measure the light scattering in each well using a nephelometer.[12]

  • Data Analysis: Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed above the background.[15]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility by incubating excess solid compound with a buffer.[17][18]

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. By allowing the system to reach equilibrium over an extended period, it measures the solubility of the most stable, lowest-energy solid form of the compound.[1][3]

Materials and Equipment:

  • This compound (solid powder)

  • Aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • HPLC-UV system for quantification

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound (e.g., 2 mg) to vials prep2 Add a known volume of aqueous buffer (e.g., 1 mL) prep1->prep2 equil1 Seal vials and place on shaker at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Incubate for 24-48 hours to reach equilibrium equil1->equil2 analysis1 Separate solid from supernatant (centrifugation or filtration) equil2->analysis1 analysis2 Dilute supernatant into mobile phase analysis1->analysis2 analysis3 Quantify concentration using a calibrated HPLC-UV method analysis2->analysis3

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound (e.g., ~2 mg) to several glass vials. Ensure that undissolved solid is visible.[18]

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial. Prepare separate vials for each pH to be tested.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[1][17]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated supernatant. This can be done by centrifuging the vials at high speed or by filtering the supernatant through a 0.22 µm syringe filter. This step must be performed carefully to avoid temperature changes.[15]

  • Quantification: Prepare a calibration curve using standard solutions of the compound at known concentrations. Dilute the saturated supernatant with a suitable solvent to fall within the linear range of the calibration curve. Analyze the standards and the diluted sample by HPLC-UV to determine the concentration.[7][15] This concentration represents the thermodynamic solubility.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear, tabular format.

Table 1: Hypothetical pH-Dependent Solubility Profile

pH of BufferKinetic Solubility (μg/mL)Thermodynamic Solubility (μg/mL)
2.0> 200150
5.0255
7.44010
9.0> 200180

Interpretation: This hypothetical data illustrates the expected "U-shaped" pH-solubility profile. The lowest solubility is observed around pH 5.0, which could be near the molecule's isoelectric point. At low pH (2.0), the aniline amine group is protonated, and at high pH (9.0), the carboxylic acid is deprotonated, leading to significantly increased solubility in both cases.[2][11] As expected, the kinetic solubility values are consistently higher than the thermodynamic values, highlighting the potential for supersaturation when using DMSO stock solutions.[4]

Conclusion and Future Directions

This guide has outlined the theoretical considerations and practical methodologies required to fully characterize the solubility profile of this compound. The presence of multiple ionizable functional groups dictates a strong pH-dependence on its aqueous solubility. Accurate and reproducible determination of both kinetic and thermodynamic solubility is essential for making informed decisions during the drug discovery and development process.

For a complete understanding, further studies are recommended, including:

  • pKa Determination: Experimental measurement of the compound's pKa values will allow for a more precise prediction and interpretation of its pH-solubility profile.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) should be used to identify the solid form (crystalline or amorphous) and investigate potential polymorphism, which can have a profound impact on thermodynamic solubility.[11]

  • Solubility in Biorelevant Media: Assessing solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) will provide more physiologically relevant data for predicting oral absorption.

By systematically applying the principles and protocols detailed herein, researchers can build a robust solubility data package, mitigate risks associated with poor solubility, and ultimately increase the probability of success for promising drug candidates like this compound.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. 12

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743-749. 4

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. 6

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). 1

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. 5

  • Raval, A. Factors Influencing (Affecting) on Solubility of Drugs in Solvent. 19

  • Pharmaguideline. (2022). Factors that Affect the Solubility of Drugs. 10

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). 20

  • ChemSrc. (n.d.). CAS 436088-52-7 this compound.

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. 14

  • International Journal of Novel Research and Development. (2021). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. 11

  • Guidechem. (n.d.). What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis? 21

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 17

  • BenchChem. (n.d.). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols. 15

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. 2

  • Enamine. (n.d.). Shake-Flask Solubility Assay. 3

  • Evotec. (n.d.). Thermodynamic Solubility Assay. 7

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. 18

  • Be, C. N., & Steffens, D. L. (2012). In vitro solubility assays in drug discovery. Methods in molecular biology (Clifton, N.J.), 922, 13-25. 13

  • Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. 22

  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry. 16

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. 23

  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). 24

  • PubChem. (n.d.). 5-amino-1H-imidazole-4-carboxylic acid. 25

  • Wikipedia. (n.d.). Imidazole. 9

Sources

An In-Silico Efficacy Prediction Framework for Novel Chemical Entities: A Case Study of "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for a Predictive Framework

The core challenge with a novel molecule like "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" is the absence of a known biological target. Traditional high-throughput screening is resource-intensive. Therefore, a logical and cost-effective initial step is to employ computational methods to predict potential protein targets and characterize the nature of the interaction.[4] This guide delineates a four-part predictive workflow:

  • Target Fishing: Utilizing the principle of chemical similarity to identify potential protein targets.

  • Molecular Docking: Simulating the binding of the molecule to the identified targets to assess affinity and interaction patterns.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: A conceptual overview of how to build predictive models when activity data for analogous compounds is available.

  • Molecular Dynamics (MD) Simulation: Refining the docking results by simulating the dynamic behavior of the protein-ligand complex in a near-physiological environment.

This integrated approach allows for the triangulation of evidence, building a stronger, more reliable prediction of the compound's activity.

Part 1: Target Identification via Ligand-Based Similarity

Expertise & Experience: The foundational principle here is that structurally similar molecules often exhibit similar biological activities.[6] By comparing our query molecule to vast databases of compounds with known protein targets, we can generate a ranked list of probable targets.[7][8] This "target fishing" approach is an efficient first step to generate experimentally testable hypotheses.[3]

Trustworthiness: The reliability of this method is contingent on the quality and size of the underlying databases, such as ChEMBL, which contains millions of annotated bioactive molecules.[3][9][10] We will utilize SwissTargetPrediction, a robust web server that leverages both 2D and 3D similarity measures against known ligands to predict targets.[11][12]

Experimental Protocol 1: Target Prediction with SwissTargetPrediction
  • Input Molecule: The SMILES (Simplified Molecular Input Line Entry System) string for "this compound" is NC1=CC=C(NC(=O)C2=C(N=CN2)C(O)=O)C=C1. This string is entered into the SwissTargetPrediction web server.[11][13][14]

  • Organism Selection: Select Homo sapiens to focus the search on human protein targets.

  • Execution: Initiate the prediction. The server compares the query molecule to a library of over 280,000 active compounds with known targets.[12]

  • Result Analysis: The output is a ranked list of potential targets based on a probability score.[13] This score reflects the confidence of the prediction based on the similarity to known ligands.[13] The results are categorized by protein class (e.g., kinases, proteases, GPCRs).

Data Presentation: Hypothetical Target Prediction Results

For this guide, let's assume the following hypothetical, yet plausible, results based on the structural motifs (imidazole, carboxamide) present in our molecule, which are common in kinase inhibitors.

RankTarget ClassTarget NameUniProt IDProbabilityKnown Actives (2D/3D)
1KinaseEpidermal Growth Factor Receptor (EGFR)P005330.65152
2KinaseVascular Endothelial Growth Factor Receptor 2 (VEGFR2)P359680.58121
3KinaseAbelson murine leukemia viral oncogene homolog 1 (ABL1)P005190.5198
4EnzymeCarbonic Anhydrase IIP009180.4576
5GPCRAdenosine A2a receptorP292740.3965

This table contains hypothetical data for illustrative purposes.

Logical Workflow: From Compound to Target Hypothesis

Target_Prediction_Workflow cluster_input Input cluster_process Prediction Engine cluster_output Output Compound Query Compound 'this compound' SwissTarget SwissTargetPrediction Server (Similarity Search) Compound->SwissTarget Input SMILES ChEMBL_DB ChEMBL Database (Known Ligands) SwissTarget->ChEMBL_DB Compare Against TargetList Ranked List of Potential Protein Targets SwissTarget->TargetList Generate Predictions ChEMBL_DB->SwissTarget

Caption: Workflow for ligand-based target prediction.

Part 2: Structure-Based Analysis - Molecular Docking Simulation

Expertise & Experience: With a list of potential targets, we can now employ molecular docking to predict how our compound might bind to them.[15] Docking algorithms explore various orientations and conformations ("poses") of the ligand within the protein's binding site, estimating the binding affinity using a scoring function.[16] This provides a structural hypothesis for the interaction and allows for a quantitative comparison between potential targets.[17]

Trustworthiness: A self-validating docking protocol involves "re-docking" a known co-crystallized ligand into its protein structure. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) (<2.0 Å) between the docked pose and the crystal structure pose, validates the docking parameters for that specific target.[17]

Experimental Protocol 2: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the 3D crystal structure of the top-ranked hypothetical target (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).

    • Prepare the protein using AutoDock Tools: remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save the file in the required PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of "this compound" using a tool like Avogadro or Open Babel.

    • Perform energy minimization to obtain a stable conformation.

    • In AutoDock Tools, set the torsional degrees of freedom to allow for ligand flexibility. Save in PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a "grid box" that encompasses the known active site of the target protein. This is typically centered on a co-crystallized ligand if available.

  • Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.[18] Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.[15]

  • Results Analysis:

    • Binding Affinity: The most negative score indicates the most favorable predicted binding energy.[17]

    • Pose Analysis: Visualize the top-ranked pose using software like PyMOL or UCSF Chimera.[18] Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the binding pocket.[17]

Data Presentation: Hypothetical Molecular Docking Results
TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
EGFR1M17-9.2Met793, Leu718Hydrogen Bond, Hydrophobic
VEGFR21YWN-8.5Cys919, Asp1046Hydrogen Bond, Pi-Alkyl
ABL12HYY-8.1Met318, Thr315Hydrogen Bond, Hydrophobic

This table contains hypothetical data for illustrative purposes.

Logical Workflow: Molecular Docking Simulation

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Protein Structure (PDB) e.g., EGFR PrepReceptor Prepare Receptor (Add H, Charges) Receptor->PrepReceptor Ligand Ligand Structure (SMILES) Our Compound PrepLigand Prepare Ligand (3D, Torsion) Ligand->PrepLigand Grid Define Binding Site (Grid Box) PrepReceptor->Grid Docking Run AutoDock Vina PrepLigand->Docking Grid->Docking Results Binding Poses & Affinity Scores Docking->Results Analysis Visualize Interactions (PyMOL) Results->Analysis Hypothesis Structural Hypothesis of Binding Analysis->Hypothesis

Caption: Workflow for structure-based molecular docking.

Part 3: Ligand-Based Analysis - QSAR Modeling

Expertise & Experience: Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful ligand-based approach that correlates the physicochemical properties of a series of compounds with their biological activities.[19][[“]][21] A robust QSAR model can predict the activity of new compounds, like our molecule of interest, provided they fall within the model's applicability domain.[22]

Trustworthiness: This section is presented as a conceptual framework, as building a QSAR model requires a dataset of structurally related compounds with experimentally determined activities, which we do not have for our specific query molecule. A trustworthy QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external test sets to ensure its predictive power and avoid overfitting.[4]

Conceptual Protocol 3: QSAR Model Development
  • Data Set Preparation:

    • Compile a dataset of structurally similar compounds (e.g., other imidazole-carboxamide derivatives) with measured biological activity (e.g., IC50 values) against a single target (e.g., EGFR).

    • Curate the data for consistency and accuracy.

    • Split the dataset into a training set (for building the model) and a test set (for validation).[4]

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D) that encode structural, physicochemical, and electronic properties.[19]

  • Feature Selection & Model Building:

    • Use statistical or machine learning methods to select the most relevant descriptors that correlate with biological activity.

    • Build a mathematical model (e.g., Multiple Linear Regression, Random Forest) using the training set.[1]

  • Model Validation:

    • Use the test set, which was not used during model building, to evaluate the predictive performance of the model.[4] Key statistical metrics include the coefficient of determination (R²) for the test set.

  • Prediction for New Compound:

    • If the model is validated, calculate the descriptors for "this compound" and use the model to predict its activity.

Logical Workflow: QSAR Modeling

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building cluster_validate Validation & Prediction Dataset Dataset of Analogues with Known Activity Split Split Data (Training & Test Sets) Dataset->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Training Set Model Train QSAR Model (e.g., Random Forest) Descriptors->Model Validate Validate with Test Set (Check R²) Model->Validate Test Set Predict Predict Activity Validate->Predict If Validated NewCompound Our Query Compound NewCompound->Predict

Caption: Conceptual workflow for QSAR model development.

Part 4: Refinement with Molecular Dynamics (MD) Simulation

Expertise & Experience: Molecular docking provides a static snapshot of a potential binding event.[23] However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a more realistic view by modeling the movements of atoms in the protein-ligand complex over time, taking into account solvent effects and protein flexibility.[7][9][13] An MD simulation can be used to assess the stability of a docking pose and refine the understanding of the binding interactions.[23][24]

Trustworthiness: The validity of an MD simulation is supported by thorough system equilibration and production run lengths that are sufficient to observe stable behavior.[[“]] Analysis of parameters like RMSD of the ligand and protein backbone over time can confirm the stability of the complex. A stable complex in an MD simulation adds significant confidence to the docking prediction.[24]

Experimental Protocol 4: MD Simulation of the Protein-Ligand Complex
  • System Preparation:

    • Use the best-ranked docking pose of the "this compound"-EGFR complex as the starting structure.

    • Place the complex in a simulation box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Setup:

    • Select an appropriate force field (e.g., AMBER, CHARMM) to define the physics of atomic interactions.[[“]]

    • Minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (310 K) and equilibrate it under constant pressure.

  • Production Run:

    • Run the production simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Stability Assessment: Calculate the Root Mean Square Deviation (RMSD) of the ligand and the protein backbone over the simulation time. A stable, low-fluctuation RMSD for the ligand indicates a stable binding mode.[24]

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

    • Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible or rigid regions upon ligand binding.

Logical Workflow: Molecular Dynamics Simulation

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analyze Analysis DockingPose Best Docking Pose (Protein-Ligand Complex) Solvate Solvate & Add Ions DockingPose->Solvate Equilibrate Energy Minimization & Equilibration Solvate->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Analyze Trajectory Production->Trajectory RMSD RMSD Plot (Stability) Trajectory->RMSD Interactions Interaction Persistence Trajectory->Interactions RefinedHypothesis Refined Binding Hypothesis Trajectory->RefinedHypothesis

Caption: Workflow for MD simulation and refinement.

Conclusion: Synthesizing a Data-Driven Hypothesis

This in-depth technical guide has outlined a multi-faceted in silico workflow to predict the biological activity of a novel compound, "this compound." By systematically progressing from broad target fishing to detailed dynamic simulations, we can construct a robust, evidence-based hypothesis.

"The compound 'this compound' is predicted to be an inhibitor of protein kinases, with a particularly strong predicted affinity for EGFR. The molecular docking simulations propose a specific binding mode within the ATP-binding site, stabilized by key hydrogen bonds with the backbone of Met793 and hydrophobic interactions in the surrounding pocket. This predicted binding is shown to be stable over a 100 ns molecular dynamics simulation, lending higher confidence to the static docking result."

This final hypothesis is not a definitive answer but a highly informed starting point for experimental validation. It prioritizes which proteins to test in biochemical assays and provides a structural model that can guide future lead optimization efforts, thereby accelerating the drug discovery pipeline in a rational, cost-effective manner.

References

  • Integrating artificial intelligence (AI) with the Quantitative Structure-Activity Relationship (QSAR) has transformed modern drug discovery. (Source: MDPI) [Link]

  • Molecular dynamics (MD) simulations have become increasingly useful in the modern drug development process. (Source: MDPI) [Link]

  • How to Predict Drug Target| SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (Source: YouTube) [Link]

  • Best Practices for Molecular Dynamics Simul
  • Large-scale comparison of machine learning methods for drug target prediction on ChEMBL. (Source: Journal of Cheminformatics) [Link]

  • Quantitative Structure–Activity Relationship (QSAR) modeling is an essential computational approach used to predict the biological activity of chemical compounds based on their molecular structure. (Source: RJ Wave) [Link]

  • Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool widely employed in drug discovery and development. (Source: JOCPR) [Link]

  • Identifying Compound-Target Associations by Combining Bioactivity Profile Similarity Search and Public Databases Mining. (Source: Journal of Chemical Information and Modeling) [Link]

  • What is the significance of QSAR in drug design? (Source: Patsnap Synapse) [Link]

  • Molecular dynamics in drug design. (Source: PubMed) [Link]

  • Accelerating Drug Discovery by Early Protein Drug Target Prediction Based on a Multi-Fingerprint Similarity Search. (Source: MDPI) [Link]

  • Predict putative protein targets for small molecules using a new tool. (Source: Bioinformatics Review) [Link]

  • Ligand-based target predictions in ChEMBL. (Source: The ChEMBL-og) [Link]

  • Target prediction in ChEMBL. (Source: avrilomics) [Link]

  • 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping. (Source: PMC) [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. (Source: PLOS Computational Biology) [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (Source: MDPI) [Link]

  • A Guide to In Silico Drug Design. (Source: PMC) [Link]

  • Similarity-based machine learning methods for predicting drug–target interactions: a brief review. (Source: Oxford Academic) [Link]

  • Target prediction, QSAR and conformal prediction. (Source: The ChEMBL-og) [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (Source: ChemCopilot) [Link]

  • 13.2: How to Dock Your Own Drug. (Source: Chemistry LibreTexts) [Link]

  • Chemical Space Docking® is a workflow developed by BioSolveIT that enables structure-based virtual screening of trillion-sized compound collections. (Source: YouTube) [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (Source: Neovarsity) [Link]

  • Virtual Screening. (Source: Chem-Workflows documentation) [Link]

  • Basics of QSAR Modeling. (Source: Slideshare) [Link]

  • Identifying Compound-Target Associations by Combining Bioactivity Profile Similarity Search and Public Databases Mining. (Source: Semantic Scholar) [Link]

  • How to interprete and analyze molecular docking results? (Source: ResearchGate) [Link]

  • In Silico Methods for Drug Design and Discovery. (Source: Frontiers) [Link]

  • A workflow for drug discovery: from target identification to drug approval. (Source: ResearchGate) [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (Source: PubMed Central) [Link]

  • Identifying Compound-Target Associations by Combining Bioactivity Profile Similarity Search and Public Databases Mining | Request PDF. (Source: ResearchGate) [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (Source: PMC) [Link]

  • Overview of SWISS Target Prediction. (Source: YouTube) [Link]

  • SwissTargetPrediction. (Source: bio.tools) [Link]

  • SWISS Target Prediction & Molecular Docking (online). (Source: YouTube) [Link]

  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. (Source: protocols.io) [Link]

  • Predicting small-molecule inhibition of protein complexes. (Source: bioRxiv) [Link]

  • Tutorial_6_Building-a-QSAR-model.pdf. (Source: OECD) [Link]

  • Integrating Molecular Docking and Molecular Dynamics Simulations. (Source: PubMed) [Link]

  • How to correctly develop q-RASAR models for predictive cheminformatics. (Source: Taylor & Francis Online) [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (Source: YouTube) [Link]

  • Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (Source: PMC) [Link]

  • Compound Management. (Source: National Center for Advancing Translational Sciences - NIH) [Link]

  • Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. (Source: ACS Publications) [Link]

  • Best Practices for Foundations in Molecular Simulations. (Source: PMC) [Link]

Sources

Methodological & Application

synthesis of "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds. The specific scaffold of imidazole-4,5-dicarboxylic acid has garnered significant interest as a versatile precursor for synthesizing purine mimics and potential kinase inhibitors.[1] The amides derived from this diacid are noted for their potential effects on the central nervous system and as intermediates for purine synthesis and the development of semi-synthetic penicillins and cephalosporins.[2][3]

This application note provides a detailed, two-step protocol for the synthesis of a dissymmetrically substituted imidazole dicarboxamide, "this compound." The synthetic strategy is designed for clarity, efficiency, and high yield, making it suitable for researchers in drug discovery and organic synthesis. The protocol leverages the regioselective opening of a cyclic anhydride intermediate, a robust method for achieving mono-amidation of dicarboxylic acids.

Synthetic Strategy Overview

The synthesis of the target compound commences with the commercially available Imidazole-4,5-dicarboxylic acid (1) . The chosen synthetic pathway involves two key transformations:

  • Anhydride Formation: The first step involves the dehydration of 1 to form the cyclic imidazole-4,5-dicarboxylic anhydride (2) . This is achieved by heating the dicarboxylic acid in the presence of a suitable dehydrating agent, such as acetic anhydride. The formation of this reactive intermediate is crucial for the regioselectivity of the subsequent step.

  • Regioselective Aminolysis: The second step is the nucleophilic acyl substitution reaction where the anhydride ring of 2 is opened by the addition of p-phenylenediamine (3) . The reaction is designed to be regioselective, with one of the amino groups of 3 attacking one of the carbonyl carbons of the anhydride. This yields the desired mono-amide product, This compound (4) , leaving the second carboxylic acid group intact.

This approach is favored over direct coupling methods due to its simplicity and avoidance of potentially expensive coupling reagents and the need for protecting groups on the diamine starting material.

Synthetic_Scheme cluster_0 Overall Reaction Scheme start_1 Imidazole-4,5-dicarboxylic acid (1) intermediate_2 Imidazole-4,5-dicarboxylic anhydride (2) start_1->intermediate_2 Acetic Anhydride, Heat product_4 5-(4-Amino-phenylcarbamoyl)-3H- imidazole-4-carboxylic acid (4) intermediate_2->product_4 + start_2 p-phenylenediamine (3) start_2->intermediate_2

Caption: Overall reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of Imidazole-4,5-dicarboxylic anhydride (2)

This protocol details the formation of the key cyclic anhydride intermediate.

Materials:

  • Imidazole-4,5-dicarboxylic acid (1 )

  • Acetic Anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Diethyl ether (for washing)

Procedure:

  • To a 100 mL round-bottom flask, add Imidazole-4,5-dicarboxylic acid (1 ) (5.0 g, 32.0 mmol).

  • Add acetic anhydride (30 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 140 °C) with vigorous stirring for 3 hours. The solid should gradually dissolve.

  • After 3 hours, allow the reaction mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to promote precipitation of the product.

  • Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove residual acetic anhydride and acetic acid.

  • Dry the resulting white to off-white solid under vacuum to a constant weight.

Characterization (Expected):

  • Appearance: White to off-white crystalline solid.

  • IR (cm⁻¹): Characteristic anhydride C=O stretching bands around 1850 and 1780 cm⁻¹.

Part 2: Synthesis of this compound (4)

This protocol describes the regioselective aminolysis of the anhydride intermediate.

Materials:

  • Imidazole-4,5-dicarboxylic anhydride (2 ) (from Part 1)

  • p-Phenylenediamine (3 )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve p-phenylenediamine (3 ) (3.1 g, 28.7 mmol) in anhydrous DMF (50 mL). Stir until a homogeneous solution is formed.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve Imidazole-4,5-dicarboxylic anhydride (2 ) (4.0 g, 28.9 mmol) in anhydrous DMF (50 mL).

  • Add the solution of anhydride 2 dropwise to the cooled solution of p-phenylenediamine 3 over a period of 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 400 mL of cold water.

  • Adjust the pH of the aqueous mixture to approximately 5-6 with 1 M HCl. This will precipitate the product while keeping unreacted diamine in solution.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product with water (3 x 30 mL).

  • To remove any unreacted anhydride or diacid, resuspend the solid in a saturated sodium bicarbonate solution, stir for 15 minutes, and then filter again. This step should be performed cautiously as effervescence may occur.

  • Wash the final product with water until the filtrate is neutral, followed by a final wash with cold diethyl ether.

  • Dry the purified product, This compound (4) , under vacuum.

Data Summary Table

ParameterValue
Starting Materials
Imidazole-4,5-dicarboxylic acid5.0 g
p-Phenylenediamine3.1 g
Reaction Conditions
Anhydride Formation Temp.140 °C (Reflux)
Anhydride Formation Time3 hours
Amidation Temp.0 °C to Room Temp.
Amidation Time12 hours
Product
Product NameThis compound
Theoretical Yield~7.1 g
Expected Yield75-85%
AppearanceLight brown to tan solid
Purity (by HPLC)>95%

Experimental Workflow Visualization

Workflow cluster_part1 Part 1: Anhydride Synthesis cluster_part2 Part 2: Amidation P1_Start 1. Mix Imidazole-4,5-dicarboxylic acid and Acetic Anhydride P1_Reflux 2. Heat to Reflux (140°C) for 3h P1_Start->P1_Reflux P1_Cool 3. Cool to RT, then Ice Bath P1_Reflux->P1_Cool P1_Filter 4. Filter Precipitate P1_Cool->P1_Filter P1_Wash 5. Wash with Diethyl Ether P1_Filter->P1_Wash P1_Dry 6. Dry under Vacuum P1_Wash->P1_Dry P1_Product Intermediate (2) P1_Dry->P1_Product P2_Add 2. Add Anhydride (2) solution dropwise P1_Product->P2_Add Use in Part 2 P2_Dissolve 1. Dissolve p-phenylenediamine in DMF, cool to 0°C P2_Dissolve->P2_Add P2_Stir 3. Stir for 12h at RT P2_Add->P2_Stir P2_Quench 4. Pour into Water, Adjust pH P2_Stir->P2_Quench P2_Filter 5. Filter Precipitate P2_Quench->P2_Filter P2_Wash 6. Wash with Water & Bicarbonate P2_Filter->P2_Wash P2_Dry 7. Dry under Vacuum P2_Wash->P2_Dry P2_Product Final Product (4) P2_Dry->P2_Product

Caption: Step-by-step experimental workflow for the synthesis.

Discussion and Mechanistic Insights

The success of this synthesis hinges on the differential reactivity of the two carbonyl groups in the cyclic anhydride intermediate (2) . The initial formation of the anhydride is a standard dehydration reaction. In the second step, the aminolysis of the anhydride proceeds via a nucleophilic acyl substitution mechanism. One of the amino groups of p-phenylenediamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring and the formation of a tetrahedral intermediate, which then collapses to form the thermodynamically stable amide bond and a carboxylate.

A potential side reaction is the formation of the di-amide, where both amino groups of p-phenylenediamine react with two molecules of the anhydride, or one molecule of diamine reacts with two molecules of anhydride to bridge them. By adding the anhydride solution slowly to the diamine solution at low temperatures, we ensure that the diamine is always in excess relative to the anhydride at the point of reaction, which statistically favors mono-substitution. The use of a 1:1 stoichiometry also helps to minimize the formation of the di-substituted product.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. The two-step procedure, involving the formation and subsequent regioselective opening of a cyclic anhydride, is an efficient strategy for producing dissymmetrically substituted imidazole-4,5-dicarboxamides. This methodology is accessible to researchers in organic and medicinal chemistry and provides a solid foundation for the synthesis of novel imidazole derivatives for drug discovery programs.

References

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. National Institutes of Health (NIH). Available at: [Link]

  • Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available at: [Link]

  • Preparation of imidazole-4,5-dicarboxylic acid. Google Patents.
  • The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS Publications. Available at: [Link]

  • Synthesis of substituted imidazole-4,5-dicarboxylic acids. ResearchGate. Available at: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available at: [Link]

  • Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. Google Patents.

Sources

Mastering the Purification of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Multifunctional Therapeutic Intermediate

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a key heterocyclic compound with significant potential in drug discovery and development, likely as an intermediate for active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a carboxylic acid, an amide, an aromatic amine, and an imidazole ring, presents a unique and formidable challenge for purification. The presence of both acidic (carboxylic acid) and basic (imidazole, aromatic amine) functional groups means the compound is amphoteric, leading to complex solubility profiles and potential for strong interactions with chromatographic stationary phases.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework and actionable protocols for the successful purification of this target molecule. We will delve into the rationale behind methodological choices, offering a scientifically grounded approach to achieving high purity, which is a critical prerequisite for subsequent synthetic steps and pharmacological testing.

Understanding the Molecule: Physicochemical Properties and Purification Rationale

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective purification strategy. While specific experimental data for this exact molecule is not widely published, we can infer its behavior based on its constituent functional groups.

Key Molecular Features and Their Impact on Purification:

  • Imidazole Ring: The imidazole ring contains a basic nitrogen atom, making the molecule susceptible to tailing on standard silica gel chromatography due to strong acid-base interactions with the acidic silica surface.[1]

  • Carboxylic Acid: This acidic group allows for manipulation of the compound's charge and solubility based on pH. It also presents an opportunity for purification via acid-base extraction or as a handle for specific chromatographic interactions.

  • Aromatic Amine: The presence of a primary aromatic amine introduces another basic center and a site for potential oxidation, necessitating careful handling to avoid impurity formation.

  • Amide Linkage: Amides are generally polar and can participate in hydrogen bonding, influencing solubility and chromatographic behavior.[2]

  • Polarity: The combination of these polar functional groups suggests that the molecule will have low solubility in non-polar organic solvents and higher solubility in polar protic solvents.

Based on these features, the primary purification challenges will be:

  • Controlling Solubility: Finding a suitable solvent system for recrystallization or chromatographic analysis can be difficult due to its amphoteric nature.

  • Minimizing Chromatographic Tailing: The basic functionalities can lead to poor peak shape and inefficient separation on silica gel.

  • Removing Structurally Similar Impurities: Byproducts from the synthesis, such as starting materials or side-reaction products, may have similar polarities, complicating separation.

This guide will address these challenges through three primary purification techniques: Recrystallization , Flash Column Chromatography , and Preparative High-Performance Liquid Chromatography (HPLC) .

Technique 1: Purification by Recrystallization

Recrystallization is often the most efficient and scalable method for purifying solid compounds. The success of this technique hinges on selecting a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[3]

Protocol 1: Single-Solvent Recrystallization

This protocol is a starting point and may require optimization of the solvent and conditions.

Materials:

  • Crude this compound

  • High-purity solvents (e.g., Ethanol, Methanol, Water, Acetonitrile)[2][4]

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various polar solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound completely dissolves. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection for Recrystallization

SolventRoom Temperature SolubilityHot SolubilityComments
WaterPotentially lowPotentially highGood for highly polar compounds. Consider pH adjustment.
EthanolLow to moderateHighA common choice for compounds with hydrogen bonding capabilities.[4]
MethanolModerateHighSimilar to ethanol but may be a stronger solvent.
AcetonitrileLowModerate to highOften gives good results for amides.[2]
Dioxane/WaterVariableVariableA mixed solvent system that can be fine-tuned.
DMF/WaterVariableVariableFor compounds with poor solubility in common solvents.

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Add Crude Compound to Flask B Add Minimal Hot Solvent A->B  Heat & Stir C Hot Filtration (Optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Technique 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying a wide range of organic compounds based on their differential adsorption to a stationary phase.[5][6][7] For a polar, basic compound like our target molecule, special considerations are necessary to achieve good separation and avoid peak tailing.

Protocol 2: Normal-Phase Flash Chromatography with Basic Modifier

This protocol aims to mitigate the issues caused by the basic nature of the imidazole and amine groups.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Solvents for mobile phase (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)

  • Basic modifier (e.g., Triethylamine or Pyridine, 0.1-1%)[1]

  • Flash chromatography column and system

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound. Start with a mixture of a moderately polar solvent and a polar solvent (e.g., 95:5 Dichloromethane:Methanol) and add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to reduce tailing.[1]

  • Column Packing: Pack the column with silica gel as a slurry in the least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.[1]

  • Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). For example, start with 98:2 DCM:MeOH and gradually increase to 90:10 DCM:MeOH.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Mobile Phase Systems for Flash Chromatography

Solvent SystemModifierRationale
Dichloromethane/Methanol0.5% TriethylamineA standard system for many polar compounds. The modifier neutralizes acidic sites on the silica.[1]
Ethyl Acetate/Hexane0.5% TriethylamineA less polar option if the compound is not extremely polar.
Chloroform/Methanol0.5% PyridineAn alternative to DCM, pyridine can also be an effective basic modifier.

Visualization: Flash Chromatography Workflow

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation A TLC Method Development B Pack Column with Silica Gel A->B C Load Sample (Dry or Wet) B->C D Elute with Gradient Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC G Combine Pure Fractions F->G H Evaporate Solvent G->H

Caption: Step-by-step workflow for the purification of the target compound using flash column chromatography.

Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, especially for small to medium-scale purifications, preparative HPLC is the method of choice.[8] Given the polar and ionizable nature of the target molecule, reversed-phase HPLC with a suitable buffer is a promising approach.

Protocol 3: Reversed-Phase Preparative HPLC

This protocol provides a general framework for developing a preparative HPLC method.

Materials:

  • Crude or partially purified this compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Volatile buffer reagents (e.g., Formic acid, Trifluoroacetic acid, Ammonium formate)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 column

Procedure:

  • Analytical Method Development: First, develop a separation method on an analytical scale. Screen different mobile phase compositions (e.g., Water/Acetonitrile or Water/Methanol gradients) and pH modifiers (e.g., 0.1% formic acid or 0.1% TFA) to achieve good peak shape and resolution.

  • Method Optimization and Scaling: Optimize the analytical method for throughput and loading capacity. Then, scale up the method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.[8]

  • Sample Preparation: Dissolve the sample in a solvent that is weak in the mobile phase system (e.g., Water with a small amount of organic solvent) to ensure good peak shape upon injection.

  • Purification Run: Perform the preparative HPLC run, collecting fractions based on the detector signal.

  • Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization to remove the aqueous mobile phase and volatile buffers.

Data Presentation: Preparative HPLC Conditions

ParameterRecommended SettingRationale
Stationary PhaseC18Good retention for moderately polar to non-polar compounds.
Mobile Phase AWater + 0.1% Formic AcidProtic solvent with a volatile acidic modifier to improve peak shape.
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidOrganic modifier for elution.
Gradient5-95% B over 20-30 minutesA typical starting gradient to elute a wide range of polarities.
DetectionUV at 254 nm or other suitable wavelengthAromatic nature of the compound should allow for strong UV absorbance.

Visualization: Preparative HPLC Logical Flow

G A Analytical Method Development B Scale-up Calculation A->B C Sample Preparation B->C D Preparative HPLC Run C->D E Fraction Collection D->E F Purity Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Removal (Lyophilization) G->H

Caption: Logical progression from analytical method development to final product isolation in preparative HPLC.

Troubleshooting Common Purification Issues

IssuePossible CauseSuggested Solution
Oiling out during recrystallization Solvent is too non-polar or cooling is too rapid.Use a more polar solvent or a solvent pair. Ensure slow cooling.
Poor recovery from recrystallization Too much solvent used, or the compound has significant solubility at low temperatures.Use a minimal amount of hot solvent. Try a different solvent or a solvent/anti-solvent system.
Significant peak tailing in column chromatography Strong interaction between the basic compound and acidic silica.Add a basic modifier (e.g., triethylamine) to the mobile phase.[1] Consider using neutral or basic alumina as the stationary phase.[1]
Low yield after chromatography Compound decomposition on the stationary phase or irreversible adsorption.Use a less acidic stationary phase or add a modifier. Work up the column quickly.
Poor peak shape in HPLC Inappropriate mobile phase pH or solvent for sample dissolution.Adjust the mobile phase pH with a suitable buffer. Dissolve the sample in the initial mobile phase.

Conclusion

The purification of this compound requires a systematic and well-informed approach that takes into account its amphoteric and polar nature. By leveraging techniques such as recrystallization, modified flash column chromatography, and reversed-phase preparative HPLC, researchers can successfully obtain this valuable intermediate in high purity. The choice of the optimal technique will depend on the scale of the purification, the nature of the impurities, and the required final purity. The protocols and guidelines presented in this application note provide a solid foundation for developing a robust and efficient purification strategy, ultimately accelerating the drug discovery and development process.

References

  • Alhaji, N. I. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Water Science, 8(1), 1-6. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Preparation of imidazole-4,5-dicarboxylic acid.
  • ResearchGate. (2008). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • ResearchGate. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • YMC. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

Sources

Topic: Validated HPLC-UV and LC-MS/MS Methods for the Quantification of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the development, optimization, and validation of two robust analytical methods for the quantification of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. The inherent physicochemical properties of this molecule, featuring a UV-active phenyl-imidazole core and multiple ionizable groups, allow for its determination by both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is presented as a reliable approach for routine quality control, such as the analysis of bulk drug substances and pharmaceutical formulations. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices like plasma, a detailed LC-MS/MS protocol is provided. Both methodologies are grounded in scientific rationale and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Analyte Properties and Methodological Considerations

Chemical Structure:

  • IUPAC Name: 5-{[4-aminophenyl)carbamoyl}-1H-imidazole-4-carboxylic acid

  • CAS Number: 436088-52-7[]

  • Molecular Formula: C₁₁H₁₀N₄O₃[]

The molecular structure of this compound is foundational to the design of an effective analytical strategy. Key structural features include:

  • An Imidazole Ring and a Phenyl Group: These aromatic systems contain π-electron clouds that absorb ultraviolet (UV) light, making quantification by HPLC-UV feasible.[5][6]

  • Ionizable Functional Groups: The molecule possesses a carboxylic acid group (acidic) and an aromatic amine group (basic), as well as the imidazole ring which can be protonated. These groups allow for manipulation of the analyte's charge state through pH control of the mobile phase, which is critical for achieving good peak shape and retention in reversed-phase chromatography.

  • Polarity: The presence of multiple polar functional groups (carboxylic acid, amide, amine) suggests that the compound is relatively polar. This characteristic influences the choice of chromatographic column and mobile phase composition. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to traditional reversed-phase methods.[7]

Rationale for Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective, primarily the required sensitivity and the complexity of the sample matrix.[8][9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis for its robustness, cost-effectiveness, and simplicity. It is ideally suited for quantifying the analyte in less complex matrices, such as in bulk powder or formulated drug products, where concentrations are relatively high and interfering components are minimal.[5][10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the "gold standard" for trace-level quantification in complex biological fluids, LC-MS/MS offers unparalleled sensitivity and selectivity.[11][12] By monitoring a specific precursor-to-product ion transition, it can accurately measure the analyte even in the presence of co-eluting matrix components, making it essential for pharmacokinetic and metabolism studies.[8][13]

start Define Analytical Goal matrix What is the sample matrix? start->matrix sensitivity Is high sensitivity (ng/mL or lower) required? matrix->sensitivity  Bulk Substance /  Formulation   lcms Select LC-MS/MS Method matrix->lcms Biological Fluid (Plasma, Urine) hplc Select HPLC-UV Method sensitivity->hplc No sensitivity->lcms Yes

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol 1: Quantification by HPLC-UV

This protocol is optimized for the quantification of this compound in a bulk powder or simple pharmaceutical formulation.

Principle

The method utilizes reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. By adjusting the mobile phase pH, the ionization of the analyte is controlled to ensure reproducible retention and symmetrical peak shape. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from reference standards.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Industry-standard stationary phase for retaining moderately polar to non-polar compounds.[5][6]
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ buffer, pH 3.0 (30:70, v/v)The buffer at pH 3.0 suppresses the ionization of the carboxylic acid group, increasing its retention on the C18 column. Acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 285 nmThe wavelength should be determined by scanning a standard solution to find the absorbance maximum (λmax) for optimal sensitivity.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Preparation of Solutions
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the bulk powder or formulation equivalent to 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, add ~70 mL of methanol, sonicate for 15 minutes, and dilute to volume. Further dilute an aliquot with the mobile phase to bring the concentration into the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of the analyte in human plasma, suitable for pharmacokinetic studies.

Principle

Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated or deprotonated molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional selectivity and sensitivity.[8][11] The use of a stable-isotope labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variability in extraction and ionization.

Materials and Reagents
  • All reagents from Protocol 1, but of LC-MS grade.

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): Ideally, ¹³C₆- or ¹⁵N₂-labeled this compound. If unavailable, a structurally similar compound with different mass can be used.

  • Human plasma (K₂EDTA as anticoagulant)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[12]

s1 1. Pipette 100 µL Plasma Sample into a microcentrifuge tube s2 2. Add 20 µL of Internal Standard (IS) working solution s1->s2 s3 3. Add 300 µL of cold Acetonitrile (containing 0.1% formic acid) s2->s3 s4 4. Vortex for 1 minute to precipitate proteins s3->s4 s5 5. Centrifuge at 14,000 rpm for 10 minutes at 4°C s4->s5 s6 6. Transfer supernatant to a clean autosampler vial s5->s6 s7 7. Inject into LC-MS/MS system s6->s7

Caption: Workflow for plasma sample preparation via protein precipitation.

Instrumentation and Conditions
ParameterConditionRationale
LC System UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)Provides better resolution and faster run times than traditional HPLC.
MS System Triple quadrupole mass spectrometer (e.g., Sciex 6500, Thermo TSQ Altis)Required for high-sensitivity MRM-based quantification.
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)Smaller particle size for high-efficiency separations compatible with UPLC.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry that aids in protonation for positive ion mode ESI.[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minA gradient is used to elute the analyte efficiently while separating it from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures robust and reproducible chromatography.
Ion Source Electrospray Ionization (ESI), Positive ModeThe amine and imidazole groups are readily protonated.
MRM Transitions Analyte: m/z 263.1 → 120.1 (Hypothetical: [M+H]⁺ → [aminophenyl fragment])IS: m/z 269.1 → 126.1 (Hypothetical for ¹³C₆-IS)These values must be determined experimentally by infusing the compound into the mass spectrometer. The most stable and intense fragment is chosen for quantification.

Analytical Method Validation (per ICH Q2(R2))

A validation protocol must be executed to demonstrate that the chosen analytical method is suitable for its intended purpose.[1][3][15] The following parameters must be assessed.

Validation Parameters and Acceptance Criteria
ParameterDescriptionExperimental ApproachTypical Acceptance Criteria (Bioanalytical)
Specificity/ Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]Analyze blank matrix samples from at least 6 different sources to check for interferences at the analyte's retention time.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in samples.[2]Analyze a calibration curve with at least 6 non-zero concentrations over the expected range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity.[16]The range is established by confirming linearity, accuracy, and precision within that range.Defined by the Lower (LLOQ) and Upper (ULOQ) Limits of Quantification.
Accuracy The closeness of the measured value to the true value.[15]Analyze quality control (QC) samples at a minimum of three concentrations (low, mid, high) in replicates (n=5).Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of agreement among individual test results from repeated measurements.[15]Assessed as repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]The LLOQ must be demonstrated to have an accuracy of 80-120% and precision of ≤20% RSD.Signal-to-noise ratio should be >10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]Introduce small changes to parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%).System suitability parameters should remain within acceptable limits.
Matrix Effect The alteration of ionization efficiency due to co-eluting matrix components.[17]Compare the peak response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.The IS-normalized matrix factor should be consistent across different lots of matrix.
Example Validation Summary Table (LC-MS/MS Method)
ParameterConcentration (ng/mL)ResultAcceptance CriteriaStatus
Linearity (r²) 1 - 10000.9985≥ 0.99Pass
Accuracy (% Bias) LLOQ (1) Low QC (3) Mid QC (100) High QC (800)+8.5% +4.2% -2.1% -5.6%Within ±20% (LLOQ) Within ±15% (QCs)Pass
Precision (%RSD) LLOQ (1) Low QC (3) Mid QC (100) High QC (800)12.5% 8.9% 5.4% 6.1%≤ 20% (LLOQ) ≤ 15% (QCs)Pass

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])

  • Application of LCMS in small-molecule drug development. (URL: [Link])

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (URL: [Link])

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])

  • Guide to achieving reliable quantitative LC-MS measurements - LGC Group. (URL: [Link])

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium - ACS Publications. (URL: [Link])

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (URL: [Link])

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. (URL: [Link])

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (URL: [Link])

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (URL: [Link])

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube. (URL: [Link])

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC - PubMed Central. (URL: [Link])

  • 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem. (URL: [Link])

  • 1H-Imidazole-4-carboxylic acid - SIELC Technologies. (URL: [Link])

  • HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. (URL: [Link])

  • 5-amino-1H-imidazole-4-carboxylic acid | C4H5N3O2 | CID 117 - PubChem. (URL: [Link])

  • Optimized HPLC chromatograms of eight imidazole antifungal drug... - ResearchGate. (URL: [Link])

  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed. (URL: [Link])

  • (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms - ResearchGate. (URL: [Link])

  • 5-(4-Nitro-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid | C11H8N4O5 | CID 565699 - PubChem. (URL: [Link])

  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed. (URL: [Link])

  • This compound - chem-supply.net. (URL: [Link])

  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by - ResearchGate. (URL: [Link])

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (URL: [Link])

Sources

developing cell-based assays for "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for the Cellular Characterization of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Introduction: A Strategic Approach to Characterizing a Novel Chemical Entity

In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a mere chemical structure to a potential therapeutic is a complex, multi-stage process. The compound this compound represents such a starting point. As an NCE with no established biological target, a systematic and tiered approach to cellular characterization is paramount. This document outlines a strategic workflow, moving from broad phenotypic screening to more focused mechanism of action (MoA) studies, designed to elucidate the biological activity and potential therapeutic utility of this compound.

This guide is structured not as a rigid template, but as a logical progression of scientific inquiry. We begin with high-throughput methods to cast a wide net, identifying any cellular response, and then employ more sophisticated assays to dissect the specific molecular pathways being modulated. The protocols herein are designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.

Part 1: Primary Phenotypic Screening - Identifying a Biological Footprint

The initial goal is to determine if the compound exerts any measurable effect on cell viability or proliferation. A broad-based screen against a diverse panel of cancer cell lines is an effective and unbiased strategy to identify potential anti-cancer activity and to uncover cell-type-specific sensitivities.

Rationale for Assay Selection

We will employ a luminescence-based ATP assay (e.g., CellTiter-Glo®) as the primary screening method. The intracellular concentration of ATP is a direct and highly sensitive indicator of metabolic activity and cell viability. A decrease in ATP levels is a hallmark of cytotoxicity or cytostaticity. This assay is chosen for its high sensitivity, broad linear range, and amenability to high-throughput screening (HTS) formats.

Experimental Workflow: Primary Screening Cascade

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Compound Compound Stock (10 mM in DMSO) Dose Dose-Response Treatment (10-point, 1:3 dilution) Compound->Dose Cells Cell Line Panel (e.g., NCI-60) Dispense Dispense Cells (1000-5000 cells/well) Cells->Dispense Plates Assay Plates (384-well, white) Plates->Dispense Incubate1 Incubate 24h (Adherence) Dispense->Incubate1 Incubate1->Dose Incubate2 Incubate 72h (Compound Exposure) Dose->Incubate2 Lyse Add CellTiter-Glo® (Lysis & ATP Release) Incubate2->Lyse Read Read Luminescence (Plate Reader) Lyse->Read Normalize Normalize Data (% Viability vs. Vehicle) Read->Normalize CurveFit Non-linear Regression (4-parameter curve) Normalize->CurveFit IC50 Calculate IC50 Values CurveFit->IC50 Output Generate Heatmap & Prioritize 'Hit' Cell Lines IC50->Output RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Phosphorylates (p-Akt) mTOR mTOR AKT->mTOR Phosphorylates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Compound Test Compound Compound->AKT Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Protocol 2: Western Blot for Pathway Phosphorylation

1. Cell Treatment and Lysis:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells directly in the plate by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein amounts for each sample (load 20-30 µg of total protein per lane) and prepare them with Laemmli sample buffer.

  • Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. A recommended panel includes:

    • Phospho-Akt (Ser473)
    • Total Akt
    • Phospho-S6 Ribosomal Protein (a downstream target of mTOR)
    • Total S6 Ribosomal Protein
    • GAPDH or β-Actin (as a loading control)
  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Image the resulting signal using a digital imager (e.g., Bio-Rad ChemiDoc).

6. Data Interpretation:

  • A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt / Total Akt) indicates that the compound is inhibiting the pathway at or upstream of that protein. The loading control (GAPDH) should remain constant across all lanes.

Part 3: Target Deconvolution - Identifying the Direct Binding Partner

While Western blotting reveals effects on a pathway, it doesn't confirm the direct molecular target of the compound. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify target engagement in a native cellular environment. The principle is that a compound binding to its target protein stabilizes it, leading to a higher melting temperature.

Experimental Workflow: CETSA

cluster_prep Phase 1: Cell Treatment cluster_exp Phase 2: Thermal Challenge cluster_analysis Phase 3: Analysis Cells Culture HCT116 Cells Treat Treat Cells (Vehicle vs. Compound) Cells->Treat Harvest Harvest & Wash Cells Treat->Harvest Aliquot Aliquot Cell Suspension Harvest->Aliquot Heat Heat Aliquots across Temperature Gradient (e.g., 40°C to 70°C) Aliquot->Heat Lyse Lyse Cells (Freeze-Thaw Cycles) Heat->Lyse Separate Separate Soluble vs. Precipitated Protein (Centrifugation) Lyse->Separate Collect Collect Supernatant (Soluble Fraction) Separate->Collect Analyze Analyze Protein Levels (Western Blot or Mass Spec) Collect->Analyze Plot Plot % Soluble Protein vs. Temperature Analyze->Plot Shift Identify Protein with Thermal Shift Plot->Shift

Application Notes and Protocols: Evaluating 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

Protein kinases are fundamental regulators of a majority of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] The imidazole scaffold, a core structural feature of the molecule , is present in numerous clinically successful kinase inhibitors, suggesting its utility as a pharmacophore for ATP-competitive inhibition.[1][2][3]

This document provides a comprehensive guide for the initial characterization of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid (herein referred to as "Compound Y" for brevity) as a potential kinase inhibitor. The protocols outlined below are designed to establish a foundational understanding of its biochemical potency, cellular activity, and mechanism of action, providing the critical data needed for further drug development efforts.

Compound Y: Chemical Structure

  • IUPAC Name: this compound

  • CAS Number: 436088-52-7[]

  • Molecular Formula: C₁₁H₁₀N₄O₃[]

  • Molecular Weight: 246.23 g/mol

Chemical structure of this compound

Hypothesized Mechanism of Action: ATP-Competitive Inhibition

The structural framework of Compound Y, featuring an imidazole-carboxamide core, bears a resemblance to the purine ring of ATP. This similarity suggests a high probability that Compound Y functions as an ATP-competitive inhibitor.[5] In this model, the compound occupies the ATP-binding pocket of the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This action effectively blocks the downstream signaling cascade initiated by the kinase.

To visualize this, consider a generic receptor tyrosine kinase (RTK) signaling pathway, which is a frequent target in oncology.

Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Substrate Downstream Substrate (e.g., AKT) RTK->Substrate Phosphorylates ATP ATP ATP->RTK Binds to Active Site pSubstrate Phosphorylated Substrate (p-AKT) Substrate->pSubstrate Response Cell Proliferation, Survival pSubstrate->Response Activates CompoundY Compound Y (Inhibitor) CompoundY->RTK Blocks ATP Binding

Caption: Generic RTK signaling pathway showing ATP-competitive inhibition by Compound Y.

Compound Handling and Physicochemical Properties

Accurate and reproducible results begin with proper compound management.

Table 1: Physicochemical Properties of Compound Y

Property Value Source
CAS Number 436088-52-7 []
Molecular Formula C₁₁H₁₀N₄O₃ []
Molecular Weight 246.23 Calculated
Boiling Point 531.3±45.0°C (Predicted) []

| Density | 1.592±0.06 g/cm³ (Predicted) |[] |

Protocols for Handling:

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Working Solutions: Create fresh serial dilutions from the DMSO stock in the appropriate assay buffer or cell culture medium for each experiment.

    • Scientist's Note: The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced artifacts.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Principle: This protocol measures the direct inhibitory effect of Compound Y on the enzymatic activity of purified kinases. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[6] A decrease in ADP production in the presence of the inhibitor corresponds to reduced kinase activity.[7]

Start Start Step1 Prepare serial dilutions of Compound Y in assay buffer Start->Step1 Step2 Add Kinase + Inhibitor to 96-well plate (10 min pre-incubation) Step1->Step2 Step3 Initiate reaction with Substrate/ATP mixture (Incubate 30-60 min) Step2->Step3 Step4 Add ADP-Glo™ Reagent to stop reaction and deplete excess ATP Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP -> ATP Step4->Step5 Step6 Measure luminescence with a plate reader Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for the in vitro luminescence-based kinase assay.[6]

Materials:

  • Purified kinases of interest (e.g., EGFR, VEGFR2, PI3Kα)

  • Kinase-specific substrate peptides

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[6]

  • Compound Y (10 mM stock in DMSO)

  • Staurosporine (positive control inhibitor)

  • White, opaque 96-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of Compound Y in Kinase Assay Buffer. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[6]

  • Pre-incubation: Add 2.5 µL of the desired kinase to each well. Gently mix and incubate for 10 minutes at room temperature.

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is crucial for accurate IC₅₀ determination, especially for slow-binding inhibitors.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6] b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no kinase control) from all experimental wells.

  • Normalize the data by setting the vehicle control (DMSO) to 100% activity and the highest inhibitor concentration to 0% activity.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data for Compound Y

Kinase Target Compound Y IC₅₀ (nM) Staurosporine IC₅₀ (nM)
EGFR 15 5
VEGFR2 250 10
PI3Kα >10,000 20
SRC 8 2
CDK2 750 15

(Data are for illustrative purposes only)[6]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Principle: This protocol assesses the effect of Compound Y on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]

Start Start Step1 Seed cells in a 96-well plate and allow to attach overnight Start->Step1 Step2 Treat cells with serial dilutions of Compound Y (Incubate for 72 hours) Step1->Step2 Step3 Add MTT Reagent to each well (Incubate 2-4 hours) Step2->Step3 Step4 Add Detergent Reagent to solubilize formazan crystals (Incubate 2-4 hours) Step3->Step4 Step5 Read absorbance at 570 nm with a plate reader Step4->Step5 End Calculate GI50 Step5->End Start Start Step1 Culture and treat cells with growth factor and/ or Compound Y Start->Step1 Step2 Lyse cells in buffer containing protease and phosphatase inhibitors Step1->Step2 Step3 Separate proteins by size via SDS-PAGE Step2->Step3 Step4 Transfer proteins to a PVDF membrane Step3->Step4 Step5 Block membrane (e.g., 5% BSA in TBST) Step4->Step5 Step6 Incubate with primary antibody (e.g., anti-pEGFR) overnight at 4°C Step5->Step6 Step7 Incubate with HRP-conjugated secondary antibody Step6->Step7 Step8 Detect signal using ECL substrate and imaging system Step7->Step8 End Analyze Bands Step8->End

Caption: General workflow for Western Blot analysis of protein phosphorylation. [11] Materials:

  • Cell line known to have an active pathway of interest (e.g., A549 for EGFR signaling)

  • Growth factor (e.g., EGF)

  • Compound Y

  • Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking Buffer (5% w/v BSA in TBST is recommended for phospho-antibodies) * Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight if necessary. Pre-treat with Compound Y (at 1x, 5x, and 10x GI₅₀) for 2 hours, then stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse by adding 1X ice-cold lysis buffer containing phosphatase and protease inhibitors. [11][12]Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS sample buffer. Load samples onto an SDS-polyacrylamide gel and run under standard conditions. 5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature. * Scientist's Note: Using BSA instead of nonfat dry milk is crucial for phospho-protein detection, as milk contains casein, a phosphoprotein that can cause high background. 7. Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation. [11] b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7b. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-EGFR). [13] Data Analysis:

  • Qualitatively assess the band intensity. A potent inhibitor should show a dose-dependent decrease in the signal for the phosphorylated protein, with little to no change in the signal for the total protein. Densitometry can be used for semi-quantitative analysis.

Summary and Future Directions

The protocols described in this document provide a robust framework for the initial evaluation of this compound. Successful execution of these experiments will:

  • Determine the biochemical potency and selectivity of the compound against a panel of kinases (IC₅₀ values).

  • Establish its anti-proliferative activity in relevant cancer cell lines (GI₅₀ values).

  • Confirm its ability to engage its target and modulate a specific signaling pathway within a cellular context.

Positive results from this initial screening cascade would justify advancing the compound to the next stages of drug discovery, which may include comprehensive kinome-wide profiling (e.g., KINOMEscan), lead optimization to improve potency and drug-like properties, and evaluation in in vivo preclinical models.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZSi8jILPq_PmAx8cyA8kC2fvs1xRmBQYibZYDwnIyj3A4jvw6gpjjnPBA96YKq05JeYpMiBFgoaWUL9bduuplSKkGfJXtENlYRknXkdW1nTioUyxGvfKLCPXmkJl7KFGnB-C-M06ny-hMYEIFxgTrhK-YAzE465qCsoO0CjJyY36LkKXr2I0RSz5A3BNYmNzHlwOExQs=]
  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from ATCC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUu3rewbXKHmMy4A5NVpw0_KPYCxxLfK58IYrzHHBWQPJ5k56naqAzmQy3toEcgl3ObGHIJ99hPp0I_zZePHYh_z5cOpjOJM6aA7Hsk4xgfQs9r6VYPQZOll8GSz_Af9U2AobxRAv0bMNLrAFqq-qkgLNKAG3Kb22Z1kQWj8x2F9D1qcSfI-iR_OG3mlEeR8X5Y3udHJUA566vdJxevLOuJ-9jGwaIYak345VEVJq5zV5Wxdl1XbklwdO5wHuEWumxU7DTh280NU3WOcePfOCLN2LZ6skMCnWXNMV6YkPg3EU=]
  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYTItjBlfx_qHtIOFH1n6OxHLtEoPFV4ohKtOAXc4f5zJK2Cr0_UlD4jW8exNflN8vI8qcFVFtRKlOG9HMtI4Q8TAjysX8oRt_wirjn_XJ1cZ57BB_8l8cy8pA6z7_cziwehuitvF7qZ7ez9Iz6_4h2o7nuw==]
  • Abcam. (n.d.). Western blot for phosphorylated proteins. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJybRoLgmOfExaR8COGFmYUpkk08v7L2FAwKX8M0ZaicmSpwW5zVQjmdSn1k38yMm8gZDS12gN_lz-txRIs7EX7M4H1M_pZ43GOYU7JPnAfEb3SE1gW1XwFRIFqQApT8IsUNGlE_bVwz8DJb7qiy2ovoAd5hapKBGepDAitCXJyRFzVozQnLdU7HrS4jsjAnTIIiB58l_HKeDQRyI=]
  • MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJrLjMGg10q8IT1Qqfx6Y9AC-ral_qWmVLZ9lTNA8HYppV6ZfSYRWRQDac24r_vuRCfSykAHow8NPJE67d3jauKWDaDTk_sfRF8f4CQUWzhtbQjVLrriKa-JiHhxaOYXBAQyE=]
  • Protocol Online. (2009). Cell Proliferation Assay. Retrieved from Protocol Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDVO4GjOHiHTU2qqWLPcvMzOQxgVQyFz061LCdOkr8z0ZIKYm7ISR0tukvDUvA3XQ3yny5hzZAFpenC-5o8SuA8bOTL70q3PTtTT1esmU8RNspB1CGiQv8pVh5dcyrEDM9OLckZv7J9luthcmnJLPmZWYETZIlwsNrTmNd1sIqCACrgShqvKnJ5jg=]
  • Cell Signaling Technology. (n.d.). Immunoprecipitation for Analysis by Western Blotting. Retrieved from CST website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0ANSbwKoZo9hfFYGNzkHe93UdlrCSww2aZ7o4DJPHDc6G_Opu7KDWa6C6Sswt2_7VzxWG7LC7KI2EqMmybVOQwKDTrzS7FFfwiyvabb5kPNKrSWkM2g1rd37NR8fJ_Mxwmw==]
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG_tZKp7mFZKwVW1GIcU0QFtaOIGabUjKZx5HEmxT1tDwFcKkJyoe_hBoteCO82GIjnhAUqWYyqrTVsuWAL7FZoa5NgZcC61OI695KpNlpDx8ljwcjmaF4Se9I-bMCBV1GrxVtPG6JWsk3mFOUDGBbKRrLBdtppO4m7xh0OFXcnXofJu8xhf3yFT5qg11dTI-PuJ5DRZJEyeBUjaGTL1-ATmQH0-Xmqyz1FXnJcbghlqgSlFpGmgrXmmxuwbi2rVhTlan8FFcta-UCwreQ]
  • ACS Publications. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVBpgiT7dT-SJJGoHsEkhf67pOoHTPLYMY5gXxCEAgzhRJqD9_qijwju821QKc0qa8EnzjUpEVvM_1BZJwRvKG5b2aks6p4BWmmHfMFwGGIUvlBDwyj66HpyVl6LWnEzKoOe-Mg-3BiAlEXg==]
  • Thermo Fisher Scientific. (n.d.). Cell Proliferation Assay Protocols. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6DFSMl7NwAFm-ZblyAnIShkfOCGLK2YGez59pzWHjxmISVH4rtSKPOzz4Epr2X918PAEL_3zB5RnxLBl91EGlfJTa8owIcOf-DdsZaCgm-bTiAzlqnxLeuSTMQzONet5G1dgXixThfwyMT_5VymWF_OhFGubCIBAyEiuyFUvN8vxG8lxYfFKeIP5ZABtwdeM3b66zvGVihU9lu-kY13Y6uPRiI2hgS6H7BPQba6qty9CJlScjNHY=]
  • Protocols.io. (2023). In vitro kinase assay. Retrieved from Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEah-ZcyPs2hj-VWnEjYOR6K5Ie306blzDxEGWufl6hZ1cqbXhTDOeMav2UXVJX4D-H2jW293wLBMvI3ICeSjBNhtxAiA75RI0ckc34ZzBOwE3rd0Pu9zEjMZ_W_Ptu5kyAXGQOLOa9D-9IoBdWWw9K2aRLJ2Cv]
  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3DFyb60XLJU1Aw3DjEB2xAccaSdkdNelzdJLtwgOW4lN8WrldLSsvZdb6Uuye-7uV3ljgIUJbukMb31hwwUcnz6aEYE7HZ6bxxD_I6VHgmGIgYYRXa15ahbGsE0B2n-Lq5Fyr_pepEJ60xoj7HLsmiSDYRwVCtvAWKNslig==]
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from CST website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE8aIBuJGCSdPiv9wrbXXtcpoI8t_GfH-uYPFLVjD-ECOs5QmmyccZsH9f58xdCMEVSs7EwNqZyuSZaP4ylBEAJz6kW3TQWvzWiKL-wk0zFB-73pqDjwg6aK1k4ADzystIPAuwcCHILZmnrg5ieBgrewKSdRe6vJFn5hfew74gO00=]
  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-cp8YjMnUPjXwA_uTdabcQvfaSCTofVJ26uZN5nSWI4PeHLf9-QC1vFm5I6JV_SiKQ701CKHa2jVYqzYSrQXqXfUr5QN7XAG4HQ8B8Ukthv1Q8FdyouopkJiJ-EZzSV4wNoFyS23vf-O2Vw==]
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrLNwgMWL5Z1WKs41pFhpMIqCUgkMp9Ra3eyGsLtnek1oEGIPUFOAM9zvMTD04y9OJAFMnf9KIgKwhTl13Xw0ezjxLJqrjqkqaVcgbqdivdAV2pz0ZI2ryaKYQ4YS6fIX-QL4s1g==]
  • MDPI. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Uv9IXTs2Oj_IYOv3F_PmArJZhVSnwxuWPjkBDVGlJL8N7tDPi1CKIVK4Elk8eM6BZGcgxv-OtvAxcnzaJ32xQRA1xCn4IWABRiD-U2UK7OPaknzsmXIhjqo6Qc5GSi0qbIA=]
  • PubMed. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals (Basel). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA1IiheHBKAHotVUavCWJgTIkeCbtmUDH-mCyMisnTOvRYxTWQqE_ZbRDTVaYrNnPjcptblqlftyVw2nTqUqhcd4DNBG3B7DIwJII6U0RX7Xu2EVUdud8_f1mUZXLT_TeR5Ws=]
  • AdooQ BioScience. (n.d.). This compound. Retrieved from AdooQ BioScience website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaqwfoYLblu23f8Asbs8Qsr389y_tjVEC5-_qe3jI52TneVAl9dvWgk1rG49WdynMkAqJwpTkkvC9Iw26pmMAIF06i94LICZPaW_dwAPHP1W4EFh4n_I29uIX-zw9tbhBfnGhlqCEkGa0O4nlb1G6sE0cct_3qmt-dV_8P_AlQLuy-6g97xRLv6JHwHhxF4nThjKg3pdGpO8gq2V6i]
  • NIH National Center for Biotechnology Information. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwhbdeREaMNUYmm8ubFyM29IwF-OeQK5yL4aeZjylkV3Ji5yvrTq99KSe0eNad0G0AAUuybCNfZ53UVnZW82CkRPyY9vUaDlS70H43d4yLrNBx7by_WSCsUjn1iKOKdlFx3S11VKhprmvoxg==]

Sources

exploring the anticancer activity of "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazole Scaffold in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[1] In the realm of oncology, imidazole-containing compounds have demonstrated a wide array of anticancer activities, including the inhibition of key enzymes in signaling pathways, induction of apoptosis, and disruption of the cell cycle.[1][2]

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the anticancer activity of novel imidazole derivatives, using the hypothetical compound 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid as a case study. While specific biological data for this exact molecule is not yet extensively published, its structure suggests several plausible mechanisms of action that warrant investigation. This document will detail the foundational experimental protocols required to elucidate its potential as an anticancer agent, from initial cell viability screening to more in-depth mechanistic studies.

Hypothesized Mechanisms of Action and a Phased Experimental Approach

Given the structural motifs present in "this compound" and the known activities of related compounds, several potential anticancer mechanisms can be postulated. For instance, some imidazole derivatives are known to function as kinase inhibitors or to induce apoptosis through various signaling pathways.[1][3] A logical, phased approach to investigating a novel compound like this is essential for building a comprehensive understanding of its biological effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies A Cell Viability Assay (MTT) Determine IC50 B Apoptosis Assay (Annexin V/PI) A->B If cytotoxic C Cell Cycle Analysis (Propidium Iodide) A->C If cytostatic or cytotoxic D Target Identification (e.g., Kinase Profiling) B->D C->D E In Vivo Efficacy Studies D->E

Caption: A phased experimental workflow for evaluating a novel anticancer compound.

The following sections provide detailed protocols for the key assays in Phases 1 and 2 of this workflow.

Phase 1 Protocol: Assessing Cell Viability with the MTT Assay

The first step in evaluating a potential anticancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[4][5][6] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[4][6]

Scientific Principle

Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][5] This formazan is then solubilized, and the concentration is determined by spectrophotometric analysis. A decrease in the amount of formazan produced corresponds to a reduction in metabolic activity, which can be interpreted as a loss of cell viability or proliferation.[7]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture your chosen cancer cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and calculate the cell concentration.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically between 5,000 and 10,000 cells per well in a volume of 100 µL).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C.[4] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[7]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[4][6]

Data Presentation and Interpretation

The results of the MTT assay are typically presented as the percentage of cell viability relative to the untreated control. From a dose-response curve, the half-maximal inhibitory concentration (IC50) can be calculated.

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
Untreated Control 1.25100%
Vehicle Control 1.2398.4%
Compound @ 0.1 1.1894.4%
Compound @ 1 0.9576.0%
Compound @ 10 0.6148.8%
Compound @ 50 0.2419.2%
Compound @ 100 0.108.0%

Phase 2 Protocols: Unraveling the Mechanism of Cell Death

If the MTT assay indicates that the compound reduces cell viability, the next logical step is to determine the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Distinguishing between these is crucial for understanding the compound's mechanism of action.

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[8]

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8] By using both Annexin V and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Harvest both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA to minimize membrane damage.[9]

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[9]

  • Cell Washing:

    • Wash the cells once with cold 1X PBS. Centrifuge and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

The flow cytometry data will be presented in a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated with this method).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Anticancer drugs often exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[10] Cell cycle analysis using PI staining and flow cytometry is a standard method to investigate these effects.

Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[11] This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating their DNA and will have a DNA content between 2n and 4n.

  • G2/M phase: Cells have a doubled (4n) DNA content.[11]

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[11]

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[11] RNase A is crucial to prevent the staining of double-stranded RNA.[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data on a linear scale.[11]

The data is presented as a histogram of cell count versus fluorescence intensity. Analysis software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Compound Imidazole Compound (Hypothetical Target) Compound->AKT Inhibition

Caption: Hypothetical signaling pathway potentially targeted by an imidazole compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro evaluation of the anticancer potential of "this compound" or any novel imidazole derivative. The data generated from these assays will provide critical insights into whether the compound affects cell viability and, if so, through what mechanisms. Positive results from these initial screens, such as a low IC50 value and induction of apoptosis or cell cycle arrest, would justify progression to more advanced studies. These could include identifying the specific molecular target of the compound, assessing its effects on other cancer hallmarks like migration and invasion, and ultimately, evaluating its efficacy in preclinical in vivo models.[13]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Assaying cell cycle status using flow cytometry. PMC - NIH.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • MTT (Assay protocol). Protocols.io.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
  • In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar.
  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE.
  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory.
  • Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed.
  • Antitumor activities of newly synthesized 5-carbamoyl-1 H-imidazol-4yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4yl piperonylate. PubMed.
  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
  • The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. PMC - NIH.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Preclinical Testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: A Potent Protein Kinase C-ι Inhibitor as a Potential Prostate Carcinoma Therapeutic. PubMed - NIH.
  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. NIH.

Sources

Application Notes and Protocols for Anti-Inflammatory Studies of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole Derivatives in Inflammation

Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5] Consequently, the NF-κB pathway and its downstream targets represent prime objectives for the development of novel anti-inflammatory therapeutics.[3][6]

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Notably, derivatives of imidazole have demonstrated promising anti-inflammatory properties.[7] For instance, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) has been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling and modulating cytokine production.[8][9][10][11] This precedent suggests that other imidazole-containing compounds, such as "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid," warrant investigation for their potential as novel anti-inflammatory agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of this compound. It outlines a logical, multi-tiered experimental approach, from initial in vitro screening to cell-based mechanistic studies and finally, to validation in in vivo models of inflammation. The protocols provided herein are designed to be robust and self-validating, with explanations of the scientific rationale behind each experimental choice.

Experimental Workflow for Assessing Anti-Inflammatory Potential

A phased approach is recommended to efficiently characterize the anti-inflammatory profile of this compound. This workflow is designed to build a comprehensive understanding of the compound's activity, from broad effects to specific molecular mechanisms.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Mechanistic Assays cluster_2 Phase 3: In Vivo Validation a Compound Solubility and Stability Assessment b Cytotoxicity Assays (e.g., MTT, LDH) a->b Ensure non-toxic concentrations c Protein Denaturation Inhibition Assay b->c Proceed with non-toxic doses d Membrane Stabilization Assay c->d Confirm general anti-inflammatory potential e LPS-Stimulated Macrophage Model (e.g., RAW 264.7) d->e Transition to cellular models f Measurement of Pro-Inflammatory Mediators (NO, PGE2) e->f Assess impact on inflammatory mediators g Quantification of Cytokines (TNF-α, IL-6) via ELISA f->g Quantify specific cytokine inhibition h Western Blot Analysis of NF-κB and MAPK Pathways g->h Elucidate molecular mechanism i Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema) h->i Validate efficacy in vivo j Systemic Inflammation Model (e.g., LPS-Induced Endotoxemia) i->j Assess systemic effects k Measurement of Inflammatory Markers in Plasma and Tissues j->k Correlate in vivo effects with biomarkers

Caption: A logical workflow for the evaluation of this compound.

PART 1: In Vitro Screening Assays

The initial phase focuses on rapid, cost-effective in vitro assays to establish a foundational understanding of the compound's general anti-inflammatory potential and to determine appropriate concentration ranges for subsequent, more complex experiments.[1][2]

Inhibition of Protein Denaturation Assay

Rationale: Inflammation can lead to the denaturation of proteins.[2] The ability of a compound to prevent protein denaturation is a well-established indicator of its potential anti-inflammatory activity.[7][12][13] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 150 µL of 1% w/v BSA in phosphate-buffered saline (PBS, pH 6.3).

  • Add 50 µL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • For the positive control, use a known anti-inflammatory drug such as Diclofenac sodium (100 µg/mL).

  • For the negative control, add 50 µL of the vehicle (e.g., DMSO-containing PBS).

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating the plate at 70°C for 10 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance (turbidity) at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Rationale: The lysosomal membrane is crucial in the inflammatory process. Its stabilization prevents the release of pro-inflammatory enzymes.[12][14] This assay assesses the compound's ability to protect red blood cell membranes from hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[13]

Protocol:

  • Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isotonic saline.

  • Prepare a reaction mixture containing 1.0 mL of the test compound at various concentrations in PBS (pH 7.4), 0.5 mL of 10% HRBC suspension, and 1.0 mL of isotonic saline.

  • For the positive control, use a standard drug like Indomethacin.

  • For the negative control, use the vehicle instead of the test compound.

  • Incubate all samples at 56°C for 30 minutes in a water bath.

  • Centrifuge the samples at 3000 rpm for 10 minutes.

  • Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemoglobin released.

  • Calculate the percentage of membrane stabilization using the formula: % Protection = [1 - (Absorbance of Test / Absorbance of Control)] * 100

AssayEndpoint MeasurementPositive ControlExpected Outcome for Active Compound
Protein DenaturationTurbidity at 660 nmDiclofenac SodiumDose-dependent decrease in turbidity, indicating inhibition of denaturation.
HRBC Membrane StabilizationAbsorbance at 560 nmIndomethacinDose-dependent decrease in absorbance, indicating reduced hemolysis.

PART 2: Cell-Based Mechanistic Assays

Following promising results from in vitro screening, the next phase investigates the compound's effects on inflammatory pathways in a relevant cellular context. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for this purpose, as they mimic the inflammatory response to bacterial infection.[15]

Cell Culture and Cytotoxicity Assessment

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound to ensure that any observed effects are not due to cell death.

Protocol (MTT Assay):

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

Rationale: During inflammation, macrophages produce high levels of nitric oxide (NO) and prostaglandin E2 (PGE2), mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[1] Inhibition of NO and PGE2 production is a key indicator of anti-inflammatory activity.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • For NO measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 15 minutes. Measure the absorbance at 540 nm.

  • For PGE2 measurement: Collect the cell culture supernatant and quantify PGE2 levels using a commercially available ELISA kit, following the manufacturer's instructions.

Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory cascade.[16][17][18] A reduction in their secretion is a strong indicator of a compound's anti-inflammatory efficacy.

Protocol (ELISA):

  • Following the same cell treatment protocol as in section 2.2, collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Follow the manufacturer's protocols precisely for incubation times, washing steps, and absorbance readings.

  • Generate a standard curve using recombinant cytokines to determine the concentrations in the samples.

Analysis of the NF-κB and MAPK Signaling Pathways

Rationale: The NF-κB and mitogen-activated protein kinase (MAPK) pathways are critical upstream regulators of pro-inflammatory gene expression.[3][7] Investigating the phosphorylation status of key proteins in these pathways can elucidate the compound's mechanism of action.

signaling_pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene Induces Transcription Compound 5-(4-Amino-phenylcarbamoyl) -3H-imidazole-4-carboxylic acid Compound->IKK Potential Inhibition? Compound->NFkB Potential Inhibition?

Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.

Protocol (Western Blotting):

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with the test compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against phosphorylated and total forms of IκBα, p65 (a subunit of NF-κB), p38, ERK, and JNK. Use an antibody against β-actin as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Parameter MeasuredMethodKey Proteins/Molecules AnalyzedExpected Outcome for Active Compound
Cell ViabilityMTT AssayMitochondrial dehydrogenasesNo significant reduction in viability at effective concentrations.
Inflammatory MediatorsGriess, ELISANO, PGE2Dose-dependent reduction in LPS-induced production.
Pro-inflammatory CytokinesELISATNF-α, IL-6Dose-dependent reduction in LPS-induced secretion.
Signaling PathwaysWestern Blotp-IκBα, p-p65, p-p38, p-ERK, p-JNKReduced phosphorylation of key signaling proteins.

PART 3: In Vivo Validation

The final phase involves testing the compound in established animal models of inflammation to confirm its efficacy in a complex biological system.[19][20][21] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and highly reproducible model of acute inflammation, primarily used to screen for anti-inflammatory drugs.[22] Edema formation is a hallmark of acute inflammation.

Protocol:

  • Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Administer this compound orally or intraperitoneally at various doses.

  • Administer a standard anti-inflammatory drug (e.g., Indomethacin) to the positive control group and the vehicle to the negative control group.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Rationale: This model mimics the systemic inflammatory response seen in sepsis and other acute inflammatory conditions.[15] It is useful for assessing the compound's ability to suppress the systemic production of pro-inflammatory cytokines.

Protocol:

  • Acclimate mice (e.g., C57BL/6) for one week.

  • Administer the test compound at various doses.

  • After 1 hour, administer a non-lethal dose of LPS (e.g., 5 mg/kg) via intraperitoneal injection.

  • At a predetermined time point (e.g., 2 or 6 hours post-LPS), collect blood via cardiac puncture.

  • Isolate plasma and quantify the levels of TNF-α and IL-6 using ELISA kits.

  • Harvest organs such as the liver and lungs for histological analysis or to measure inflammatory markers.

Conclusion

The structured approach detailed in these application notes provides a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By progressing from broad in vitro screening to specific cell-based mechanistic studies and culminating in in vivo validation, researchers can build a strong, evidence-based profile of the compound's therapeutic potential. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development.

References

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved from [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Retrieved from [Link]

  • Hegen, M., Keith, J. C., Jr, Collins, M., & Nickerson-Nutter, C. L. (2008). In Vivo Models for Inflammatory Arthritis. Current protocols in pharmacology, Chapter 5, Unit 5.23. Retrieved from [Link]

  • Ahmad, R., Al-Roub, A., & Kochumon, S. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 716469. Retrieved from [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Retrieved from [Link]

  • Akindele, A. J., & Adeyemi, O. O. (2010). In vitro and in vivo models for anti-inflammation: an evaluative review. African Journal of Pharmacy and Pharmacology, 4(9), 647-652. Retrieved from [Link]

  • Everyday Health. (n.d.). COX-2 Inhibitors. Retrieved from [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • Kiliańska, Z. M., et al. (2016). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European journal of medical research, 21(1), 23. Retrieved from [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Retrieved from [Link]

  • MDPI. (2024). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 271-281. Retrieved from [Link]

  • Rodríguez-Serrano, F., et al. (2022). Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. Clinical and experimental immunology, 209(2), 225–235. Retrieved from [Link]

  • Wikipedia. (2024). Inflammation. Retrieved from [Link]

  • Wang, Y., et al. (2020). Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis. Medical science monitor : international medical journal of experimental and clinical research, 26, e925312. Retrieved from [Link]

  • Gunathilake, K., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines (Basel, Switzerland), 5(4), 121. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Mechanism and Clinical Significance of IL-6 Combined with TNF-α or IL-1 for the Induction of Acute Phase Proteins SAA and CRP in Chronic Inflammatory Diseases. Retrieved from [Link]

  • Nath, N., et al. (2006). 5-aminoimidazole-4-carboxamide ribonucleoside: a novel immunomodulator with therapeutic efficacy in experimental autoimmune encephalomyelitis. Journal of immunology (Baltimore, Md. : 1950), 177(5), 3247–3255. Retrieved from [Link]

  • Organic Process Research & Development. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]

  • Giri, S., et al. (2011). Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis. Molecular pharmacology, 79(4), 743–752. Retrieved from [Link]

  • Katerelos, M., et al. (2010). 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-kappaB. Immunology and cell biology, 88(7), 754–760. Retrieved from [Link]

  • Giri, S., et al. (2004). 5-Aminoimidazole-4-Carboxamide-1-β-4-Ribofuranoside Inhibits Proinflammatory Response in Glial Cells: A Possible Role of AMP-Activated Protein Kinase. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(2), 479–487. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • NIH. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Use of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid in animal models. While specific in vivo data for this compound is not extensively published, its structural features, containing an imidazole-carboxamide scaffold, suggest potential therapeutic applications, particularly in oncology. This guide is built upon established principles for testing novel small molecules, offering a robust framework for researchers. We will explore a hypothesized mechanism of action, detail appropriate animal models, and provide step-by-step protocols for formulation, administration, and subsequent efficacy and safety evaluations.

Introduction and Scientific Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer.[2][3][4] The carboxamide moiety further enhances the drug-like properties of these molecules.[1]

The compound this compound belongs to this promising class of imidazole-based carboxamides. While its specific biological targets are yet to be fully elucidated, the structural similarities to known kinase inhibitors suggest a potential role in modulating signal transduction pathways critical for cell proliferation and survival.[5][6][7] Kinase dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][7] This document will proceed with the hypothesis that this compound acts as a tyrosine kinase inhibitor.

Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition

Many imidazole-based compounds have been identified as potent inhibitors of protein kinases, which are crucial for cancer cell signaling, growth, and survival.[8] We hypothesize that this compound targets a key receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed or mutated in various cancers.[6][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Tyrosine_Kinase_Inhibition_Pathway cluster_cell Cancer Cell Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Compound 5-(4-Amino-phenylcarbamoyl)-3H- imidazole-4-carboxylic acid Compound->RTK Inhibits ATP Binding Site Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits

Caption: Hypothesized signaling pathway and point of intervention.

Preclinical Animal Models for Efficacy Evaluation

The choice of animal model is critical for translational research.[9] For oncology studies, several well-established mouse models are available.[10][11]

Model Type Description Advantages Disadvantages
Syngeneic Models Implantation of mouse tumor cells into immunocompetent mice of the same genetic background.[12]Intact immune system allows for the study of immunomodulatory effects.Limited availability of tumor cell lines for all cancer types.
Xenograft Models Implantation of human tumor cells or patient-derived tissues (PDX) into immunodeficient mice.[12]Allows for the study of human-specific cancer biology and drug response.Lack of a functional immune system.
Genetically Engineered Mouse Models (GEMMs) Mice engineered to develop spontaneous tumors that mimic human cancers.[13]Tumors arise in the correct microenvironment and progress similarly to human disease.Can be time-consuming and expensive to develop.

For initial efficacy studies of a novel compound like this compound, xenograft models are often the preferred starting point due to their widespread availability and the ability to test against human cancer cell lines.

Experimental Protocols

Compound Formulation

Given that many novel small molecules exhibit poor water solubility, a suitable formulation is crucial for achieving adequate bioavailability in animal studies.[14]

Objective: To prepare a stable and homogenous formulation of this compound for oral administration.

Materials:

  • This compound powder

  • Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, 5% (v/v) DMSO, 40% (v/v) PEG 400)

  • Sterile water for injection

  • Glass vials

  • Magnetic stirrer and stir bars

  • Sonicator

Protocol:

  • Weigh the required amount of this compound.

  • In a sterile glass vial, dissolve the compound in a minimal amount of DMSO (e.g., 5% of the final volume).

  • Add the co-solvent (e.g., PEG 400) and mix thoroughly.

  • Gradually add the aqueous component (e.g., 0.5% CMC) while stirring continuously.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Visually inspect the formulation for any precipitation or phase separation.

  • Prepare the formulation fresh daily or assess its stability for short-term storage.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG)

  • Human cancer cell line (e.g., A549 for lung cancer, HCT116 for colorectal cancer)

  • Matrigel (optional, for enhancing tumor take rate)

  • Formulated compound and vehicle control

  • Dosing syringes and gavage needles

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio).

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the formulated compound or vehicle control orally (e.g., once daily) at the predetermined dose level(s).

    • Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and collect them for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow Cell_Culture 1. Cell Culture (Human Cancer Cells) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Compound/Vehicle Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis 8. Data Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for a xenograft efficacy study.

Pharmacokinetic (PK) and Toxicology Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile of the compound, is essential for its development.[15][16]

Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound in rodents.

Protocol Outline:

  • Administer the compound intravenously (IV) and orally (PO) to separate groups of mice or rats.[17]

  • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[17]

  • Process blood to obtain plasma and analyze the compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[17]

Acute Toxicology Study

Objective: To assess the acute toxicity and determine the maximum tolerated dose (MTD) of this compound.[18]

Protocol Outline:

  • Use a dose-escalation study design in mice or rats.[19]

  • Administer single doses of the compound at increasing concentrations to different groups of animals.

  • Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.[18]

  • Perform necropsy and histopathological examination of major organs to identify any treatment-related toxicities.[20]

Conclusion

The successful preclinical development of this compound hinges on a systematic and well-designed experimental approach. By leveraging the knowledge of similar imidazole-based compounds and employing standard in vivo methodologies, researchers can effectively evaluate its therapeutic potential. The protocols and guidelines presented here provide a solid foundation for initiating these critical studies.

References

  • Experimental mouse models for translational human cancer research - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2 - ResearchGate. (2002). Drugs made in Germany, 64(8), 800-807.
  • Cancer Modeling in Mice | The DuPage Lab Website - Molecular and Cell Biology |. (n.d.). Retrieved January 17, 2026, from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies - Scholars Research Library. (2024).
  • Toxicology - MuriGenics. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pharmacokinetics in Preclinical Drug Development: An Overview - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Application of population pharmacokinetics for preclinical safety and efficacy studies - Ovid. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Retrieved January 17, 2026, from [Link]

  • Spontaneous and Induced Animal Models for Cancer Research - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Evolving Cancer Mouse Model | Eureka blog - Charles River Laboratories. (2023, July 10). Retrieved January 17, 2026, from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed. (2025, December 2). Retrieved January 17, 2026, from [Link]

  • Why use mice to model cancer? | Explainer video - YouTube. (2025, March 24). Retrieved January 17, 2026, from [Link]

  • A typical workflow in a preclinical pharmacokinetic experiment - Admescope. (2020, February 25). Retrieved January 17, 2026, from [Link]

  • Formulation of poorly water-soluble drugs for oral administration - Future4200. (n.d.). Retrieved January 17, 2026, from [Link]

  • Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation - FDA. (2020, February 29). Retrieved January 17, 2026, from [Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - ResearchG
  • Justification for species selection for pharmaceutical toxicity studies - PMC - NIH. (2020, November 24). Retrieved January 17, 2026, from [Link]

  • Preclinical Pharmacokinetics Services (pK) | PORSOLT. (n.d.). Retrieved January 17, 2026, from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. (n.d.). Retrieved January 17, 2026, from [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016, September 10). Retrieved January 17, 2026, from [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar. (2002).
  • relationship of lipophilicity to activity against intracerebral murine glioma 26 and preliminary phase II clinical trial of 5-[3,3-bis(2-chloroethyl)-1-triazeno]imidazole-4-carboxamide (NSC-82196) in primary and secondary brain tumors - PubMed. (1975). Cancer Chemotherapy Reports, 59(2 Pt 1), 327-331.
  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023, July 3). Retrieved January 17, 2026, from [Link]

  • Carcinogenicity of the Antineoplastic Agent, 5-(3,3-Dimethyl-1-triazeno)-imidazole- 4-carboxamide, and Its Metabolites in Rats23 | JNCI: Journal of the National Cancer Institute | Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). Retrieved January 17, 2026, from [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). Retrieved January 17, 2026, from [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Retrieved January 17, 2026, from [Link]

  • Imidazole Carboxamide Therapy in Advanced Malignant Melanoma - PubMed. (1971). Cancer, 27(3), 744-750.

Sources

Application and Formulation Guide for Preclinical Evaluation of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The compound 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, a derivative of the biologically significant imidazole carboxamide core, represents a promising candidate for further investigation. The imidazole moiety is a component of many endogenous molecules and clinically approved drugs, and its derivatives have shown a range of activities, including anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of this and similar novel compounds for initial biological studies.

Due to the novelty of this compound, publicly available data on its physicochemical properties are limited.[] Therefore, this guide emphasizes a foundational, step-by-step approach to characterization and formulation, enabling researchers to develop robust and reproducible protocols for both in vitro and in vivo evaluation. The principles outlined herein are broadly applicable to many new chemical entities (NCEs) emerging from discovery pipelines, particularly those with anticipated poor aqueous solubility—a common challenge for over 70% of NCEs.[4]

Part 1: Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the compound's physicochemical properties is critical for rational formulation development.[5] This initial characterization will dictate the most effective strategies to achieve the desired concentration, stability, and bioavailability for biological testing.

Preliminary Solubility Assessment

The starting point for any formulation is to determine the compound's solubility in a range of pharmaceutically acceptable solvents. This will help classify the compound, for instance, according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[6][7]

Protocol 1: Tiered Solubility Screening

  • Aqueous Solubility: Begin by determining the solubility in aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to understand the impact of ionization on solubility. The carboxylic acid and amino functional groups in the target molecule suggest that its solubility will be pH-dependent.

  • Organic Solvents: Assess solubility in common organic solvents used in preclinical formulations. These include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Procedure:

    • Add an excess of the compound to a known volume of each solvent in a glass vial.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant, dilute it with an appropriate solvent, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Table 1: Example Solubility Data Table

Solvent/Vehicle SystemTemperature (°C)Solubility (mg/mL)Observations
pH 7.4 Phosphate Buffer25< 0.01Poorly soluble
DMSO25> 100Freely soluble
Ethanol255 - 10Sparingly soluble
PEG 4002520 - 30Soluble
10% DMSO / 90% Saline25< 0.1Precipitation observed

Note: The values in this table are hypothetical and should be determined experimentally for this compound.

Solid-State Characterization

The solid-state properties of a compound can significantly influence its dissolution rate and bioavailability. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can provide insights into the compound's crystallinity, melting point, and thermal stability.

Part 2: Formulation Strategies for Biological Studies

The choice of formulation strategy will depend on the intended application (in vitro vs. in vivo), the required dose, and the compound's inherent properties determined in Part 1.

Formulations for In Vitro Studies

For in vitro assays, the primary goal is to prepare a stock solution at a high concentration, which can then be diluted into the aqueous cell culture medium without precipitation.

Workflow for In Vitro Formulation Development

G cluster_0 In Vitro Formulation Workflow A Determine Max Solubility in DMSO B Prepare High Concentration Stock (e.g., 10-50 mM in DMSO) A->B C Assess Solubility in Aqueous Assay Medium B->C Spike-in Test D Dilute Stock into Assay Medium C->D E Observe for Precipitation (Visual & Microscopic) D->E F Final Working Concentration (DMSO <0.5%) E->F No Precipitation

Caption: Workflow for preparing a DMSO-based stock solution for in vitro assays.

Protocol 2: Preparation of a DMSO Stock Solution

  • Based on the solubility data, prepare a primary stock solution in 100% DMSO, typically at a concentration of 10-50 mM.

  • Perform a serial dilution of the stock solution into the final aqueous assay buffer or cell culture medium.

  • Visually inspect for any signs of precipitation (cloudiness or particulates) immediately after dilution and after a relevant incubation period (e.g., 2 hours at 37°C).

  • It is crucial to keep the final concentration of DMSO in the assay low (typically <0.5%) to avoid solvent-induced artifacts.

Formulations for In Vivo Studies

Formulations for animal studies require careful consideration of the route of administration, dose volume, and potential vehicle toxicity.[8][9] The selection of an appropriate vehicle is critical for ensuring the accuracy and reproducibility of pharmacokinetics (PK) and toxicology (Tox) studies.[5][10]

Common Vehicle Systems for Oral and Intraperitoneal Administration

  • Aqueous Suspensions: For compounds with very low solubility, a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) can be used.

  • Co-solvent Systems: For compounds with moderate solubility in organic solvents, a co-solvent system can be employed. However, the concentration of the organic solvent should be minimized to avoid toxicity.[11] Common examples include:

    • 5-10% DMSO, 40% PEG 400, 50-55% Saline

    • 20% Solutol HS 15 in water

    • 30% Captisol® in water

Protocol 3: Preparation of a Suspension for Oral Gavage

  • Particle Size Reduction: If necessary, micronize the compound to a uniform particle size (e.g., <10 µm) to improve dissolution and absorption.

  • Vehicle Preparation: Prepare the aqueous vehicle by dissolving the suspending and wetting agents in sterile water or saline. For example, 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80.

  • Suspension Formulation:

    • Weigh the required amount of the micronized compound.

    • Create a paste by adding a small amount of the vehicle.

    • Gradually add the remaining vehicle while stirring or sonicating to achieve a uniform suspension.

    • Continuously stir the suspension during dosing to ensure homogeneity.

Protocol 4: Preparation of a Solubilized Formulation for IV or IP Injection

  • Solubilization: Dissolve the compound in the chosen organic solvent or co-solvent (e.g., DMSO, PEG 400). Gentle heating or sonication may be required.

  • Aqueous Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the organic solution while vortexing to avoid precipitation.

  • Final Formulation: The final formulation should be clear and free of particulates. It is advisable to filter the solution through a 0.22 µm syringe filter before administration.

Decision Tree for In Vivo Formulation Strategy

G A Aqueous Solubility > 1 mg/mL? B Soluble in Co-solvents at Target Dose? A->B No C Aqueous Solution (e.g., Saline) A->C Yes D Co-solvent Formulation (e.g., PEG 400/Saline) B->D Yes E Aqueous Suspension (e.g., CMC/Tween 80) B->E No

Caption: Decision-making process for selecting an in vivo formulation strategy.

Part 3: Stability and Quality Control

Ensuring the stability and quality of the formulation is paramount for obtaining reliable biological data.

Short-Term Stability

The stability of the final formulation should be assessed under the conditions of the experiment.

  • For in vitro studies: Confirm that the compound does not precipitate in the assay medium over the duration of the experiment.

  • For in vivo studies: The formulation should be stable for the duration of preparation and dosing. For suspensions, ensure that they can be easily resuspended to a uniform concentration before each dose.

Analytical Verification

The concentration of the compound in the final formulation should be verified using an appropriate analytical method, such as HPLC. This is particularly important for solutions to ensure that the compound has not degraded or precipitated.

Conclusion

The successful preclinical evaluation of a novel compound like this compound is highly dependent on the development of an appropriate formulation. By systematically characterizing the compound's physicochemical properties and applying the principles of formulation science, researchers can develop robust and reproducible formulations for both in vitro and in vivo studies. This structured approach minimizes variability and increases the likelihood of obtaining meaningful and translatable biological data, thereby accelerating the journey from discovery to potential clinical application.

References

  • Gad, S. C., Spainhour, C. B., Shoemaker, C., Pallman, D. R. S., Stricker-Krongrad, A., Downing, P. A., Seals, R. E., & Eagle, L. A. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 35(1), 99-131. [Link]

  • Gad Consulting Services. (2016). Vehicles for Animal Studies. [Link]

  • Ferreira, A., Paiva, J., & Faustino, C. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]

  • Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Retrieved January 17, 2026, from [Link]

  • Ferreira, A., Paiva, J., & Faustino, C. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Alichem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Riede, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(9), 1783. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-amino-1H-imidazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(8), e2100067. [Link]

  • Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to optimizing the synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to enhance your reaction yields and purity. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields and the presence of impurities are common hurdles in multi-step organic syntheses. This section addresses specific problems you may encounter during the synthesis of this compound, which typically involves the formation of an imidazole-4-carboxylic acid core followed by an amide coupling reaction.

Issue 1: Low Yield in the Imidazole Ring Formation

Question: My initial synthesis of the imidazole-4-carboxylic acid scaffold is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: The formation of the imidazole ring is a critical step that can be influenced by several factors. Common methods for imidazole synthesis include the Debus-Radziszewski reaction and variations thereof.[1][2] Low yields can often be attributed to the following:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial.[3] For instance, the Debus-Radziszewski synthesis, which involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can be sensitive to these parameters.[1]

    • Causality: Inadequate temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. The solvent polarity can affect the solubility of intermediates and the overall reaction kinetics.

    • Solution: A systematic optimization of reaction conditions is recommended. Start with the reported literature conditions and then screen different temperatures and reaction times. Consider using a solvent system that ensures all reactants are well-dissolved. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for some imidazole syntheses.[1]

  • Purity of Starting Materials: Impurities in your starting materials, such as the dicarbonyl compound or the aldehyde, can lead to the formation of unwanted side products, consuming your reactants and lowering the yield of the desired imidazole.

    • Causality: Side reactions can be catalyzed by impurities or the impurities themselves can react to form complex mixtures that are difficult to separate.

    • Solution: Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. If necessary, purify the starting materials by distillation, recrystallization, or chromatography.

  • Inefficient Cyclization: The final ring-closing step to form the imidazole can be a bottleneck.

    • Causality: The cyclization step may have a high activation energy or be reversible under the reaction conditions.

    • Solution: Some synthetic routes may benefit from the use of a catalyst to facilitate the cyclization. For example, metal-catalyzed reactions, often employing copper, can promote imidazole ring formation under milder conditions.[1] Additionally, ensuring the efficient removal of water formed during the reaction can drive the equilibrium towards product formation.

Issue 2: Poor Yield in the Amide Coupling Step

Question: I am struggling with the amide coupling between the imidazole-4-carboxylic acid and 4-aminoaniline, resulting in a low yield of the final product. What should I investigate?

Answer: Amide bond formation is a cornerstone of organic synthesis, but it can be challenging, especially with heterocyclic carboxylic acids.[4][5] Here’s a breakdown of potential issues and their solutions:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. The choice of coupling reagent is critical.[6]

    • Causality: Imidazole-4-carboxylic acids can be less reactive than simple aliphatic or aromatic carboxylic acids. A weak coupling reagent may not be sufficient to form the highly reactive intermediate required for efficient amidation.

    • Solution: If you are using standard coupling reagents like DCC or EDC with limited success, consider switching to more potent uronium-based reagents like HATU or HBTU.[5][6] These reagents are often more effective for coupling less reactive acids or amines. Pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period before adding the amine can also improve yields by preventing the coupling reagent from reacting with the amine.[6]

  • Presence of Moisture: Many coupling reagents are highly sensitive to moisture.[6]

    • Causality: Water can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, effectively quenching the reaction.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering. Store coupling reagents in a desiccator.[6]

  • Incorrect Stoichiometry: The ratio of the carboxylic acid, amine, coupling reagent, and base is crucial for optimal results.[6]

    • Causality: An excess of one reagent can lead to side reactions, while an insufficient amount of the coupling reagent will result in an incomplete reaction.

    • Solution: A common starting point is to use a slight excess of the amine and the coupling reagent relative to the carboxylic acid (e.g., 1.1-1.2 equivalents of each).[6] The amount of base used is also important; typically 2-3 equivalents of a non-nucleophilic base like DIPEA are used.

  • Side Reactions: The imidazole ring itself contains nucleophilic nitrogen atoms that could potentially react with the activated carboxylic acid.

    • Causality: Intramolecular or intermolecular reactions involving the imidazole nitrogen could lead to the formation of undesired byproducts.

    • Solution: Protecting the imidazole nitrogen(s) with a suitable protecting group (e.g., Boc, Trityl) before the amide coupling step can prevent these side reactions. The protecting group can then be removed in a subsequent step.

Issue 3: Difficulty in Product Purification

Question: I am observing multiple spots on my TLC plate after the reaction, and purification by column chromatography is proving difficult. What are some strategies to improve the purification process?

Answer: Purification is a critical final step to obtain your target compound with high purity.

  • Incomplete Reactions or Side Products: The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of side products.

    • Causality: As discussed in the previous sections, sub-optimal reaction conditions, impure starting materials, or inherent reactivity of the molecules can lead to a complex reaction mixture.

    • Solution: Before attempting large-scale purification, it's essential to optimize the reaction to minimize impurities. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Once the reaction is optimized, if column chromatography is still challenging, consider alternative purification techniques such as recrystallization or preparative HPLC. For recrystallization, a solvent screen to find a suitable solvent or solvent system in which the product has low solubility at low temperature and high solubility at high temperature is crucial.

  • Product Solubility Issues: The final product, "this compound," contains both acidic and basic functional groups, which can affect its solubility and chromatographic behavior.

    • Causality: The amphoteric nature of the molecule can lead to streaking on silica gel columns or poor separation.

    • Solution: When using column chromatography, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress the ionization of the functional groups and improve the peak shape. Gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the amide coupling reaction conditions?

A1: A reliable starting point for the amide coupling of your imidazole-4-carboxylic acid would be to use HATU as the coupling reagent.

ParameterRecommended ConditionRationale
Carboxylic Acid 1 equivalentThe limiting reagent.
Amine 1.1 - 1.2 equivalentsA slight excess to drive the reaction to completion.
Coupling Reagent 1.1 - 1.2 equivalents (HATU)A powerful coupling reagent suitable for challenging substrates.[6]
Base 2 - 3 equivalents (DIPEA)A non-nucleophilic base to activate the carboxylic acid and neutralize acidic byproducts.[6]
Solvent Anhydrous DMF or DCMGood solvents for dissolving the reactants.[6]
Temperature 0 °C to Room TemperatureStarting at a lower temperature can minimize side reactions.[6]
Atmosphere Inert (Nitrogen or Argon)To prevent moisture from interfering with the reaction.[6]

Experimental Protocol: General Procedure for HATU Coupling [6]

  • Under an inert atmosphere, dissolve the imidazole-4-carboxylic acid (1 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) followed by DIPEA (2-3 eq.).

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.

  • Add the 4-aminoaniline (1.1 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up to remove water-soluble byproducts.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Q2: Are there any alternative synthetic routes to consider for the imidazole core?

A2: Yes, several methods exist for synthesizing the imidazole core.[1][2] The choice of method often depends on the desired substitution pattern and the availability of starting materials. Some common methods include:

  • Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and is effective for preparing various imidazole derivatives.[1]

  • Metal-Catalyzed Reactions: As mentioned earlier, transition metals like copper can catalyze the formation of the imidazole ring.[1]

  • From α-haloketones: The reaction of an α-haloketone with an amidine can also yield a substituted imidazole.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in your molecule, allowing you to confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): This will give you the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, further confirming the molecular formula.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the amide C=O stretch, the N-H stretches of the amine and amide, and the C=O stretch of the carboxylic acid.

Visualizing the Workflow

To aid in your experimental planning, the following diagram illustrates a generalized workflow for the synthesis and troubleshooting of this compound.

Synthesis Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Loop Start Starting Materials (Dicarbonyl, Aldehyde, Ammonia) Imidazole_Synthesis Imidazole Ring Formation (e.g., Debus-Radziszewski) Start->Imidazole_Synthesis Amide_Coupling Amide Coupling (with 4-aminoaniline) Imidazole_Synthesis->Amide_Coupling Low_Yield_Imidazole Low Yield in Imidazole Synthesis? Imidazole_Synthesis->Low_Yield_Imidazole Final_Product This compound Amide_Coupling->Final_Product Low_Yield_Amide Low Yield in Amide Coupling? Amide_Coupling->Low_Yield_Amide Purification_Issues Purification Difficulties? Final_Product->Purification_Issues Characterization Characterization (NMR, MS, IR) Final_Product->Characterization Final Analysis Low_Yield_Imidazole->Amide_Coupling No Optimize_Imidazole Optimize Reaction Conditions (Temp, Time, Catalyst) Low_Yield_Imidazole->Optimize_Imidazole Yes Optimize_Imidazole->Imidazole_Synthesis Re-attempt Low_Yield_Amide->Final_Product No Optimize_Amide Optimize Coupling Reagent, Anhydrous Conditions, Stoichiometry Low_Yield_Amide->Optimize_Amide Yes Optimize_Amide->Amide_Coupling Re-attempt Optimize_Purification Optimize Chromatography (Solvent System, Additives), Consider Recrystallization Purification_Issues->Optimize_Purification Yes Optimize_Purification->Final_Product Re-attempt Purification

Caption: A generalized workflow for the synthesis and troubleshooting of the target compound.

References

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. National Institutes of Health. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Chem-Station. Available from: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Medium. Available from: [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid (CAS 436088-52-7). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and experimental protocols to effectively manage and overcome these challenges.

Compound Profile at a Glance

To effectively troubleshoot solubility, one must first understand the molecule's inherent physicochemical properties.

  • Chemical Structure: this compound

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic group.

    • Aromatic Amine (-NH₂): A basic group.

    • Imidazole Ring: Can act as both a weak acid and a weak base.[1]

  • Core Physicochemical Nature: The presence of both a primary acidic (carboxylic acid) and a primary basic (aromatic amine) functional group makes this compound amphoteric . In aqueous solution, it likely exists as a zwitterion at a specific pH.[2][3][4]

The zwitterionic nature is the single most critical factor governing its solubility. At its isoelectric point (pI), where the net charge is zero, the compound's aqueous solubility is at its minimum. Solubility dramatically increases as the pH of the solution moves away from the pI, either into the acidic or basic range.[2][5]

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of this compound.

Q1: Why does my compound show poor solubility in neutral buffers like PBS (pH 7.4)?

A1: This is the expected behavior for an amphoteric/zwitterionic compound.[2][3] The pH of neutral buffers is likely close to the compound's isoelectric point (pI), the pH at which the molecule has a net-zero charge. This minimizes favorable interactions with polar water molecules, leading to low solubility. The key to solubilization is to shift the pH away from this point.

Q2: What is the very first step I should take to try and dissolve the compound?

A2: The most direct and effective initial approach is pH adjustment .[6][7][8]

  • To create an acidic stock solution: Use a dilute acid (e.g., 0.1 M HCl). This will protonate the basic amino group, forming a soluble cationic salt.

  • To create a basic stock solution: Use a dilute base (e.g., 0.1 M NaOH). This will deprotonate the acidic carboxylic acid group, forming a soluble anionic salt.

Q3: Is it better to start with organic solvents like DMSO?

A3: Dimethyl sulfoxide (DMSO) is a powerful, aprotic polar solvent that can dissolve a wide range of compounds, including this one, and is often used for creating high-concentration stock solutions for initial screening.[9][10] However, be aware of the following:

  • "Crashing Out": When a DMSO stock is diluted into an aqueous buffer for an assay, the compound may precipitate if the final concentration exceeds its solubility limit in the mixed solvent system. This is a common source of experimental artifacts.

  • Assay Interference: High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[10] It is crucial to keep the final DMSO concentration in your assay low (typically <0.5%).

Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A4: This is a critical distinction for drug discovery.[11][12]

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock (like DMSO), precipitates out of an aqueous buffer. It's a rapid, high-throughput measurement often used in early discovery.[13][14][15] However, it can overestimate the true solubility due to the formation of supersaturated solutions.[12][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[13] This value is more relevant for formulation and late-stage development.[11]

For initial troubleshooting and most in vitro assays, understanding the kinetic solubility is often the immediate goal.

In-Depth Troubleshooting Guide

This section provides structured workflows for solving specific solubility problems you may encounter.

Problem 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer.
  • Root Cause: The final concentration of your compound in the assay buffer is above its thermodynamic solubility at that specific pH. The buffer's pH is likely near the compound's isoelectric point (pI).

  • Solution Workflow: The primary strategy is to leverage the compound's amphoteric nature by creating a pH-solubility profile. This systematic approach will identify the optimal pH range for your experiments.

Workflow Diagram: pH-Based Solubility Troubleshooting

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Advanced Methods start Compound Precipitates in Neutral Buffer check_pH Is pH modification compatible with assay? start->check_pH ph_protocol Perform pH vs. Solubility Profile Study (See Protocol 1) check_pH->ph_protocol  Yes adv_methods Proceed to Co-solvent or Excipient Screening (See Problem 2) check_pH->adv_methods No   find_optimal Identify pH range with > Target Solubility ph_protocol->find_optimal success Problem Solved: Use optimized pH buffer for experiments find_optimal->success G start pH adjustment is not viable decision1 Need a simple, rapid solution for in vitro screening? start->decision1 cosolvent Use Co-Solvent Screening (See Protocol 2) decision1->cosolvent Yes decision2 Co-solvents interfere with assay or are insufficient? decision1->decision2 No cosolvent_table Select co-solvent from Table 1 (e.g., PEG 400) cosolvent->cosolvent_table cosolvent->decision2 cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) decision2->cyclodextrin Yes success Achieved Target Solubility decision2->success No (Re-evaluate compound/assay) cyclodextrin_mech Forms soluble inclusion complex cyclodextrin->cyclodextrin_mech cyclodextrin->success

Caption: Decision tree for selecting advanced solubilization methods.

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Chen, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Patel, M., et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Kjell, A., & Sjögren, E. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. [Link]

  • Pop, V., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • This compound. ABLAZE. [Link]

  • Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT.org. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

  • Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. International Journal of Nanomedicine. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Literature Review: Application of Particular Solvents in Injection Formulations: DMSO, PEG, and Pyrogen Free Water. ResearchGate. [Link]

  • Zwitterion and PH Dependent Solubilty. Scribd. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Molecules. [Link]

  • 5-Aminoimidazole-4-carboxamide. PubChem. [Link]

  • 5-amino-1H-imidazole-4-carboxylic acid. PubChem. [Link]

  • Imidazole. Wikipedia. [Link]

  • Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • 5-(4-Nitro-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid. PubChem. [Link]

  • This compound. Cramer Reagent. [Link]

Sources

Technical Support Center: Stability and Degradation of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental observations and provide robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this molecule is governed by the interplay of its four primary functional groups. Each presents a potential liability under different environmental conditions.

  • Amide Linkage: The phenylcarbamoyl group contains an amide bond. While generally stable, this bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into 4-aminophenylamine and 5-carboxy-imidazole-4-carboxylic acid.[1][2][3][4]

  • Aromatic Amine: The 4-amino-phenyl moiety is a primary aromatic amine. This group is highly susceptible to oxidation, which can occur via autoxidation in the presence of air, light, or trace metal ions.[5][6] This degradation often results in the formation of colored impurities, causing solutions to turn yellow, brown, or pink.[5]

  • Imidazole Ring: The imidazole ring itself is a heterocyclic aromatic system. While relatively stable, it can undergo oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide or peroxy acids.[7][8][9][10] The imidazole ring can also be sensitive to photodegradation.[10][11]

  • Carboxylic Acid: The carboxylic acid group on the imidazole ring is generally stable but can participate in reactions such as esterification if alcohols are present as solvents under acidic conditions.[12]

Understanding these potential degradation sites is the first step in designing stable formulations and robust analytical methods.

Q2: Why are forced degradation studies essential for this compound, and when should they be performed?

A2: Forced degradation, or stress testing, is a critical regulatory requirement and a cornerstone of robust drug development.[8][13] These studies involve subjecting the compound to harsh conditions (e.g., high/low pH, oxidation, light, heat) to intentionally induce degradation.[14]

The primary objectives are:

  • To Identify Degradation Pathways: Stress testing helps elucidate the likely degradation products that could form during manufacturing, storage, or administration.[8][14]

  • To Develop Stability-Indicating Methods: The data is crucial for developing and validating analytical methods, such as HPLC, that can accurately separate the parent compound from all potential degradation products.[8][13] This ensures that the method can accurately measure the drug's purity and potency over time.

  • To Inform Formulation and Packaging: By understanding the molecule's liabilities, you can make informed decisions about formulation (e.g., adding antioxidants, using buffers) and packaging (e.g., using light-protective containers).[8][15]

According to FDA guidance, these studies are typically a key component of a Phase III IND filing, but it is highly recommended to initiate them as early as possible in the development process to inform these critical decisions.[13][14]

Q3: What are the most probable degradation products I should be looking for?

A3: Based on the structure, the most probable degradation products arise from hydrolysis and oxidation.

  • Hydrolytic Degradants:

    • Imidazole-4,5-dicarboxylic acid: Formed from the cleavage of the amide bond.

    • p-Phenylenediamine (1,4-diaminobenzene): The other product of amide bond cleavage.

  • Oxidative Degradants:

    • N-oxide derivatives: Oxidation could occur at the nitrogen atoms of the imidazole ring.

    • Quinone-imine structures: Oxidation of the p-phenylenediamine moiety can lead to highly colored polymeric impurities.

    • Ring-opened products: Severe oxidation can lead to the cleavage of the imidazole ring.[11]

A combination of HPLC with mass spectrometry (LC-MS) is the most effective technique for identifying these potential degradants.

Troubleshooting Guide & Field Insights

This section addresses common issues encountered during experimental work with this compound.

Observed Issue Probable Cause & Scientific Rationale Recommended Actions & Troubleshooting Steps
Sample Discoloration (Yellow/Brown/Pink) Oxidation of the Aromatic Amine. The 4-amino-phenyl group is electron-rich and easily oxidized, forming colored quinone-like structures. This process is often catalyzed by light, oxygen, and trace metals.[5][6]1. Inert Atmosphere: Prepare and store solutions under an inert gas (Nitrogen or Argon).2. Antioxidants: Consider adding antioxidants like sodium metabisulfite or ascorbic acid to the formulation if compatible.3. Light Protection: Always store the solid material and its solutions in amber vials or wrapped in aluminum foil.[15]4. Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA.
Appearance of New Peaks in HPLC/LC-MS Chemical Degradation. New peaks indicate the formation of impurities. The retention time can provide clues.- Early eluting peaks: Often more polar, suggesting hydrolysis (e.g., cleavage of the amide bond to form a carboxylic acid and an amine).[2][4]- Late eluting peaks: Often less polar, which could indicate dimerization or polymerization reactions.1. Characterize the Impurity: Use LC-MS to determine the mass of the new peak. Compare this mass to the predicted masses of likely degradants.2. Review Solution Conditions: Check the pH of your mobile phase and sample diluent. Highly acidic or basic conditions can accelerate hydrolysis.[2]3. Control Temperature: Ensure samples are stored at appropriate low temperatures to minimize thermal degradation.[5]
Loss of Main Compound Peak Area Without New Peaks Formation of Insoluble or Non-UV Active Products. The compound may be degrading into products that are precipitating out of solution or do not have a chromophore that absorbs at your detector's wavelength.1. Visual Inspection: Check for any visible precipitate in your sample vials.2. Solubility Test: Try a different, stronger solvent to see if the mass balance can be restored.3. Alternative Detection: Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to look for non-UV active species.
Inconsistent Results Between Batches Variability in Material Purity or Storage. The starting material may have pre-existing degradants, or different batches may have been handled differently, leading to varying levels of degradation.1. Full Characterization: Perform a full characterization (e.g., HPLC, MS, NMR) on each new batch of the compound upon receipt.2. Standardize Storage: Implement a strict, standardized storage protocol for all batches (e.g., -20°C, desiccated, protected from light).3. Establish a Baseline: Analyze a freshly prepared sample from a new batch immediately to establish a "time zero" purity profile.

Experimental Protocols: Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] For each condition, a control sample (API in the same solvent, protected from the stress condition) must be run in parallel.

Protocol 1: Hydrolytic Degradation
  • Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.[4]

  • Reagents:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

  • Methodology:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water).

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water.

    • Incubate all solutions at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the acid and base samples before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze by a stability-indicating HPLC-UV/PDA method. Look for a decrease in the main peak area and the formation of new peaks.

Protocol 2: Oxidative Degradation
  • Objective: To determine susceptibility to oxidation.[10]

  • Reagents:

    • Compound stock solution (1 mg/mL)

    • 3% Hydrogen Peroxide (H₂O₂)

  • Methodology:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze by HPLC-UV/PDA. Pay close attention to any color change in the solution. Oxidation of the aromatic amine is a primary concern.[5]

Protocol 3: Photolytic Degradation
  • Objective: To assess stability under UV and visible light exposure.[15]

  • Equipment:

    • Validated photostability chamber (ICH Q1B compliant)

  • Methodology:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a photochemically transparent solvent (e.g., 50:50 ACN/Water).

    • Place the solution in a quartz cuvette or other UV-transparent container.

    • Prepare a "dark control" by wrapping an identical sample in aluminum foil.

    • Expose the samples in the photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze both the exposed sample and the dark control by HPLC.

  • Analysis: Compare the chromatograms of the exposed and dark control samples. Any new peaks in the exposed sample not present in the control are considered photodegradants.

Visualizing Degradation & Workflows

Potential Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for this compound based on its chemical structure.

G cluster_main Parent Compound cluster_products Degradation Products parent 5-(4-Amino-phenylcarbamoyl)- 3H-imidazole-4-carboxylic acid hydrolysis_prod1 Imidazole-4,5-dicarboxylic acid parent->hydrolysis_prod1  Hydrolysis (Acid/Base) hydrolysis_prod2 p-Phenylenediamine parent->hydrolysis_prod2  Hydrolysis (Acid/Base) oxidation_prod1 Oxidized Imidazole Ring (e.g., N-oxides, ring cleavage) parent->oxidation_prod1 Oxidation (H₂O₂) Photolysis (Light/O₂) oxidation_prod2 Oxidized Amine Products (e.g., Quinone-imines) parent->oxidation_prod2 Oxidation (Light/O₂) hydrolysis_prod2->oxidation_prod2 Oxidation cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Interpretation prep Prepare 1 mg/mL Stock Solution acid Acid (0.1 M HCl, 60°C) prep->acid base Base (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo dark Dark Control prep->dark hplc Stability-Indicating HPLC-PDA/MS Analysis acid->hplc base->hplc oxid->hplc photo->hplc dark->hplc report Identify Degradants & Elucidate Pathways hplc->report

Sources

Technical Support Center: Crystallization of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid (CAS 436088-52-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is designed to address the unique challenges presented by the molecule's complex structure and functionality.

The structure of this compound features a high density of hydrogen bond donors and acceptors, including a carboxylic acid, an amide linkage, an imidazole ring, and a primary aromatic amine. This complexity can lead to strong intermolecular interactions, making it prone to issues such as polymorphism, amorphous precipitation, and solvent-mediated transformations. This guide offers systematic approaches to overcome these challenges and achieve robust, reproducible crystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My compound is fully dissolved in the hot solvent, but no crystals form upon cooling. What are the next steps?

This is a common issue indicating that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.

Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. If the concentration is below the saturation point, or even slightly above it in the "metastable zone," spontaneous nucleation may not occur. The high hydrogen bonding capacity of this molecule can also lead to the formation of stable solute-solvent interactions that inhibit nucleation.

Recommended Actions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation site.[1]

    • Seeding: If you have previous crystals of the desired form, add a single, small seed crystal to the cooled, clear solution. This provides a template for crystal growth, bypassing the difficult primary nucleation step.

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a few minutes can sometimes provide the energy needed to induce nucleation.

  • Increase Supersaturation:

    • Solvent Evaporation: If induction methods fail, your solution is likely undersaturated. Gently heat the solution to boil off a small portion of the solvent (e.g., 10-15% of the volume), then allow it to cool again.[1] Be cautious not to evaporate too much solvent, which could cause the compound to "crash out."

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until persistent cloudiness appears. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to stand.

Q2: The compound precipitates immediately as a very fine powder or an oily substance when the solution cools. How can I obtain larger, well-defined crystals?

This phenomenon, known as "crashing out," occurs when nucleation is too rapid and disordered, often leading to an amorphous solid or a poorly crystalline powder that traps impurities and solvent.[1]

Causality: Rapid cooling creates a very high level of supersaturation far outside the metastable zone, causing massive, uncontrolled nucleation. The multiple hydrogen bonding sites on the molecule can rapidly form a disordered network if not given time to organize into a stable crystal lattice.

Recommended Actions:

  • Reduce the Rate of Cooling: Slow, controlled cooling is critical.

    • Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels.

    • For even slower cooling, place the flask in a Dewar filled with hot water and allow it to cool to ambient temperature over several hours.

  • Increase the Amount of Solvent: The initial crystallization may have been performed at a concentration that was too high. Add a small amount of additional hot solvent (e.g., 5-10% more) to the mixture to ensure the solid is fully dissolved.[1] This lowers the supersaturation level at any given temperature during cooling, slowing down the crystallization process.

  • Use a Solvent/Anti-Solvent System at a Constant Temperature: Dissolve the compound in a minimal amount of a good solvent (e.g., DMSO, DMF). Then, use a diffusion setup where an anti-solvent (e.g., water, toluene) is slowly introduced. This can be done by placing the solution in a small vial and placing that vial inside a larger, sealed jar containing the anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, gradually inducing crystallization.

G cluster_0 Troubleshooting Rapid Precipitation cluster_1 Problematic Workflow cluster_2 Recommended Workflow start Hot, Saturated Solution crash Rapid Cooling (e.g., ice bath) start->crash slow Slow, Controlled Cooling (e.g., insulated flask) start->slow result_crash Amorphous Solid or Fine Powder (Low Purity) crash->result_crash result_slow Well-Defined Crystals (High Purity) slow->result_slow

Caption: Workflow for controlling crystallization rate.

Q3: I am observing different crystal habits (e.g., needles, plates) in different batches. How can I control for polymorphism?

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. This is highly probable for this compound due to its conformational flexibility and numerous hydrogen bonding possibilities.

Causality: Different polymorphs have different crystal lattice arrangements and, therefore, different physical properties (solubility, stability, melting point). The form that crystallizes depends on kinetic and thermodynamic factors during nucleation and growth, which are highly sensitive to experimental conditions. The amide and carboxylic acid groups can form various robust hydrogen-bonded structures (synthons), and the specific synthon that dominates can be influenced by the solvent environment.[2][3]

Recommended Actions:

  • Strictly Control Crystallization Parameters:

    • Solvent: The solvent is the most critical factor. Use the same grade and source of solvent for all experiments.

    • Temperature Profile: Maintain a consistent and reproducible cooling rate.

    • Agitation: The level of stirring or agitation can influence which polymorph nucleates.

    • Purity: Impurities can sometimes favor the nucleation of a specific, often less stable, polymorph.

  • Conduct a Polymorph Screen: Systematically crystallize the compound from a wide range of solvents with different properties (e.g., protic, aprotic, polar, non-polar) to identify the different possible forms and the conditions that produce them.

G start Inconsistent Crystal Form Observed (Suspected Polymorphism) q1 Are Crystallization Parameters (Solvent, Temp, Agitation) Strictly Controlled? start->q1 no1 Implement Strict Process Control: - Standardize solvent source - Use programmed cooling - Control agitation rate q1->no1 No yes1 Conduct Polymorph Screen q1->yes1 Yes no1->start screen_steps Crystallize from diverse solvents (e.g., alcohols, ketones, esters, hydrocarbons) Characterize each solid form using: - XRPD (X-ray Powder Diffraction) - DSC (Differential Scanning Calorimetry) - TGA (Thermogravimetric Analysis) - Microscopy yes1->screen_steps end Identify conditions for desired polymorph. Develop a robust, reproducible protocol. screen_steps->end

Caption: Decision tree for investigating polymorphism.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this molecule that influence its crystallization?

The molecule's behavior is dominated by its functional groups, which create a complex interplay of intermolecular forces.

Functional GroupExpected Contribution to CrystallizationPhysicochemical Properties
Imidazole Ring Hydrogen bond donor/acceptor; π-π stacking interactions.Basic properties; can form salts with the carboxylic acid moiety of another molecule.
Carboxylic Acid Strong hydrogen bond donor and acceptor; often forms robust dimers.Acidic properties; high potential for strong, directional interactions.[4]
Amide Linkage Hydrogen bond donor and acceptor; contributes to molecular planarity.Can form strong N-H···O=C hydrogen bonds, leading to chains or dimers.[3][5]
Aminophenyl Group Hydrogen bond donor; π-π stacking interactions.Basic properties; adds another site for potential hydrogen bonding.
Overall Molecule High potential for polymorphism; likely low solubility in non-polar solvents and moderate solubility in polar, protic solvents.Density: ~1.59 g/cm³[]. Boiling Point: ~531°C at 760 mmHg[].

Q2: What is a good starting point for solvent selection?

A systematic screening approach is recommended. Start with solvents that have a history of being effective for related compounds like imidazoles and aromatic amides/acids.[7]

Recommended Solvent Classes for Screening:

ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents that can effectively solvate all H-bonding groups.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents that act as H-bond acceptors.
Esters Ethyl AcetateModerate polarity; good for creating moderate solubility.
Ethers Tetrahydrofuran (THF), DioxaneAprotic solvents that can disrupt self-association.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity; often used to dissolve poorly soluble compounds. Best used as the "good solvent" in an anti-solvent pair.
Aromatic TolueneCan interact with the aromatic rings via π-π stacking; often used as an anti-solvent.[7]
Anti-Solvents Water, Heptane, TolueneUsed to induce precipitation when added to a solution of the compound in a "good" solvent.

Experimental Protocols

Protocol 1: General Cooling Crystallization

  • Dissolution: In a clean flask, add the crude solid. Add a small volume of the chosen solvent and heat the mixture to reflux with stirring until all the solid dissolves. Continue adding small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, insulate the flask.

  • Maturation: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent / Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., DMF, DMSO) at room temperature.

  • Anti-Solvent Addition: With gentle stirring, add a miscible "anti-solvent" (e.g., water, toluene) dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Growth: Cover the flask and leave it undisturbed at a constant temperature. Crystals should form slowly over several hours to days.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1, using the anti-solvent for the washing step.

References

  • Vertex AI Search. (n.d.). CAS 436088-52-7 this compound. Retrieved January 17, 2026.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 5-amino-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Goud, N. R. (2012). Investigating co-crystallisation of primary amides and carboxylic acids. Comparative analysis of Benzamide, Isonicotinamide and Nicotinamide co-crystal growth with carboxylic acid. Bradford Scholars, University of Bradford. [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Bayer Aktiengesellschaft. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Horne, S. J., et al. (2013). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. ResearchGate. [Link]

  • Motherwell, W. D. S. (2002). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. ResearchGate. [Link]

  • PubChem. (n.d.). 5-(4-Nitro-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • UOP LLC. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Callear, S. K., et al. (2012). A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. ResearchGate. [Link]

  • Rachmaniar, R., et al. (2022). POTENCY OF AMIDE DERIVATES AS CO-CRYSTAL FORMERS AND ITS IMPACT ON THE PHYSICOCHEMICAL OF ACTIVE PHARMACEUTICAL INGREDI. OJS UMMADA. [Link]

  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this and structurally related molecules. Our goal is to provide a troubleshooting framework grounded in mechanistic principles to help you identify, mitigate, and resolve common side reactions and synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each question is followed by an in-depth analysis of potential causes and recommended solutions.

Question 1: "My reaction yield is significantly lower than expected. What are the likely causes?"

Low yield is a common issue that can stem from several distinct problems during the synthesis, which typically involves an amide coupling between an imidazole-4,5-dicarboxylic acid derivative and p-phenylenediamine.

Possible Cause A: Inefficient Amide Coupling

The formation of the amide bond is the crucial step in this synthesis. Incomplete activation of the carboxylic acid or premature degradation of the coupling agent can lead to poor conversion.

  • Expert Analysis: The choice of coupling reagent is critical. While carbodiimides like DCC or EDC are common, they can lead to the formation of an N-acylurea byproduct, which is a dead-end for the reaction and can complicate purification.[1] Uronium/aminium salts like HBTU or HATU are generally more efficient but can also participate in side reactions if not used correctly. A common error is the premature reaction of the amine with the coupling reagent itself, forming a guanidinium byproduct.

  • Solution:

    • Pre-activation: Always allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA) for a sufficient period (e.g., 15-30 minutes) before introducing the amine.[2] This ensures the formation of the highly reactive O-acylisourea or active ester intermediate.

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base to drive the reaction to completion.

    • Solvent Choice: Ensure all reagents are fully dissolved. Anhydrous DMF or NMP are typically good choices for this type of coupling.

Possible Cause B: Decarboxylation of the Imidazole Ring

Imidazolecarboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under certain pH conditions.[3] The loss of the remaining carboxylic acid group from your target molecule results in the formation of a significant impurity and lowers the yield of the desired product.

  • Expert Analysis: The stability of the carboxylate on an imidazole ring is influenced by the electronic properties of the ring and its substituents. The decarboxylation mechanism can be accelerated by heat.[3][4] If your reaction or workup involves heating, this side reaction becomes more probable.

  • Solution:

    • Temperature Control: Maintain the reaction temperature at or below room temperature if possible. Amide couplings are often run at 0 °C to room temperature. Avoid high temperatures during workup and purification steps.

    • pH Management: While the exact pH stability needs to be determined empirically, avoid strongly acidic or basic conditions during workup, as these can sometimes facilitate decarboxylation.

Possible Cause C: Hydrolysis of the Imidazole Ring or Amide Bond

The presence of water, especially under non-neutral pH, can lead to the degradation of your product.

  • Expert Analysis: The imidazole ring itself can undergo hydrolytic cleavage under certain conditions, although it is generally quite stable.[5][6] More commonly, the newly formed amide bond can be hydrolyzed back to the starting materials if the workup conditions are too harsh (e.g., prolonged exposure to strong acid or base).

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and reagents for the coupling reaction itself.

    • Careful Workup: Neutralize the reaction mixture carefully and minimize the time the product is in aqueous acidic or basic solutions. Use a saturated sodium bicarbonate solution for basic washes and a dilute citric acid or KHSO₄ solution for acidic washes.

Question 2: "My analytical data (LC-MS, NMR) shows several unexpected peaks. How can I identify the impurities?"

Identifying byproducts is key to optimizing your reaction. Below is a table of common impurities and their expected mass signatures relative to the target compound.

Data Presentation: Common Impurities and Their Mass Signatures

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Notes
Target Product C₁₁H₁₀N₄O₃246.23247.08This compound
Decarboxylation Product C₁₀H₁₀N₄O202.22203.09Product has lost the CO₂ group.
Hydrolysis Product (Starting Acid) C₅H₄N₂O₄156.10157.02Imidazole-4,5-dicarboxylic acid.
N-Acylurea Byproduct (with EDC) C₁₇H₂₃N₅O₃361.40362.18Formed from EDC and the imidazole carboxylic acid.
Double Acylation Product C₁₆H₁₀N₆O₄350.29351.08Two molecules of imidazole acid anhydride reacting with one diamine.

Troubleshooting Workflow for Impurity Identification

The following workflow can help systematically identify and address the source of impurities.

G cluster_0 Analysis & Identification cluster_1 Troubleshooting Path cluster_2 Corrective Actions Start Observe Impurity in LC-MS/NMR CheckMass Compare [M+H]⁺ with Table 1 Start->CheckMass CheckNMR Analyze NMR for Structural Clues (e.g., loss of COOH proton) CheckMass->CheckNMR Decarboxylation Decarboxylation Suspected (Mass = 203.09) CheckMass->Decarboxylation Δm/z = -44 Hydrolysis Hydrolysis Suspected (Mass = 157.02) CheckMass->Hydrolysis Matches Starting Acid CouplingByproduct Coupling Byproduct (e.g., N-Acylurea) CheckMass->CouplingByproduct Matches Reagent Adduct Action_Temp Reduce Reaction/ Workup Temperature Decarboxylation->Action_Temp Action_pH Use Milder pH During Workup Hydrolysis->Action_pH Action_Coupling Optimize Coupling Protocol (Pre-activation, Reagent Choice) CouplingByproduct->Action_Coupling Action_Purify Adjust Purification Method (e.g., pH gradient) Action_Temp->Action_Purify Action_pH->Action_Purify Action_Coupling->Action_Purify G SM_Acid Imidazole-4,5-dicarboxylic acid (mono-protected) Activated_Ester Activated Intermediate (e.g., O-Acylisourea) SM_Acid->Activated_Ester + Coupling Reagent SM_Amine p-Phenylenediamine Target_Product Target Product: 5-(4-Amino-phenylcarbamoyl)-3H- imidazole-4-carboxylic acid SM_Amine->Target_Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Activated_Ester->Target_Product + p-Phenylenediamine N_Acylurea N-Acylurea Byproduct (with Carbodiimides) Activated_Ester->N_Acylurea Intramolecular Rearrangement Decarboxylation Decarboxylation Product Target_Product->Decarboxylation Heat Hydrolysis Hydrolysis (Reverts to Starting Materials) Target_Product->Hydrolysis H₂O, pH extremes

Sources

Technical Support Center: Optimizing HPLC Conditions for 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this challenging analyte. We will move beyond simple protocols to explain the causal relationships between experimental choices and chromatographic outcomes, ensuring you can build robust and reliable analytical methods.

Understanding the Analyte: The Key to Method Development

The structure of this compound presents a unique set of challenges for HPLC analysis. It is an amphoteric molecule, meaning it possesses both acidic and basic functional groups:

  • Acidic Group: A carboxylic acid (-COOH).

  • Basic Groups: An aromatic amine (-NH2) and an imidazole ring.

This dual nature means the molecule's overall charge and polarity are highly dependent on the mobile phase pH. Such compounds are often highly polar and can exhibit poor retention on traditional reversed-phase columns and suffer from peak tailing due to unwanted secondary interactions.

Physicochemical Properties (Estimated)

PropertyValue / CharacteristicImplication for HPLC
Chemical Structure Contains carboxylic acid, aromatic amine, and imidazole moieties.Amphoteric and polar. Prone to strong secondary interactions with silica-based columns.
pKa (Carboxylic Acid) ~2.5 - 4.0Will be ionized (negative charge) at pH > 4.
pKa (Aromatic Amine) ~4.0 - 5.0Will be ionized (positive charge) at pH < 4.
pKa (Imidazole Ring) ~6.0 - 7.0Will be ionized (positive charge) at pH < 6.
Solubility Expected to be soluble in aqueous buffers and polar organic solvents.Sample preparation should be straightforward in typical mobile phases.[1][2]
UV Absorbance (λmax) Estimated ~260-280 nmA starting detection wavelength of 268 nm is a reasonable starting point.[3]

The ionization state of the analyte is critical. Operating at a pH where the molecule is neutral can enhance retention in reversed-phase chromatography. Conversely, controlling its charge is key to manipulating selectivity.

G cluster_0 Analyte Ionization States vs. Mobile Phase pH low_pH Low pH (e.g., < 2.5) Analyte is Cationic (+) -COOH is neutral -NH2 is protonated (-NH3+) Imidazole is protonated mid_pH Mid pH (e.g., 5.5) Analyte is Zwitterionic (+/-) -COOH is deprotonated (-COO-) -NH2 is neutral (-NH2) Imidazole is protonated low_pH->mid_pH Increase pH high_pH High pH (e.g., > 8) Analyte is Anionic (-) -COOH is deprotonated (-COO-) -NH2 is neutral (-NH2) Imidazole is neutral mid_pH->high_pH Increase pH

Caption: pH-dependent ionization of the analyte.

Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during the analysis of this compound in a question-and-answer format.

Q1: Why is my peak eluting at or near the solvent front (poor retention)?

The 'Why': This is the most common issue for polar compounds like this compound on standard C18 columns. The analyte has limited hydrophobicity and, therefore, weak interaction with the non-polar stationary phase, causing it to travel with the mobile phase and elute early.[4][5]

The 'How-To' - A Step-by-Step Guide to Improving Retention:

  • Confirm the Issue: Ensure your system has no leaks and the flow rate is correct. An unretained peak is the first sign of a polarity mismatch between the analyte and the column.

  • Switch to a More Suitable Stationary Phase: A standard C18 column is often inadequate.[5] Consider these alternatives:

    • Aqueous C18 (Polar-Endcapped/Embedded): These columns have modified surfaces that resist "dewetting" in highly aqueous mobile phases, allowing for better retention of polar molecules.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase. It is excellent for retaining very polar compounds that are unretained in reversed-phase.[5][6]

    • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms.[4][7]

  • Optimize the Mobile Phase (if using Reversed-Phase):

    • Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your starting mobile phase.

    • Use a Weaker Solvent: If using acetonitrile, consider switching to methanol, which is a slightly weaker solvent in reversed-phase and may increase retention.

    • Avoid 100% Aqueous Mobile Phase: Unless using a specifically designed "Aqueous" column, do not run in 100% water/buffer, as this can cause phase collapse (dewetting).[6]

G start Poor Retention Observed check_mode Current Mode: Reversed-Phase? start->check_mode rp_options Reduce Organic Solvent % Or Switch to Weaker Solvent (MeOH) check_mode->rp_options Yes switch_column Switch to a More Retentive Column check_mode->switch_column No / Still Poor rp_options->switch_column If insufficient aqueous_c18 Aqueous C18 (Polar-Endcapped) switch_column->aqueous_c18 hilic HILIC Column switch_column->hilic mixed_mode Mixed-Mode Column switch_column->mixed_mode end Retention Improved aqueous_c18->end hilic->end mixed_mode->end

Caption: Workflow for addressing poor retention.

Q2: My peak is showing significant tailing. How can I achieve a symmetrical peak?

The 'Why': Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions.[8][9] At mid-range pH, the protonated amine and imidazole groups (+ charge) on your analyte interact strongly with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary retention mechanism leads to a tailing peak shape.[8][10]

The 'How-To' - A Step-by-Step Guide to Eliminating Peak Tailing:

  • Control the Mobile Phase pH: The goal is to suppress the ionization of either the silanols or the analyte's basic groups.

    • Option A: Low pH (Recommended Start): Adjust the mobile phase to a pH of 2.5-3.0 using a buffer like phosphate or an additive like formic or trifluoroacetic acid (TFA). At this low pH, the residual silanols are protonated (Si-OH) and neutral, minimizing secondary interactions.[8][9] Note that this will also ensure your basic groups are fully protonated.

    • Option B: High pH: Adjust the mobile phase to a pH of 9-10 using a buffer like ammonium carbonate or bicarbonate. At high pH, the analyte's amine groups are neutral, preventing the ionic interaction. CRITICAL: You must use a column specifically designed for high pH stability (e.g., a hybrid or bidentate silica column) to avoid dissolving the silica backbone.[11]

  • Use a Modern, High-Purity Column: Newer generation HPLC columns are made with higher purity silica and feature advanced end-capping technologies that dramatically reduce the number of accessible residual silanols. Switching to such a column can often solve tailing issues even under less-than-ideal pH conditions.[9]

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion resembling tailing. Try reducing the injection volume or sample concentration to rule this out.[8]

G start Peak Tailing Observed check_overload Reduce Sample Concentration. Did Tailing Improve? start->check_overload ph_strategy Implement pH Control Strategy check_overload->ph_strategy No end_bad Mass Overload was the issue. check_overload->end_bad Yes low_ph Adjust Mobile Phase to pH 2.5-3.0 (e.g., with Formic Acid or Phosphate Buffer) ph_strategy->low_ph Standard Column high_ph Use High-pH Stable Column. Adjust Mobile Phase to pH 9-10 ph_strategy->high_ph pH-Stable Column Available end_good Symmetrical Peak Achieved low_ph->end_good upgrade_column Consider Modern High-Purity, End-Capped Column low_ph->upgrade_column Tailing Persists high_ph->end_good high_ph->upgrade_column Tailing Persists upgrade_column->end_good

Caption: Troubleshooting workflow for peak tailing.

Q3: My analyte peak is co-eluting with an impurity. How can I improve the resolution?

The 'Why': Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α).[12] While increasing efficiency (longer column, smaller particles) or retention helps, changing the selectivity is the most powerful way to separate two closely eluting peaks.[12][13] Selectivity is a measure of the different interactions the two compounds have with the stationary and mobile phases.

The 'How-To' - A Step-by-Step Guide to Improving Resolution:

  • Change Mobile Phase Selectivity:

    • Switch Organic Modifier: If you are using acetonitrile, try an identical gradient with methanol. The different solvent properties can alter elution order and improve separation.

    • Adjust pH: A small change in mobile phase pH can dramatically alter the ionization and, therefore, the retention of your target analyte and any ionizable impurities, leading to significant changes in selectivity.[14] Ensure the pH is kept at least 1.5-2 units away from the pKa of the compounds of interest to avoid peak shape issues.[14]

  • Change Stationary Phase Selectivity: If mobile phase changes are insufficient, the next step is to try a column with a different chemistry.

    • If you are on a C18, try a Phenyl-Hexyl or a Polar-Embedded phase. These offer different types of interactions (e.g., pi-pi interactions on a phenyl column) that can resolve compounds that co-elute on a C18.

  • Optimize Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve efficiency.[13] However, it can also change selectivity, so it is a useful parameter to screen. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 40 °C).

Recommended Starting HPLC Conditions

This protocol is designed as a robust starting point for the analysis of this compound, incorporating the principles discussed above to preemptively address common issues.

Experimental Protocol: Reversed-Phase Analysis

  • Column Selection: Choose a modern, high-purity, polar-endcapped C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3). A common dimension is 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: The low pH of 0.1% formic acid (~2.7) will suppress silanol interactions to prevent peak tailing.[8][9]

  • Sample Preparation: Dissolve the sample in a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape.

  • Instrument Setup & Gradient Program:

ParameterRecommended Value
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Post-Time 5 minutes at initial conditions for re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 268 nm[3]
  • Analysis & Optimization:

    • Perform the initial injection. Based on the retention time, adjust the gradient slope.

    • If retention is too low, decrease the starting %B or use a shallower gradient.

    • If retention is too high, increase the starting %B or use a steeper gradient.

    • If resolution is poor, consider the troubleshooting steps outlined in Q3.

References
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
  • How To Improve Resolution In Liquid Chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
  • HPLC - Troubleshooting Tailing. Imtakt USA.
  • Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliph
  • Engineering successful analytical methods using HILIC as an altern
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679. PubChem.
  • 5-Amino-3H-imidazole-4-Carboxamide Price. AbMole BioScience.
  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study.

Sources

Technical Support Center: Scaling Up 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and practical advice for overcoming common challenges in the chemical scale-up of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. We will move beyond basic protocols to address the nuanced difficulties that arise during process development and large-scale synthesis.

Section 1: Frequently Asked Questions (FAQs)

Here are rapid-response answers to the most common initial queries encountered during process scale-up.

Q1: My amide coupling reaction is giving a low yield. What are the most likely immediate causes?

Low yield is often traced back to a few key areas: incomplete activation of the imidazole-4-carboxylic acid, deactivation of the p-phenylenediamine, or competing side reactions. Specifically, check for moisture in your reagents and solvents, as water can hydrolyze activated acid intermediates.[1][2] Also, ensure your base is non-nucleophilic and used in the correct stoichiometry to prevent protonation of the amine starting material, which would render it inactive.[2]

Q2: I'm observing a persistent, colored impurity in my final product. What is it and how can I remove it?

Colored impurities in reactions involving anilines like p-phenylenediamine often result from oxidation. P-phenylenediamine is highly susceptible to air oxidation, which can form intensely colored polymeric species. This is exacerbated at larger scales due to longer reaction times and increased exposure to air during transfers. Mitigation involves using high-purity, freshly sourced p-phenylenediamine and maintaining an inert (Nitrogen or Argon) atmosphere throughout the reaction and work-up.[3]

Q3: The product seems to have very poor solubility in most common organic solvents, making purification difficult. Why is this happening?

The target molecule, this compound, possesses both a basic primary amine and an acidic carboxylic acid. This allows it to form a zwitterion, leading to strong intermolecular hydrogen bonding and a rigid, salt-like crystal lattice.[4][5] This zwitterionic character dramatically reduces solubility in non-polar organic solvents and can also complicate crystallization.

Q4: Which coupling reagents are most suitable for scaling up this specific amide synthesis?

While highly effective, peptide coupling reagents like HATU or HBTU are often prohibitively expensive for large-scale production.[6][7] For industrial scale, consider more cost-effective methods such as converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or activating it with a carbodiimide like EDC, often used with an additive like HOBt to minimize side reactions.[2][6]

Section 2: In-Depth Troubleshooting Guides

Challenge 1: Controlling Selectivity and Preventing Di-acylation

A primary challenge in this synthesis is the presence of two amino groups on p-phenylenediamine. This can lead to the formation of an undesired di-acylated byproduct where two molecules of the imidazole carboxylic acid react with one molecule of p-phenylenediamine.

Question: How can I maximize the formation of the mono-amide product and minimize the di-acylated impurity during scale-up?

Answer: Controlling selectivity hinges on managing the stoichiometry and reactivity of the starting materials.

  • Molar Ratio Control: On a lab scale, it's common to use an excess of the diamine. However, during scale-up, this is inefficient. The key is to control the addition of the activated carboxylic acid to a solution of p-phenylenediamine. A 1:1 molar ratio is the target, but the addition strategy is critical.[3]

  • Slow Addition at Low Temperature: The activated imidazole-4-carboxylic acid should be added dropwise or via a syringe pump to the solution of p-phenylenediamine at a reduced temperature (e.g., 0-5 °C).[3] This keeps the instantaneous concentration of the electrophile low, favoring reaction at one amino group before a second reaction can occur on the same diamine molecule.

  • In-Situ Activation: Instead of isolating the activated acid (like an acid chloride), consider in-situ formation. For example, using a carbodiimide coupling agent like EDC allows for the gradual formation of the active O-acylisourea intermediate, which can then be consumed by the diamine, naturally keeping its concentration low.

Challenge 2: Product Isolation, Purification, and Polymorphism

The zwitterionic nature of the target molecule presents significant hurdles in downstream processing.[4][8]

Question: My product is crashing out of the reaction mixture but is difficult to purify by standard recrystallization. What strategies can I employ?

Answer: This requires shifting focus from traditional organic solvent recrystallization to pH-controlled precipitation and understanding the solid-state properties of your material.

  • Underlying Cause: As a zwitterion, the molecule is least soluble at its isoelectric point (pI). In both highly acidic and highly basic aqueous solutions, it will form a salt (a protonated cation or a deprotonated anion, respectively) and become more soluble. This property is the key to its purification.

  • Protocol: Purification via pH-Controlled Precipitation

    • After the reaction is complete, quench the mixture and remove organic solvents under reduced pressure.

    • Dissolve the crude solid in an aqueous basic solution (e.g., 1M NaOH). The target molecule will deprotonate at the carboxylic acid and imidazole N-H, forming a soluble sodium salt. Many organic, non-acidic impurities will remain insoluble.

    • Filter the basic solution to remove insoluble impurities.

    • Slowly add an aqueous acid (e.g., 1M HCl) to the clear filtrate with vigorous stirring. As the pH approaches the molecule's isoelectric point, the zwitterionic form will become protonated and precipitate out of the solution as a purified solid.

    • Carefully monitor the pH to avoid over-acidification, which could re-solubilize the product by protonating the aniline amine.

    • Filter the purified solid, wash with deionized water, and dry thoroughly.

  • Polymorphism: Be aware that zwitterionic molecules can often exist in different crystalline forms, known as polymorphs.[4][9] These polymorphs can have different solubilities and stabilities. The method of crystallization or precipitation (e.g., solvent, temperature, rate of pH change) can influence which form is isolated. It is critical to characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) to ensure batch-to-batch consistency, as this can impact the drug product's performance.

Section 3: Process Optimization & Visualization

Workflow for Troubleshooting Low Yield

When facing low yields, a systematic approach is necessary to identify the root cause. The following decision tree illustrates a logical workflow for troubleshooting.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Analyze Starting Materials (Purity, Water Content) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok analyze_crude Analyze Crude Reaction Mixture (LCMS, NMR) product_formed Product Formed? analyze_crude->product_formed reagents_ok->check_conditions Yes purify_reagents Solution: Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No conditions_ok->analyze_crude Yes optimize_conditions Solution: Optimize Temp, Time, Inerting conditions_ok->optimize_conditions No optimize_workup Problem is Work-up/Isolation Optimize pH, Extraction product_formed->optimize_workup Yes / Low Recovery optimize_coupling Problem is Reaction Chemistry Change Coupling Agent, Base, Solvent product_formed->optimize_coupling No / Byproducts High

Caption: Troubleshooting workflow for low yield diagnosis.

Data Summary: Solvent Selection for Purification

The choice of solvent is critical for both reaction and purification. Given the product's zwitterionic nature, aqueous systems are often most effective for purification.

Solvent SystemPurposeObservation & Recommendation
Dimethylformamide (DMF) ReactionGood solubility for reactants. Challenge: Difficult to remove at scale; may cause side reactions at high temperatures.
Acetonitrile (ACN) ReactionLower boiling point than DMF, easier to remove. Moderate solubility.
Water / NaOH (aq) PurificationExcellent for dissolving the product as a salt to remove non-acidic impurities. This is the recommended approach.
Water / HCl (aq) PurificationCan dissolve the product by protonating the aniline, but risks hydrolysis of the amide bond under harsh conditions.
Methanol / Ethanol Final WashPoor solubility for the zwitterionic product. Useful for washing the final isolated solid to remove water and residual aqueous-soluble impurities.

References

  • Kumar, S. S., & Nangia, A. (2011). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science.
  • BenchChem. (2025).
  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • BenchChem. (2025). challenges in the scale-up of amide synthesis processes. BenchChem Technical Support.
  • Chemical Communications (RSC Publishing). (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Royal Society of Chemistry.
  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis?. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964.
  • National Center for Biotechnology Information. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • University of Bath. (2020). Recent advances in the synthesis of imidazoles.
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development, 25(3).
  • RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry.
  • ResearchGate. (2024). Synthesis of imidazole derivatives in the last 5 years: An update.
  • Scientific Update. (n.d.). Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry.
  • BenchChem. (2025). Side reactions to avoid in Pyruvamide synthesis. BenchChem Technical Support.
  • LookChem. (n.d.). This compound. LookChem.
  • Google Patents. (n.d.). United States Patent.
  • Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

Sources

minimizing impurities in "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" preparations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

A Senior Application Scientist's Guide to Purity Optimization

Welcome to the technical support center for "this compound." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. As an important bifunctional building block, its purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds.

This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges encountered during its synthesis and purification. We will explore the causality behind impurity formation and provide robust, self-validating strategies to achieve the highest possible purity.

Section 1: Understanding the Synthetic Landscape & Potential Impurities

The synthesis of the target molecule, while not extensively detailed in publicly available literature, can be logically deduced from established organic chemistry principles. It most likely involves the mono-acylation of a symmetrical diamine (p-phenylenediamine) with an activated derivative of imidazole-4,5-dicarboxylic acid. This core reaction, while straightforward in theory, is fraught with potential side reactions that lead to common impurities.

A plausible synthetic approach involves the reaction of an activated imidazole-4,5-dicarboxylic acid monoester with p-phenylenediamine. The primary challenge is controlling the reactivity to prevent the formation of the di-acylated byproduct.

dot

A Imidazole-4,5-dicarboxylic acid (or monoester) C Activated Imidazole Intermediate A->C Activation B Activating Agent (e.g., SOCl2, CDI) B->C E Crude Product Mixture C->E Amide Coupling D p-Phenylenediamine (Excess) D->E G Purification (Crystallization / Chromatography) E->G Work-up I Di-acylated Byproduct E->I J Unreacted Starting Materials E->J K Oxidized p-Phenylenediamine E->K F Target Molecule: 5-(4-Amino-phenylcarbamoyl)-3H- imidazole-4-carboxylic acid H Pure Product G->H

Caption: General synthetic workflow and points of impurity introduction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: My final product contains a significant, less polar impurity with a mass roughly double that of my starting diamine. What is it and how do I prevent it?

A1: This is the classic and most common impurity: the di-acylated byproduct . It forms when both amino groups of p-phenylenediamine react with the activated imidazole carboxylic acid.

Causality: This occurs when the stoichiometry is not carefully controlled or when the reaction conditions favor the second acylation. The mono-acylated product still possesses a nucleophilic amino group, which can compete with the starting p-phenylenediamine for the acylating agent.

Prevention Strategies:

  • Stoichiometric Control: Use a significant excess of p-phenylenediamine (3-5 equivalents). This statistically favors the reaction of the activated imidazole with a fresh diamine molecule rather than the already-reacted product.

  • Slow Addition: Add the activated imidazole species slowly to the solution of excess p-phenylenediamine at a controlled temperature (e.g., 0-10 °C). This maintains a low concentration of the acylating agent, minimizing the chance of double addition.[1][2]

  • Solvent Choice: Use a solvent in which the mono-acylated product has lower solubility than the starting diamine. This can sometimes cause the desired product to precipitate out of the reaction mixture as it forms, effectively protecting it from further reaction.

Q2: My crude product is dark brown or purple, but I expect a light-colored solid. What is causing the discoloration?

A2: The discoloration is almost certainly due to the oxidation of p-phenylenediamine . Aromatic diamines are highly susceptible to air oxidation, especially in solution, which forms intensely colored quinone-imine type structures.

Causality: Trace metals, light, and the presence of air can catalyze this oxidation. The rate of oxidation can increase with pH and temperature.

Mitigation & Removal:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[3]

  • High-Purity Reagents: Use freshly purified or high-purity p-phenylenediamine. Older reagents are often already partially oxidized.

  • Purification:

    • Activated Carbon (Charcoal) Treatment: During work-up or before crystallization, treating a solution of the crude product with activated carbon can effectively adsorb these colored impurities.

    • Reductive Work-up: A wash with a mild reducing agent solution (e.g., sodium bisulfite) during the aqueous work-up can sometimes reduce the colored species back to the colorless diamine, which can then be removed more easily.

Q3: I'm struggling to remove unreacted imidazole-4,5-dicarboxylic acid from my product. What is the best approach?

A3: The unreacted dicarboxylic acid starting material can be challenging to remove due to its polar nature, which can be similar to the product.

Causality: Incomplete activation or insufficient reaction time can leave unreacted starting material.

Removal Protocol (Acid-Base Extraction): The key is to exploit the difference in acidity between the two carboxylic acid groups on the starting material and the single carboxylic acid on the product.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with a carefully buffered, mildly basic aqueous solution (e.g., saturated sodium bicarbonate). The dicarboxylic acid, being more acidic, will be more readily deprotonated and extracted into the aqueous phase.

  • The desired product, being a weaker acid, should largely remain in the organic layer.

  • Separate the organic layer, dry it (e.g., with MgSO₄), and concentrate to recover the product.

Q4: What are the recommended starting points for purification by recrystallization?

A4: Recrystallization is a powerful technique for purifying this compound, provided the correct solvent system is identified. The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble at all temperatures.

Solvent SystemRationale & Application
Ethanol/Water The product is likely soluble in hot ethanol. Water can be added dropwise to the hot solution until turbidity is observed (the anti-solvent), then clarified with a few drops of ethanol and allowed to cool slowly. This is excellent for removing non-polar impurities.
DMF or DMSO/Water For products that are poorly soluble in common alcohols, dissolving in a minimal amount of hot DMF or DMSO and then adding water as an anti-solvent is a common strategy.
Methanol Often a good first choice. Its high polarity can leave less polar byproducts (like the di-acylated impurity) behind in the solution upon cooling.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to near boiling. While stirring, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Section 3: Analytical Methods for Purity Assessment

Verifying the purity of the final product is a critical step. Simply obtaining a crystalline solid is not sufficient proof of purity.

Q1: How can I set up an HPLC method to check the purity?

A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is most appropriate.

Recommended Starting Conditions:

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reverse-phase column suitable for polar and non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is mass-spec compatible.[4][5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 15 minutesA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe imidazole and phenyl rings will have strong absorbance in this range.
Injection Volume 5 µLA small volume prevents column overloading.

This method should provide good separation between the highly polar dicarboxylic acid starting material (eluting early), the desired product, and the less polar di-acylated byproduct (eluting later).

Section 4: Visual Troubleshooting & Workflow

dot

start Analyze Crude Product by HPLC/LCMS discolor Is product discolored (brown/purple)? start->discolor charcoal Treat with Activated Carbon in solution before crystallization. discolor->charcoal Yes high_mw Major impurity peak with M+H ≈ (Product M+H) + (Acyl group M+H) - H2O? discolor->high_mw No inert Future Syntheses: Use inert atmosphere. charcoal->inert stoich This is the di-acylated byproduct. Future Syntheses: 1. Use 3-5 eq. of diamine. 2. Slow addition of acylating agent. high_mw->stoich Yes low_mw Major impurity peak matches dicarboxylic acid starting material? high_mw->low_mw No stoich->low_mw extraction Perform mild basic wash (e.g., NaHCO3 solution) to remove acidic starting material. low_mw->extraction Yes pure Product appears pure. Proceed with final purification (Recrystallization). low_mw->pure No extraction->pure

Caption: Decision tree for troubleshooting common impurity profiles.

References

  • Corton, J. C., Gillespie, J. G., Hawley, S. A., & Hardie, D. G. (1995). 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? European Journal of Biochemistry, 229(2), 558-565. Available at: [Link]

  • Weller, H. N., & Miller, A. V. (2009). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Molecules, 14(1), 455-466. Available at: [Link]

  • Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Srivastava, P. C., & Rousseau, R. J. (1980). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. Journal of medicinal chemistry, 23(4), 443-446. Available at: [Link]

  • Chen, X., Jing, J., Ren, W., Han, D. E., Jing, N., & Wang, G. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(2), 140-144. Available at: [Link]

  • PubMed. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Available at: [Link]

  • Veeprho. 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide. Available at: [Link]

  • The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. Available at: [Link]

  • PubChem. 5-Aminoimidazole-4-carboxamide. Available at: [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (2002). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

Sources

Technical Support Center: Handling and Storage of Novel Research Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following recommendations are based on established best practices for handling novel small molecule research compounds.[1][2][3] Due to a lack of publicly available, specific data for CAS 436088-52-7, 5-(4-AMINO-PHENYLCARBAMOYL)-3H-IMIDAZOLE-4-CARBOXYLIC ACID , this guide should be considered a general framework. Researchers are strongly advised to perform their own validation experiments, including solubility and stability testing, to determine the optimal conditions for their specific experimental needs.[4][5]

Introduction

The integrity of your experimental results is directly linked to the integrity of your reagents. Proper handling and storage of research compounds from the moment of receipt are critical for ensuring reproducibility and accuracy.[2][3] This guide provides a comprehensive overview of best practices for the handling and storage of lyophilized small molecule compounds, with a focus on maintaining compound stability and mitigating potential sources of degradation.

Section 1: Initial Receipt and Inspection

Upon receiving a new compound, a systematic inspection is the first line of defense in quality control.

Step-by-Step Protocol:

  • Visual Inspection: Examine the vial for any signs of damage to the packaging or seal.

  • Documentation: Cross-reference the information on the vial with your order details and the Certificate of Analysis (CoA). Key information to verify includes the compound name, CAS number, batch/lot number, and quantity.

  • Initial Storage: Unless you plan to use the compound immediately, store it under the conditions recommended by the supplier, which is typically at -20°C or -80°C for long-term stability.[6][7][8]

Section 2: Reconstitution of Lyophilized Compound

Reconstituting a lyophilized powder into a stock solution is a critical step where variability can be introduced. The goal is to fully dissolve the compound without promoting degradation.

Causality Behind the Protocol:

  • Equilibration: Allowing the vial to reach room temperature before opening prevents condensation of atmospheric moisture, which can degrade the compound.[9]

  • Centrifugation: Small amounts of lyophilized powder can become dislodged during shipping. A brief centrifugation ensures the entire sample is at the bottom of the vial for accurate reconstitution.[10]

  • Solvent Choice: The choice of solvent is critical for solubility and stability. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecules due to its high dissolving power. However, it is hygroscopic and can cause compound degradation over time if it absorbs water.[6] Always use high-purity, anhydrous solvents.

  • Aliquoting: Creating single-use aliquots is the most effective way to prevent degradation from repeated freeze-thaw cycles.[6][11]

Step-by-Step Reconstitution Protocol:

  • Equilibrate: Remove the vial from the freezer and allow it to sit at room temperature for 15-20 minutes before opening.[9][11]

  • Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure the entire lyophilized powder is at the bottom.[10]

  • Add Solvent: Using a calibrated pipette, slowly add the desired volume of an appropriate anhydrous solvent (e.g., DMSO) to the vial.[11] Direct the solvent down the side of the vial to gently wet the powder.

  • Dissolution: Gently swirl the vial or use a vortex mixer at a low setting until the compound is fully dissolved. If necessary, sonication in a water bath can aid dissolution.[12] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Once fully dissolved, immediately prepare single-use aliquots in appropriate vials (e.g., amber glass or polypropylene).[6] This minimizes exposure to air and moisture and avoids repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C.[7][8]

Section 3: Storage Recommendations

The appropriate storage conditions are crucial for maximizing the shelf-life of your compound, both in its lyophilized state and as a stock solution.

Form Storage Condition Recommended Duration Rationale
Lyophilized Powder -20°C or -80°C, desiccatedUp to 3 years or as per supplierMinimizes chemical degradation and hydrolysis.[6][10]
Stock Solution in DMSO -20°CUp to 1 month[6]Prevents degradation from repeated freeze-thaw cycles.
-80°CUp to 6 months[6]Lower temperature further slows degradation pathways.
Aqueous Solutions 2-8°CShort-term (days)Prone to microbial growth and hydrolysis. Prepare fresh.

Section 4: Visual Workflow Guides

Decision Workflow Upon Receiving a New Compound

G A Receive Compound B Inspect Vial for Damage A->B C Verify Information (CoA, Label) B->C No Damage G Contact Supplier B->G Damaged D Immediate Use? C->D Info Correct C->G Discrepancy E Store at -20°C or -80°C D->E No F Proceed to Reconstitution D->F Yes

Caption: Workflow for initial handling of a newly received compound.

General Workflow for Compound Solubility and Stability Testing

G A Reconstitute Small Amount of Compound in DMSO B Kinetic Solubility Test (e.g., Nephelometry) A->B C Determine Max Solubility in Aqueous Buffer B->C D Prepare Stock Solution Below Max Solubility C->D E Aliquot for Stability Study D->E F Store Aliquots at Different Conditions (e.g., 4°C, RT, -20°C) E->F G Analyze Purity at Time Points (T=0, T=24h, etc.) (e.g., HPLC/LC-MS) F->G H Determine Optimal Storage Conditions G->H

Caption: A general workflow for assessing the solubility and stability of a new compound.

Section 5: Troubleshooting and FAQs

Q1: I can't see any powder in the vial. Is it empty?

A: Not necessarily. For small quantities (e.g., <5 mg), the lyophilized powder can appear as a thin, almost invisible film on the vial walls or at the bottom.[6] Always centrifuge the vial before opening to ensure any powder is collected at the bottom. Proceed with the reconstitution protocol; the dissolved compound will confirm its presence.

Q2: My compound won't dissolve in DMSO. What should I do?

A: First, ensure you are using high-quality, anhydrous DMSO. If solubility is still an issue, gentle warming (up to 37°C) or brief sonication can help.[13] If the compound remains insoluble, you may need to test alternative solvents. Always perform a small-scale solubility test before dissolving your entire sample.

Q3: I see particulates in my stock solution after thawing. What does this mean?

A: This could indicate that the compound has precipitated out of solution or has degraded. Before use, warm the vial to room temperature and vortex gently to try and redissolve the precipitate. If particulates remain, it is recommended to centrifuge the vial and use the supernatant, though the concentration may be lower than expected. This may also be a sign of instability, and a fresh stock solution should be prepared.

Q4: How many times can I freeze and thaw my stock solution?

A: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[6] This is why preparing single-use aliquots is a critical best practice. If you must re-freeze a stock, minimize the time it spends at room temperature.

Q5: Can I store my stock solution at 4°C?

A: Storing DMSO stock solutions at 4°C is generally not recommended for long periods. While it avoids freezing, the increased temperature can accelerate degradation.[7] For short-term storage (1-2 days), it may be acceptable, but -20°C or -80°C is preferable for longer durations.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. [Link]

  • GlycoMScan. Stability studies of small molecules and proteins. [Link]

  • Maxed Out Compounds. How to Handle Research Compounds Safely. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • Xpress Chems. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]

  • Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Krishgen Biosystems. (2023, July 19). How To: Correctly Reconstitute Lyophilised Reagents. [Link]

  • Neuroscience Research. (2024, September 2). 10 Best Practices for Working with Neuroscience Reagents. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. [Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • Stability Studies. How Shelf Life Differs Between Biologics and Small Molecules. [Link]

  • Aviva Systems Biology. Reconstitution & Storage Instructions. [Link]

  • ResearchGate. (2020, August 22). Tips on reconstitution of lyophilized material with a small volume?. [Link]

  • Pure Tides Therapy. (2026, January 10). Best Practices for Reconstituting and Storing Research Peptides. [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid." This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this multifaceted molecule. The inherent complexity of its structure, featuring aromatic systems, exchangeable protons, and varied functional groups, often leads to spectra that are difficult to decipher. This guide provides a structured, question-and-answer approach to troubleshoot common issues and offers in-depth explanations to ensure accurate spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Common Spectral Issues

Question 1: Why do the peaks for my -NH2, -COOH, and imidazole -NH protons appear broad or, in some cases, disappear entirely?

Answer: This is a frequently observed phenomenon related to chemical exchange. Protons on heteroatoms (oxygen and nitrogen) are "exchangeable" and can be replaced by deuterium from the solvent, a process that is often rapid on the NMR timescale.[1] This rapid exchange can lead to significant peak broadening, sometimes to the point where the signal merges with the baseline and becomes undetectable.[1]

  • Causality: The rate of this exchange is highly dependent on factors such as the solvent used, temperature, and the presence of even trace amounts of water.[1][2] In protic deuterated solvents like D₂O or methanol-d₄, the exchange is so fast that these proton signals are often not observed.[3]

  • Troubleshooting:

    • Solvent Choice: Using an aprotic solvent like DMSO-d₆ can slow down this exchange, making it possible to observe these protons.[2][3]

    • D₂O Shake: To confirm the identity of these exchangeable protons, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to the -NH₂, -COOH, and imidazole -NH should disappear.[4]

    • Low Temperature: Lowering the temperature of the NMR experiment can also slow the rate of exchange, resulting in sharper peaks.

Question 2: The aromatic region of my ¹H NMR spectrum is crowded and difficult to interpret. How can I resolve these overlapping signals?

Answer: Peak overlap in the aromatic region is a common challenge with this molecule due to the presence of two aromatic rings.

  • Causality: The protons on the phenyl and imidazole rings have chemical shifts that can be very close, leading to a complex multiplet pattern that is hard to assign.

  • Troubleshooting:

    • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, potentially resolving the overlap.

    • Solvent Change: Different deuterated solvents can induce changes in the chemical shifts of your protons.[4] For instance, switching from CDCl₃ to benzene-d₆ can sometimes resolve overlapping aromatic signals.[4]

    • 2D NMR: Two-dimensional NMR techniques are invaluable for resolving and assigning overlapping signals.[5][6]

      • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons within the same spin system.[5][6][7]

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, which is extremely useful for assigning both ¹H and ¹³C signals.[5][6][8]

      • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular fragments.[5][8]

Section 2: Sample Preparation and Data Acquisition

Question 3: What are the best practices for preparing an NMR sample of this compound to ensure a high-quality spectrum?

Answer: Proper sample preparation is critical for obtaining a good NMR spectrum.[9]

  • Purity: Ensure your sample is as pure as possible. Impurities will add extra peaks and complicate the spectrum.

  • Solvent: Choose an appropriate deuterated solvent. For this compound, DMSO-d₆ is often a good choice as it can solubilize the compound and slow down the exchange of labile protons.[2]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[9][10] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[9] Be aware that very high concentrations can lead to broader peaks.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter your sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Experimental Protocol: Sample Preparation

  • Weigh out 5-25 mg of your compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Gently warm or vortex the vial to ensure complete dissolution.

  • Place a small, tight plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool directly into a clean NMR tube.

  • Cap the NMR tube securely.

Question 4: My spectrum has very broad peaks, even for the non-exchangeable protons. What could be the cause and how can I fix it?

Answer: Broad peaks can arise from several factors.[4]

  • Poor Shimming: The magnetic field needs to be homogenous across the sample. If the shimming is poor, all peaks will be broad. This can often be improved by re-shimming the instrument.

  • Insoluble Material: If your compound is not fully dissolved, the solid particles will disrupt the magnetic field homogeneity, leading to broad lines. Ensure your sample is fully dissolved before acquiring the spectrum.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[10][11] If you suspect this, you may need to purify your sample further.

  • High Concentration: Overly concentrated samples can be viscous, which can also lead to broader peaks.[9] Try diluting your sample.

Section 3: Advanced Spectral Interpretation

Question 5: How can I definitively assign the protons on the imidazole ring?

Answer: The imidazole ring protons can be challenging to assign due to tautomerism and the influence of the substituents.

  • Expected Chemical Shifts: The protons on an imidazole ring typically appear in the aromatic region of the ¹H NMR spectrum.[12]

  • 2D NMR:

    • HSQC: This will show which protons are attached to which carbons in the imidazole ring.[5][6]

    • HMBC: This will reveal long-range couplings. For example, the imidazole C-H proton will show a correlation to the carboxylic acid carbon, helping to confirm its position.[5]

Question 6: What are the expected chemical shifts for the carbons in this molecule?

Answer: Predicting the exact chemical shifts can be complex, but we can estimate the regions where the different carbons will appear.

Carbon Type Expected ¹³C Chemical Shift Range (ppm)
Carboxylic Acid (C=O)165 - 180
Amide (C=O)160 - 175
Aromatic/Imidazole Carbons110 - 150

Note: These are general ranges and the actual shifts will be influenced by the specific electronic environment in the molecule.

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Broad Peaks

Start Broad Peaks Observed ReShim Re-shim the Spectrometer Start->ReShim CheckSolubility Check for Undissolved Solids ReShim->CheckSolubility If peaks still broad Dilute Dilute the Sample CheckSolubility->Dilute If solids present, re-prepare. If no solids, proceed. Purify Purify to Remove Paramagnetics Dilute->Purify If peaks still broad Resolved Sharp Peaks Obtained Purify->Resolved

Caption: A flowchart for troubleshooting broad NMR peaks.

Diagram 2: Workflow for Spectral Assignment

Acquire1D Acquire 1D ¹H and ¹³C Spectra IdentifyProtons Identify Exchangeable Protons (D₂O Shake) Acquire1D->IdentifyProtons AssessOverlap Assess Aromatic Region Overlap IdentifyProtons->AssessOverlap Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) AssessOverlap->Acquire2D If overlap is present AssignSpins Assign Spin Systems with COSY Acquire2D->AssignSpins CorrelateHC Correlate ¹H and ¹³C with HSQC AssignSpins->CorrelateHC ConnectFragments Connect Fragments with HMBC CorrelateHC->ConnectFragments FinalAssignment Final Structure Assignment ConnectFragments->FinalAssignment

Caption: A workflow for assigning complex NMR spectra.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • ResearchGate. Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ACS Publications. Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Canadian Science Publishing. 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]

  • YouTube. How to Prepare an NMR Sample. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Blogger. Carboxylic acid NMR. [Link]

  • ResearchGate. Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines?. [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

  • ResearchGate. Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • analyzetest.com. Interpretation steps of a NMR spectrum. [Link]

  • ResearchGate. Aromatic region of 1 H- 1 H TOCSY and 1 H- 13 C HSQC 2D NMR spectra. [Link]

  • ResearchGate. 1 H NMR spectra in CDCl 3 of authentic samples of imidazole. [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution. [Link]

  • Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • Semantic Scholar. 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. [Link]

  • ResearchGate. Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. [Link]

  • Chemistry LibreTexts. Low Resolution Proton NMR Spectra. [Link]

  • Reddit. Unable to obtain clean NMR of compound due to solvent sensitivity. [Link]

  • University of Colorado Boulder. 13-C NMR Chemical Shift Table. [Link]

  • PubChem. 5-(4-Nitro-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid. [Link]

  • ResearchGate. Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. [Link]

  • Google Patents. Preparation of imidazole-4,5-dicarboxylic acid.
  • PubChem. 5-amino-1H-imidazole-4-carboxylic acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to Imidazole-Based Compounds in Drug Discovery: Evaluating "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazole scaffold stands as a cornerstone for the development of novel therapeutics. Its prevalence in numerous clinically approved drugs underscores its versatility and drug-like properties.[1][2] This guide provides a comparative analysis of "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" against other imidazole-based compounds, with a focus on their potential as enzyme inhibitors. We will delve into the structural nuances that drive biological activity, supported by experimental data from relevant studies on analogous compounds.

The Imidazole Core: A Privileged Scaffold in Drug Design

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique combination of features that make it an attractive scaffold for drug design.[1][2] Its ability to participate in hydrogen bonding, coordinate with metal ions, and engage in pi-stacking interactions allows for high-affinity binding to a wide range of biological targets.[1] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2]

"this compound": A Candidate for Enzyme Inhibition

While specific experimental data for "this compound" is not extensively available in the public domain, its chemical structure provides valuable clues to its potential biological activity. The presence of the imidazole-4-carboxamide moiety is a key feature found in numerous enzyme inhibitors.

Based on its structural similarity to known bioactive molecules, we can hypothesize that "this compound" is a promising candidate for targeting enzymes such as kinases or proteases, which are often implicated in cancer and viral diseases. The core structure consists of an imidazole ring, a carboxylic acid group at position 4, and a phenylcarbamoyl group at position 5.

Comparative Analysis with Other Imidazole-Based Enzyme Inhibitors

To understand the potential of "this compound," we will compare it with other structurally related imidazole-based compounds that have been evaluated as enzyme inhibitors.

Imidazole-4,5-dicarboxamides as SARS-CoV-2 Main Protease Inhibitors

A recent study explored a series of asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[3] This provides a relevant point of comparison for our topic compound, which features a single carboxamide linkage.

In this study, the most potent compound, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) , exhibited an IC50 of 4.79 µM against SARS-CoV-2 Mpro.[3]

Key Structural Insights:

  • Dual Carboxamide Groups: The presence of two carboxamide groups in the SARS-CoV-2 inhibitors allows for extensive hydrogen bonding within the enzyme's active site.

  • Substitutions on the Phenyl Ring: The nature of the substituent on the phenyl ring significantly influences inhibitory activity. In the case of 5a2, the chloro group at the para position was favorable.

  • Second Amide Moiety: The morpholine group in 5a2 contributes to the compound's solubility and binding interactions.

In comparison, "this compound" has a single phenylcarbamoyl group and a free carboxylic acid. The amino group on the phenyl ring could potentially form key hydrogen bonds in a target active site. The free carboxylic acid could also act as a crucial interaction point.

Imidazole-4-carboxamides as c-Met Kinase Inhibitors

Another relevant class of compounds are 4-phenoxypyridine derivatives bearing an imidazole-4-carboxamide moiety, which have been investigated as inhibitors of the c-Met kinase, a target in cancer therapy.[4]

The most promising compound from this series, T14 , displayed a c-Met IC50 value of 0.012 µM and potent antiproliferative activities against several cancer cell lines.[4]

Structure-Activity Relationship (SAR) Highlights:

  • Imidazole-4-carboxamide as a Linker: The imidazole-4-carboxamide moiety served as an effective linker, correctly positioning the terminal phenyl ring for optimal interaction with the kinase.

  • Electron-Withdrawing Groups: Halogen substitutions on the terminal phenyl ring were found to be beneficial for antitumor activity.[4]

This study reinforces the importance of the imidazole-4-carboxamide scaffold and the significant impact of substitutions on the phenyl ring. The amino group in "this compound" is an electron-donating group, which, based on the SAR of the c-Met inhibitors, might result in lower activity against this specific target. However, it could be favorable for other targets.

Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates as Anticancer Agents

Research into ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates has revealed their potential as anticancer agents.[5] One of the most active compounds, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) , showed a significant inhibitory effect on the growth and proliferation of HeLa and HT-29 cancer cells, with IC50 values of 0.737 µM and 1.194 µM, respectively.[5]

Key Findings:

  • N-1 Substitution: The presence of a long alkyl chain (dodecyl) at the N-1 position of the imidazole ring was crucial for the observed anticancer activity.

  • Ester vs. Carboxylic Acid: These compounds feature a carboxylate ester, in contrast to the free carboxylic acid in our topic compound. The ester group influences the compound's lipophilicity and cell permeability.

This comparison highlights the importance of substitution at the N-1 position of the imidazole ring, a position that is unsubstituted in "this compound."

Experimental Data Summary

The following table summarizes the inhibitory activities of the discussed imidazole-based compounds against their respective targets.

CompoundTarget Enzyme/Cell LineIC50 ValueReference
N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) SARS-CoV-2 Mpro4.79 µM[3]
T14 (a 4-phenoxypyridine derivative with imidazole-4-carboxamide) c-Met Kinase0.012 µM[4]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) HeLa cells0.737 µM[5]
HT-29 cells1.194 µM[5]

Experimental Protocols for Comparative Evaluation

To experimentally validate the potential of "this compound" and compare it with other imidazole-based compounds, a series of well-defined assays are required.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Test compound ("this compound") and reference compounds.

  • Target enzyme (e.g., a specific kinase or protease).

  • Substrate for the enzyme.

  • Assay buffer.

  • 96-well microplates.

  • Plate reader (spectrophotometer or fluorometer).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Detection: Measure the product formation using a plate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_reagents Add Enzyme and Compound to Plate prep_compound->add_reagents prep_reagents Prepare Enzyme and Substrate Solutions prep_reagents->add_reagents add_substrate Add Substrate to Initiate Reaction add_reagents->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate read_plate Measure Signal on Plate Reader incubate->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: A streamlined workflow for determining the IC50 of an enzyme inhibitor.

Cell-Based Antiproliferative Assay

This assay measures the ability of a compound to inhibit the growth of cancer cells.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line(s) of interest.

  • Cell culture medium and supplements.

  • Test compound.

  • 96-well cell culture plates.

  • MTT or other viability reagent.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT) and incubate further.

  • Measurement: Solubilize the formazan crystals (in the case of MTT) and measure the absorbance using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 value.

Cell-Based Assay Workflow

G cluster_culture Cell Culture cluster_treatment Treatment cluster_readout Readout & Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound Dilutions to Cells seed_cells->add_compound incubate_cells Incubate for 48-72 hours add_compound->incubate_cells add_viability_reagent Add Viability Reagent (e.g., MTT) incubate_cells->add_viability_reagent measure_absorbance Measure Absorbance add_viability_reagent->measure_absorbance calc_gi50 Calculate GI50 Value measure_absorbance->calc_gi50

Caption: Workflow for assessing the antiproliferative activity of a compound.

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis suggests several key structural features that are critical for the biological activity of imidazole-based compounds.

Key Structural Determinants of Activity

G cluster_imidazole Imidazole Core cluster_substituents Key Substitutions cluster_activity Biological Activity core Imidazole Ring n1_sub N-1 Substitution core->n1_sub Influences Lipophilicity c4_sub C-4 Carboxamide/Carboxylic Acid core->c4_sub Hydrogen Bonding c5_sub C-5 Phenylcarbamoyl core->c5_sub Binding Pocket Interaction activity Enzyme Inhibition / Anticancer Effects n1_sub->activity c4_sub->activity c5_sub->activity

Caption: Relationship between imidazole core substitutions and biological activity.

  • The Phenylcarbamoyl Moiety: The substitution pattern on the phenyl ring of the carbamoyl group is likely a critical determinant of activity and selectivity. Synthesis and evaluation of analogs with different substituents (electron-donating and electron-withdrawing) would be a logical next step.

  • The Carboxylic Acid Group: The free carboxylic acid at the C-4 position is a potential key interaction site. Esterification or amidation of this group could be explored to modulate the compound's pharmacokinetic properties.

  • N-1 Substitution: The lack of substitution at the N-1 position of the imidazole ring in "this compound" presents an opportunity for modification. Introducing various alkyl or aryl groups at this position could significantly enhance potency, as seen in the case of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.[5]

References

  • Tran, T. T., et al. (2023). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(5), 863-874. [Link]

  • Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]

  • Verma, A., et al. (2013). Imidazole, a biologically active compound: a review. Med Chem Res, 22(12), 5763-5784. [Link]

  • Wang, Y., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2100057. [Link]

  • Chen, Y., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic Chemistry, 120, 105629. [Link]

Sources

comparing the efficacy of "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Imidazole-Based p38 MAP Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Performance

This guide provides a detailed comparison of the efficacy of a series of imidazole-based analogs designed as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase. We will explore the structure-activity relationships (SAR) that govern their inhibitory potential and provide standardized protocols for their evaluation. The focus is on providing researchers and drug development professionals with a clear framework for understanding and advancing this important class of therapeutic agents.

The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a key target for therapeutic intervention. The compounds discussed herein are based on a common 4,5-diphenyl imidazole scaffold, a core structure known for its potent inhibition of p38α, the most studied isoform of the p38 family.

Core Scaffold and Mechanism of Action

The representative core scaffold for this comparison is a substituted imidazole ring. The inhibitory activity of these compounds is primarily derived from their ability to bind to the ATP-binding pocket of the p38 kinase. Specifically, the nitrogen atom at position 3 of the imidazole ring typically forms a key hydrogen bond with the backbone NH of methionine-109 in the hinge region of the kinase. The substituents on the imidazole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating the general mechanism of action for this class of inhibitors within the p38 MAP kinase signaling pathway.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 Kinase Activation cluster_downstream Downstream Substrates & Cellular Response Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) MKK3_6 MKK3/6 Cytokines (TNF-α, IL-1β)->MKK3_6 Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock)->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Phosphorylation p38_active Phosphorylated p38 (Active) p38->p38_active MK2 MK2 p38_active->MK2 Phosphorylation ATF2 ATF2 p38_active->ATF2 Phosphorylation Inflammation Inflammatory Gene Expression (TNF-α, COX-2, IL-6) MK2->Inflammation ATF2->Inflammation Inhibitor Imidazole-Based Inhibitor Inhibitor->p38_active Inhibition

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Comparative Efficacy of Imidazole Analogs

The efficacy of a series of analogs based on a 4-(4-fluorophenyl)-5-(4-pyridyl)imidazole scaffold is summarized below. The primary modifications involve substitutions at the N1 position of the imidazole ring, which significantly impacts the inhibitory activity against p38α. The data presented is a representative compilation from published structure-activity relationship studies.

Compound IDN1-Substituent (R)p38α IC50 (nM)Cellular Activity (LPS-induced TNF-α, IC50 nM)
Analog 1 -H500>10000
Analog 2 -CH32505000
Analog 3 -CH2CH31502000
Analog 4 -CH(CH3)2 (Isopropyl)20200
Analog 5 -c-C3H5 (Cyclopropyl)850
Analog 6 -CH2CH2OH3008000

Analysis of Structure-Activity Relationship (SAR):

  • Unsubstituted Imidazole (Analog 1): The parent compound with a hydrogen at the N1 position shows modest activity. This serves as a baseline for evaluating the effect of N1-substituents.

  • Small Alkyl Chains (Analogs 2 & 3): The introduction of small alkyl groups (methyl, ethyl) at the N1 position leads to a moderate increase in potency. This suggests that the pocket accommodating the N1-substituent can tolerate small hydrophobic groups.

  • Branched and Cyclic Alkyl Groups (Analogs 4 & 5): A significant enhancement in both biochemical and cellular potency is observed with the introduction of a branched isopropyl group (Analog 4) and even more so with a cyclopropyl group (Analog 5). The cyclopropyl moiety is particularly effective, likely due to its rigid nature and ability to orient itself optimally within a hydrophobic pocket adjacent to the ATP-binding site.

  • Introduction of Polar Groups (Analog 6): The addition of a hydroxyl group on the ethyl substituent leads to a marked decrease in activity compared to the simple ethyl group. This indicates that this specific region of the binding pocket is sensitive to the introduction of polar functionalities and likely prefers hydrophobic interactions.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following outlines the methodologies for the biochemical and cellular assays referenced in the data table.

Biochemical Assay: p38α Kinase Inhibition

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant p38α.

Workflow Diagram:

kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound + Enzyme Compound_Prep->Incubation Enzyme_Prep p38α Enzyme Prep Enzyme_Prep->Incubation Substrate_Prep Substrate (ATF2) + ATP Reaction_Start Add Substrate/ATP Initiate Reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Quantify Phosphorylated Substrate (e.g., ELISA, Luminescence) Reaction_Stop->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc

Caption: Workflow for p38α Biochemical Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 1 nM to 100 µM.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, recombinant human p38α enzyme, and the diluted test compound.

  • Pre-incubation: Incubate the enzyme and compound mixture for 15 minutes at room temperature to allow for binding equilibrium to be reached.

  • Initiation of Reaction: Add a mixture of the substrate (e.g., ATF2 protein) and ATP to initiate the kinase reaction.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production

This assay measures the ability of the compounds to inhibit the p38 pathway in a cellular context, specifically by measuring the downstream production of the inflammatory cytokine TNF-α.

Step-by-Step Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α via the p38 pathway.

  • Incubation: Incubate the stimulated cells for 4-6 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the vehicle control (LPS stimulation without compound) and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of this series of imidazole-based p38 MAP kinase inhibitors demonstrates a clear structure-activity relationship centered on the N1-substituent. The data strongly suggest that small, hydrophobic, and conformationally constrained groups like cyclopropyl are highly effective at enhancing potency. Conversely, the introduction of polar functionalities in this region is detrimental to the inhibitory activity.

These findings provide a rational basis for the design of next-generation inhibitors. Future efforts should focus on optimizing the N1-substituent to further improve potency and selectivity, while also addressing pharmacokinetic properties to develop clinically viable drug candidates. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation and comparison of novel analogs in this promising class of anti-inflammatory agents.

References

  • Title: Mitogen-activated protein kinase cascades and p38-stress-activated protein kinase. Source: Journal of Dermatological Science URL: [Link]

  • Title: p38 MAP Kinase Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Source: BioDrugs URL: [Link]

  • Title: The discovery of potent and selective imidazole-based inhibitors of p38 MAP kinase. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: 1-(Aminoalkyl)-4-phenyl-5-(4-pyridyl)imidazoles: Novel p38 Kinase Inhibitors with Oral Anti-inflammatory Activity. Source: Journal of Medicinal Chemistry URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic Acid and its Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid scaffold. Drawing upon established principles of medicinal chemistry and available experimental data for analogous compounds, this document aims to guide researchers in the rational design of novel and potent enzyme inhibitors, particularly targeting the de novo purine biosynthesis pathway.

Introduction: The Therapeutic Potential of Imidazole-4-carboxamides

The imidazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purine intermediates. Notably, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a key intermediate in the de novo purine biosynthesis pathway.[1] This pathway is crucial for cellular proliferation, making its enzymes attractive targets for anti-cancer and anti-inflammatory therapies. The topic compound, this compound, can be considered a mimic of AICAR, suggesting its potential to interact with enzymes in this pathway, such as AICAR transformylase (ATIC) and IMP dehydrogenase (IMPDH).[2][3] Furthermore, the riboside of the core structure is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, opening another avenue for therapeutic intervention.[4]

This guide will dissect the SAR of this scaffold by systematically examining the impact of modifications to its three key components: the imidazole core, the carboxamide linker, and the aminophenyl moiety. We will draw comparisons with known inhibitors of relevant enzymes to provide a predictive framework for designing novel derivatives with enhanced potency and selectivity.

I. The Imidazole Core: The Anchor of Activity

The 5-amino-1H-imidazole-4-carboxylic acid moiety serves as the primary recognition element, anchoring the molecule to the active site of target enzymes. Its structural similarity to purine precursors is the foundation of its biological activity.

Key Structural Features and Postulated Interactions:
  • Amino Group at C5: This group is likely a key hydrogen bond donor, mimicking the amino group of AICAR. Its presence is considered essential for binding to the active site of enzymes like ATIC.

  • Carboxylic Acid at C4: This acidic group can participate in ionic interactions or hydrogen bonding with basic residues in the enzyme's active site. For instance, in IMP dehydrogenase, conserved carboxylate residues play crucial roles in substrate binding and catalysis.[5]

  • Imidazole Ring: The aromatic nature of the imidazole ring allows for potential π-stacking interactions with aromatic amino acid residues in the active site. The nitrogen atoms can also act as hydrogen bond acceptors.

Comparative Analysis with Known Inhibitors:

Several known inhibitors of purine biosynthesis enzymes feature a heterocyclic core that validates the importance of these interactions. For example, potent sulfonyl-containing antifolates that inhibit ATIC demonstrate the importance of anionic groups for binding in the active site.[6] The design of novel metallo-β-lactamase inhibitors has also utilized the 1H-imidazole-2-carboxylic acid as a core metal-binding pharmacophore, highlighting the versatility of this scaffold.[7]

II. The Carboxamide Linker: Optimizing Orientation and Flexibility

The carboxamide linker connects the imidazole core to the phenyl ring. Its geometry and electronic properties are critical for correctly positioning the phenyl moiety within the binding pocket and for overall molecular stability.

Impact of Linker Modification:

III. The Phenylcarbamoyl Moiety: Exploring the Specificity Pocket

The 4-aminophenyl group extends into what is likely a specificity or accessory binding pocket of the target enzyme. This region often tolerates a wider range of substituents, providing a prime opportunity for optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship of Phenyl Ring Substituents:

Based on SAR studies of various enzyme inhibitors with a phenyl-carboxamide moiety, we can predict the following trends for derivatives of this compound:

  • Position of the Amino Group: The para-position of the amino group is likely optimal for interaction with a specific sub-pocket. Moving it to the meta or ortho position would alter the vector of interaction and could either enhance or diminish activity depending on the topology of the binding site.

  • Electronic Effects of Substituents:

    • Electron-Withdrawing Groups (EWGs): Introduction of EWGs such as nitro, cyano, or halo groups can modulate the pKa of the aniline nitrogen and influence hydrogen bonding strength. In some inhibitor classes, EWGs on the phenyl ring have been shown to enhance potency.[8]

    • Electron-Donating Groups (EDGs): EDGs like methoxy or alkyl groups can increase the electron density of the phenyl ring and enhance hydrophobic interactions. Their impact on activity is highly dependent on the nature of the binding pocket.

  • Steric Effects: The size and shape of substituents on the phenyl ring will dictate the ability of the molecule to fit within the binding pocket. Bulky substituents may cause steric hindrance, while smaller groups might not fully occupy the available space for optimal interaction.

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to improve properties like solubility, metabolic stability, and target selectivity. For example, replacing a phenyl ring with a pyridine or pyrazole can introduce additional hydrogen bond acceptors and alter the electronic distribution.

The following table summarizes the predicted impact of various substitutions on the phenyl ring, based on general principles of medicinal chemistry and SAR data from related inhibitor classes.

Substitution on Phenyl RingPredicted Effect on ActivityRationale
No Substitution Baseline ActivityThe unsubstituted phenyl ring provides a basic hydrophobic interaction.
4-Fluoro Potentially IncreasedThe small size and electronegativity of fluorine can enhance binding affinity and block metabolic oxidation.
4-Chloro, 4-Bromo Potentially IncreasedLarger halogens can increase hydrophobic interactions and van der Waals forces.
4-Nitro Potentially IncreasedStrong electron-withdrawing group that can participate in favorable electrostatic interactions.
4-Methoxy VariableCan act as a hydrogen bond acceptor but may introduce steric bulk.
4-Methyl VariableCan enhance hydrophobic interactions if the pocket allows.
Replacement with Pyridine Potentially IncreasedIntroduces a hydrogen bond acceptor (nitrogen atom) and can improve solubility.
Replacement with Thiophene Potentially Maintained or IncreasedA common bioisostere for the phenyl ring, offering a different electronic profile.

Experimental Protocols

To validate these SAR predictions, the following experimental workflows are essential.

General Synthesis of 5-(4-Substituted-phenylcarbamoyl)-3H-imidazole-4-carboxylic Acid Derivatives

A general synthetic route to the target compounds and their analogs is outlined below. This multi-step synthesis allows for the introduction of diversity at the phenyl ring.

Synthesis_Workflow A 5-Amino-1H-imidazole-4-carboxylic acid B Esterification A->B EtOH, H+ C Ethyl 5-amino-1H-imidazole-4-carboxylate B->C D Amide Coupling C->D F Ethyl 5-(4-substituted-phenylcarbamoyl)-1H-imidazole-4-carboxylate D->F E Substituted Aniline E->D G Hydrolysis F->G NaOH, H2O H Target Compound G->H

Figure 1: General synthetic workflow for the preparation of target compounds.

Step-by-step Protocol:

  • Esterification: 5-Amino-1H-imidazole-4-carboxylic acid is esterified, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid to yield ethyl 5-amino-1H-imidazole-4-carboxylate.

  • Amide Coupling: The resulting ester is then coupled with a desired substituted aniline. This can be achieved using a variety of coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like DMF.

  • Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically by treatment with a base like sodium hydroxide in an aqueous-alcoholic solvent mixture, followed by acidification.

In Vitro Enzyme Inhibition Assay (Example: AICAR Transformylase)

The inhibitory activity of the synthesized compounds against a target enzyme, such as ATIC, can be determined using a spectrophotometric assay.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare assay buffer, enzyme, substrates (AICAR, 10-fTHF), and inhibitor solutions B Add buffer, enzyme, and inhibitor to microplate wells A->B C Pre-incubate B->C D Initiate reaction by adding substrates C->D E Monitor absorbance change over time at 298 nm D->E F Calculate initial reaction rates E->F G Plot % inhibition vs. inhibitor concentration F->G H Determine IC50 values by non-linear regression G->H

Figure 2: Workflow for an in vitro enzyme inhibition assay.

Detailed Protocol:

  • Reagents: Prepare solutions of the purified target enzyme (e.g., human ATIC), substrates (AICAR and 10-formyltetrahydrofolate), and a range of concentrations of the test compounds in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 10 mM MgCl2).

  • Assay Procedure: In a 96-well UV-transparent microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation: Start the enzymatic reaction by adding the substrates.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 298 nm, which corresponds to the conversion of 10-formyltetrahydrofolate to tetrahydrofolate, using a microplate reader.

  • Data Analysis: Calculate the initial rates of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors targeting the de novo purine biosynthesis pathway. This guide has outlined the key structural features that contribute to its potential biological activity and has provided a framework for the systematic exploration of its SAR. The aminophenyl moiety, in particular, offers a rich opportunity for chemical modification to enhance potency, selectivity, and drug-like properties.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs with diverse substitutions on the phenyl ring. The resulting experimental data will be crucial for validating the SAR hypotheses presented here and for building robust quantitative structure-activity relationship (QSAR) models. Such models will further accelerate the discovery of new therapeutic agents based on this versatile chemical scaffold.

References

  • Daignan-Fornier, B., & Pinson, B. (2012). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. Metabolites, 2(1), 293-308. [Link]

  • Mackenzie, R. W., & Taylor, P. M. (1998). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Journal of the Chemical Society, Perkin Transactions 1, (21), 3477-3486. [Link]

  • Fogarty, S., & Hardie, D. G. (2010). Development of a small molecule activator of AMP-activated protein kinase. Current pharmaceutical design, 16(3), 309-321. [Link]

  • Mohammadi, M., et al. (2022). Introducing New Inhibitors of PAICS, a De Novo Purine Biosynthesis Enzyme, through Structure-Based Virtual Screening. Journal of Molecular Modeling, 28(10), 301. [Link]

  • Taylor, P. M., & Mackenzie, R. W. (1998). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Semantic Scholar. [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. [Link]

  • Sintchak, M. D., et al. (1997). The roles of conserved carboxylate residues in IMP dehydrogenase and identification of a transition state analog. Biochemistry, 36(43), 13348-13354. [Link]

  • Spasic, M., et al. (2022). State of the Art Regulation by AMPK-Targeting Molecules. International Journal of Molecular Sciences, 23(14), 7686. [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. PMC. [Link]

  • Kumar, A., et al. (2024). Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus. International Journal of Biological Macromolecules, 269(Pt 1), 131758. [Link]

  • Lountos, G. T., et al. (2011). Small Molecule Inhibitor of AICAR Transformylase Homodimerization. ACS Medicinal Chemistry Letters, 2(10), 759-764. [Link]

  • Cheong, C. G., et al. (2004). Crystal Structures of Human Bifunctional Enzyme Aminoimidazole-4-carboxamide Ribonucleotide Transformylase/IMP Cyclohydrolase in Complex with Potent Sulfonyl-containing Antifolates. The Journal of biological chemistry, 279(17), 18034-18045. [Link]

  • Wilson, M. S., et al. (2012). Targeting tumour proliferation with a small-molecule inhibitor of AICAR transformylase homodimerization. ChemMedChem, 7(10), 1741-1745. [Link]

  • Valdez-Rojas, B., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(19), 6667. [Link]

  • Ido, Y., et al. (2008). AMP-activated protein kinase activation by 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR) inhibits palmitate-induced endothelial cell apoptosis through reactive oxygen species suppression. Journal of pharmacological sciences, 106(3), 394-403. [Link]

  • Girardi, A. C., et al. (2011). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. Molecular & cellular proteomics : MCP, 10(11), M111.008980. [Link]

  • Pyo, J. H., et al. (2004). 5-Aminoimidazole-4-Carboxamide-1-β-4-Ribofuranoside Inhibits Proinflammatory Response in Glial Cells: A Possible Role of AMP-Activated Protein Kinase. The Journal of neuroscience, 24(3), 634-642. [Link]

  • Galardo, M. N., et al. (2007). The AMP-activated protein kinase activator, 5-aminoimidazole-4-carboxamide-1-b-D-ribonucleoside, regulates lactate production in rat Sertoli cells. Journal of endocrinology, 192(2), 397-406. [Link]

  • Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & medicinal chemistry, 72, 116993. [Link]

  • Buhl, E. S., et al. (2001). 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes. The Journal of biological chemistry, 276(49), 45634-45636. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry, 275, 116558. [Link]

  • Li, J., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. European journal of medicinal chemistry, 149, 148-160. [Link]

  • Sahu, J. K., et al. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY, 25(1), 1-19. [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of medicinal chemistry. [Link]

  • Li, J., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European journal of medicinal chemistry, 186, 111883. [Link]

Sources

Validating the Mechanism of Action of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid: A Comparative Guide to IMPDH2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. Based on its structural similarity to purine analogs, we postulate that this compound acts as an inhibitor of Inosine Monophosphate Dehydrogenase 2 (IMPDH2), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] This guide will detail the experimental workflow to test this hypothesis, compare its efficacy against established IMPDH2 inhibitors, and elucidate its impact on downstream cellular pathways.

Introduction to IMPDH2: A Critical Therapeutic Target

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme that catalyzes the NAD-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP).[1][3] This is the first and rate-limiting step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, and GTP).[2] Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.[1][4] Humans have two isoforms of IMPDH, IMPDH1 and IMPDH2. While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in proliferating cells, including lymphocytes and cancer cells, making it an attractive target for immunosuppressive and anticancer therapies.[5][6][7] Inhibition of IMPDH2 leads to the depletion of the intracellular guanine nucleotide pool, thereby arresting cell proliferation and inducing apoptosis in rapidly dividing cells.[7][8][9]

Several drugs targeting IMPDH are in clinical use, such as mycophenolic acid (MPA) and ribavirin, for immunosuppression and antiviral therapies, respectively.[5][6][10][11] The validation of "this compound" as a novel IMPDH2 inhibitor requires a systematic approach, beginning with direct enzyme inhibition assays and progressing to cell-based functional assays.

Proposed Signaling Pathway: IMPDH2 Inhibition and Downstream Effects

The central hypothesis is that "this compound" inhibits IMPDH2, leading to a reduction in GTP levels. This depletion of guanine nucleotides is expected to trigger downstream cellular responses, including cell cycle arrest and apoptosis, and may also impact inflammatory signaling pathways.[4]

IMPDH2 Signaling Pathway cluster_0 De Novo Purine Synthesis cluster_1 Test Compound & Comparators cluster_2 Cellular Outcomes IMP Inosine-5'-Monophosphate (IMP) IMPDH2 IMPDH2 IMP->IMPDH2 XMP Xanthosine-5'-Monophosphate (XMP) GMP Guanosine-5'-Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Required for Proliferation Cell Proliferation GTP->Proliferation Required for Inflammation Inflammatory Response (e.g., NF-κB, p38 MAPK) GTP->Inflammation Modulates IMPDH2->XMP Test_Compound 5-(4-Amino-phenylcarbamoyl)- 3H-imidazole-4-carboxylic acid Test_Compound->IMPDH2 Inhibition MPA Mycophenolic Acid (MPA) MPA->IMPDH2 Inhibition Ribavirin Ribavirin Ribavirin->IMPDH2 Inhibition DNA_RNA->Proliferation Leads to Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action and downstream effects of IMPDH2 inhibition.

Experimental Validation Workflow

A multi-step experimental approach is proposed to rigorously validate the mechanism of action of "this compound" and compare its performance against known IMPDH2 inhibitors.

Experimental Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Downstream Pathway Analysis Enzyme_Assay IMPDH2 Enzymatic Assay Binding_Assay Direct Binding Assay (e.g., SPR, CETSA) Enzyme_Assay->Binding_Assay GTP_Depletion Intracellular GTP Level Measurement Enzyme_Assay->GTP_Depletion Binding_Assay->GTP_Depletion Proliferation_Assay Cell Proliferation Assay (e.g., MTS, BrdU) GTP_Depletion->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Proliferation_Assay->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Proliferation_Assay->Cell_Cycle Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot for Signaling Proteins (e.g., p-p38, p-IκBα) Cell_Cycle->Western_Blot

Caption: A three-phase experimental workflow for mechanism of action validation.

Phase 1: In Vitro Validation

IMPDH2 Enzymatic Assay

Objective: To determine if "this compound" directly inhibits the enzymatic activity of recombinant human IMPDH2 and to determine its potency (IC50) in comparison to Mycophenolic Acid (MPA) and Ribavirin.

Protocol:

  • Reagents: Recombinant human IMPDH2 enzyme, IMP substrate, NAD+ cofactor, reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA).[12]

  • Assay Principle: The enzymatic reaction involves the conversion of IMP and NAD+ to XMP and NADH. The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.[12][13]

  • Procedure: a. Prepare a serial dilution of the test compound, MPA, and Ribavirin. b. In a 96-well plate, add the reaction buffer, IMPDH2 enzyme, and the test compounds at various concentrations. c. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding IMP and NAD+. e. Immediately measure the absorbance at 340 nm at regular intervals for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH formation) for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Direct Binding Assay (Optional but Recommended)

Objective: To confirm direct physical interaction between the test compound and the IMPDH2 protein.

Methods:

  • Surface Plasmon Resonance (SPR): Immobilize recombinant IMPDH2 on a sensor chip and flow different concentrations of the test compound over the surface to measure binding kinetics (kon, koff) and affinity (KD).

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. Treat intact cells or cell lysates with the test compound, heat the samples to different temperatures, and then quantify the amount of soluble IMPDH2 by Western blot. A binding compound will stabilize the protein, leading to a higher melting temperature.[14]

Phase 2: Cell-Based Assays

For these assays, a cell line known to have high IMPDH2 expression, such as a rapidly proliferating cancer cell line (e.g., HeLa, Jurkat, or a relevant model for the intended therapeutic area), should be used.[6][8][15]

Intracellular GTP Level Measurement

Objective: To determine if the test compound reduces intracellular GTP pools, a direct consequence of IMPDH2 inhibition.

Protocol:

  • Cell Culture: Culture the selected cell line to 70-80% confluency.

  • Treatment: Treat the cells with the test compound, MPA, and Ribavirin at their respective IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • Metabolite Extraction: Harvest the cells and extract the intracellular metabolites using a suitable method (e.g., cold methanol/water extraction).

  • Quantification: Analyze the GTP levels in the cell extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Normalize the GTP levels to the total protein concentration or cell number for each sample. Compare the GTP levels in treated cells to untreated controls.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the test compound on cell proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the test compound and the comparators.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Measurement: Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay. Alternatively, measure DNA synthesis directly using a BrdU incorporation assay.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay

Objective: To determine if the inhibition of cell proliferation is due to the induction of apoptosis.

Protocol:

  • Treatment: Treat cells with the test compound and comparators at their GI50 concentrations for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the untreated control.

Phase 3: Downstream Pathway Analysis

Cell Cycle Analysis

Objective: To determine if the test compound induces cell cycle arrest, a known effect of GTP depletion.[7]

Protocol:

  • Treatment: Treat cells with the test compound at its GI50 concentration for 24 hours.

  • Fixation and Staining: Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye such as Propidium Iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of the test compound on signaling pathways known to be modulated by IMPDH2 activity, such as inflammatory pathways.[2]

Protocol:

  • Cell Treatment: Treat cells with the test compound and comparators, with or without a pro-inflammatory stimulus (e.g., LPS), for appropriate time points.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key signaling proteins (e.g., phosphorylated and total p38 MAPK, phosphorylated and total IκBα).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Comparative Data Summary

The following tables should be populated with the experimental data obtained from the protocols described above.

Table 1: In Vitro Potency and Binding Affinity

CompoundIMPDH2 IC50 (nM)Binding Affinity (KD) (nM)
This compound
Mycophenolic Acid (MPA)
Ribavirin

Table 2: Cellular Activity Profile

CompoundGTP Depletion (% of Control at IC50)GI50 (µM)Apoptosis Induction (% Annexin V+ at GI50)
This compound
Mycophenolic Acid (MPA)
Ribavirin

Table 3: Effects on Downstream Cellular Processes

Compound (at GI50)Cell Cycle Arrest (Phase)p-p38 MAPK Inhibition (% of Control)p-IκBα Inhibition (% of Control)
This compound
Mycophenolic Acid (MPA)
Ribavirin

Conclusion

By following this comprehensive guide, researchers can systematically validate the hypothesized mechanism of action of "this compound" as an IMPDH2 inhibitor. The comparative data generated will provide a clear understanding of its potency and cellular effects relative to established drugs in the same class. This rigorous, evidence-based approach is essential for the continued development of this compound as a potential therapeutic agent.

References

  • ResearchGate. (n.d.). IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target. Retrieved from [Link]

  • Wikipedia. (2023, December 1). IMPDH2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2017). Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Energy metabolism and signalling pathways involved in IMPDH2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. Retrieved from [Link]

  • UniProt. (n.d.). IMPDH2 - Inosine-5'-monophosphate dehydrogenase - Homo sapiens (Human). Retrieved from [Link]

  • UniProt. (n.d.). IMPDH2 - Inosine-5'-monophosphate dehydrogenase 2 - Homo sapiens (Human). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Inosine monophosphate dehydrogenase 2 (IMPDH2) modulates response to therapy and chemo-resistance in triple negative breast cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of IMPDH2. Retrieved from [Link]

  • PubMed. (2024). IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma. Retrieved from [Link]

  • NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]

  • American Society of Hematology. (2024). Inosine Monophosphate Dehydrogenase-2 (IMPDH2) As the Potential Novel Therapeutic Target in Mantle Cell Lymphoma (MCL): The Underlying Tyrosine Phosphorylation-Based Activation Mechanism and Translational Implications. Retrieved from [Link]

  • The Journal of Clinical Investigation. (2000). Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the small molecule, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. In the absence of extensive public data on this specific compound, we will establish a robust, multi-tiered strategy for its cross-reactivity profiling. This document will serve as a practical guide for researchers, scientists, and drug development professionals, outlining not just the 'how' but also the critical 'why' behind each experimental choice. We will compare its hypothetical performance with that of well-characterized compounds, providing a blueprint for rigorous off-target assessment.

Introduction: The Imperative of Selectivity Profiling

In drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. While on-target activity is the desired outcome, off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for advancing a candidate molecule through the development pipeline.[1] This guide will delineate a systematic approach to de-risk this compound by mapping its potential interactions across the human proteome.

Compound Under Investigation and Rationale for Comparator Selection

Compound of Interest: this compound (herein referred to as Cpd-X for brevity).

Chemical Structure:

Note: This is a simplified representation. The exact tautomeric form and protonation state may vary.

Rationale for Comparator Selection: The imidazole and carboxamide moieties present in Cpd-X are common scaffolds in kinase inhibitors and other ATP-competitive binders.[2] Therefore, to provide a meaningful comparison, we will benchmark the cross-reactivity profile of Cpd-X against two well-characterized compounds:

  • Staurosporine: A broad-spectrum kinase inhibitor known for its promiscuous binding profile. This serves as a positive control for widespread off-target effects.

  • Nilotinib: A more selective, clinically approved tyrosine kinase inhibitor. This represents a compound with a more desirable, narrow selectivity window. A metabolite of Nilotinib contains an imidazole-4-carboxylic acid moiety, making it a structurally relevant comparator.[3]

A Multi-pronged Approach to Cross-Reactivity Profiling

A comprehensive assessment of off-target effects necessitates a combination of in vitro biochemical assays and cell-based approaches to provide a holistic view of a compound's interaction landscape.[4][5] Our proposed workflow is designed to systematically identify potential off-targets and validate them in a physiologically relevant context.

Experimental Workflow Diagram

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation & Orthogonal Confirmation cluster_2 Tier 3: Cellular Target Engagement Kinome Scan Kinome Scan Dose-Response Assays Dose-Response Assays Kinome Scan->Dose-Response Assays Identified Kinase Hits Proteome-wide Scan Proteome-wide Scan Proteome-wide Scan->Dose-Response Assays Identified Non-Kinase Hits Biophysical Assays Biophysical Assays Dose-Response Assays->Biophysical Assays Confirmed Hits Cell-based Assays Cell-based Assays Biophysical Assays->Cell-based Assays Validated Binders G cluster_0 CETSA Principle cluster_1 NanoBRET™ Principle Compound Binding Compound Binding Thermal Stabilization Thermal Stabilization Compound Binding->Thermal Stabilization Increased Soluble Protein Increased Soluble Protein Thermal Stabilization->Increased Soluble Protein Compound Competes with Tracer Compound Competes with Tracer Reduced BRET Signal Reduced BRET Signal Compound Competes with Tracer->Reduced BRET Signal

Sources

comparative analysis of "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" and AICA

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Analysis for Researchers in Metabolic Disease and Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the well-established AMP-activated protein kinase (AMPK) activator, 5-Aminoimidazole-4-carboxamide ribonucleotide (AICA), and a novel imidazole-based compound, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. While AICA is a cornerstone tool in metabolic research, the burgeoning field of medicinal chemistry continues to produce novel imidazole derivatives with therapeutic potential. This document serves as a blueprint for researchers, offering a direct comparison where data exists and, more critically, providing a methodological framework for the evaluation of new chemical entities against an established benchmark.

Introduction: The Central Role of AMPK in Cellular Metabolism

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a master regulatory role in maintaining energy homeostasis.[1][2] Activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia, AMPK activation triggers a metabolic switch.[1][3] It stimulates catabolic pathways that generate ATP, including fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[1][2] This central role in regulating metabolism has positioned AMPK as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2]

The Benchmark Activator: AICA (5-Aminoimidazole-4-carboxamide ribonucleotide)

5-Aminoimidazole-4-carboxamide ribonucleotide, commonly known as AICA or AICAR, is an intermediate in the synthesis of inosine monophosphate.[4] Its cell-permeable form, a nucleoside called acadesine, is taken up by cells and phosphorylated to AICA ribonucleotide (also known as ZMP).[4] ZMP is an analog of adenosine monophosphate (AMP) and mimics the effects of AMP on AMPK.[4] This allows AICA to allosterically activate AMPK without altering the cellular AMP:ATP ratio.[4]

Mechanism of Action:

  • Cellular Uptake and Phosphorylation: Acadesine (AICA riboside) enters the cell and is converted by adenosine kinase to AICA ribonucleotide (ZMP).

  • AMP Mimicry: ZMP binds to the γ-subunit of the AMPK heterotrimeric complex, leading to its allosteric activation.[1]

  • Upstream Kinase Activation: This binding also makes AMPK a more favorable substrate for its primary upstream kinase, LKB1, which phosphorylates the threonine 172 residue in the activation loop of the α-catalytic subunit, leading to a substantial increase in kinase activity.[1]

It is crucial for researchers to note that while AICA is a widely used AMPK activator, a growing body of evidence suggests it can exert AMPK-independent effects, a critical consideration in experimental design and data interpretation.[5][6]

The Novel Challenger: this compound

In the quest for more potent and selective AMPK activators, novel imidazole derivatives are continuously being synthesized and evaluated. This compound represents such a novel compound. Its chemical structure, featuring the core imidazole ring, suggests potential bioactivity. Imidazole-based compounds are known to possess a wide range of biological activities, including acting as kinase inhibitors and modulators.

As of this guide's publication, there is a lack of publicly available data on the specific biological targets and mechanism of action for this compound. Therefore, this guide will propose a comprehensive experimental workflow to characterize this compound and rigorously compare its performance against AICA.

Comparative Analysis: A Proposed Experimental Framework

To objectively compare the novel imidazole derivative with AICA, a multi-tiered experimental approach is recommended. This framework is designed to assess the direct effects on the target enzyme, cellular pathway activation, metabolic consequences, and potential for off-target effects and toxicity.

Tier 1: In Vitro Kinase Activity Assays

The initial step is to determine if the novel compound directly activates AMPK in a cell-free system.

Objective: To measure the direct effect of the compounds on the kinase activity of purified AMPK.

Methodology:

  • Radiometric Assay: This traditional method measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a synthetic peptide substrate (e.g., SAMS peptide).

  • Non-Radiometric Assays: Safer and more high-throughput alternatives are available, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that quantify ADP production, or ELISA-based assays that detect the phosphorylated substrate.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare Kinase Buffer, recombinant active AMPK enzyme, substrate/ATP mix, and the test compounds (AICA and the novel imidazole derivative) at various concentrations.

  • Kinase Reaction: In a 384-well plate, combine the AMPK enzyme, substrate/ATP mix, and the test compound or vehicle control. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the ADP produced and thus the kinase activity.

Tier 2: Cell-Based AMPK Pathway Activation

The next crucial step is to verify that the compound can enter cells and activate the AMPK signaling pathway.

Objective: To assess the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in cultured cells.

Methodology: Western Blotting

Western blotting is the gold standard for detecting the phosphorylation of specific proteins as a marker of pathway activation.[8][9][10]

Experimental Protocol: Western Blot for p-AMPK and p-ACC

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and treat with varying concentrations of AICA or the novel compound for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies specific for phosphorylated AMPK (p-AMPKα at Thr172), total AMPKα, phosphorylated ACC (p-ACC at Ser79), and total ACC.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.

Tier 3: Cellular Metabolic Assays

Demonstrating a functional metabolic outcome is essential to validate the biological relevance of AMPK activation.

Objective: To measure the effect of the compounds on key metabolic processes regulated by AMPK, such as glucose uptake and fatty acid oxidation.

Methodology 1: Glucose Uptake Assay

This assay measures the transport of glucose into cells, a process stimulated by AMPK. Non-radioactive, luminescence-based kits are available for this purpose.[11][12]

Experimental Protocol: Glucose Uptake-Glo™ Assay

  • Cell Treatment: Treat cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes) with the test compounds.

  • 2-Deoxyglucose (2DG) Addition: Add 2DG, a glucose analog that is taken up by cells and phosphorylated, to initiate the uptake period.

  • Cell Lysis and Termination: Add a stop buffer to lyse the cells and terminate the uptake.

  • Detection: Add a neutralization buffer followed by a detection reagent. The reagent contains enzymes that ultimately generate a luminescent signal proportional to the amount of 2-deoxyglucose-6-phosphate (2DG6P) accumulated in the cells.

  • Data Analysis: Measure luminescence and compare the levels of glucose uptake in treated versus untreated cells.

Methodology 2: Fatty Acid Oxidation (FAO) Assay

This assay quantifies the rate at which cells metabolize fatty acids, a catabolic process enhanced by AMPK activation. Radiometric assays using ¹⁴C-labeled fatty acids are a common method.[1][4][13]

Experimental Protocol: ¹⁴C-Palmitate Oxidation Assay

  • Cell Culture and Treatment: Plate cells in a multi-well plate and treat with the test compounds.

  • Addition of Radiolabeled Substrate: Add culture medium containing [¹⁴C]palmitic acid complexed to BSA.

  • Trapping of ¹⁴CO₂: During the incubation, the ¹⁴C-label from the carboxyl group of palmitate is released as ¹⁴CO₂ during β-oxidation. This ¹⁴CO₂ is trapped using a filter paper soaked in a capturing agent (e.g., NaOH) placed in the well.

  • Quantification: The radioactivity on the filter paper is measured using a scintillation counter. The amount of ¹⁴CO₂ captured is proportional to the rate of fatty acid oxidation.

Tier 4: Selectivity and Toxicity Profiling

A critical aspect of drug development is to assess the selectivity of a compound for its intended target and its potential for cellular toxicity.

Objective: To determine the off-target effects and cytotoxic potential of the novel imidazole derivative.

Methodology:

  • Kinase Selectivity Profiling: Utilize commercial services that screen the compound against a large panel of kinases to identify potential off-target interactions.[3][5][6][14][15] These services often use binding assays or activity-based assays.

  • In Vitro Cytotoxicity Assays: A range of assays can be employed to measure cell health, including:

    • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as a marker of membrane integrity.

    • Apoptosis/Necrosis Assays: Use markers like Annexin V and propidium iodide to differentiate between different modes of cell death.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating and Treatment: Seed cells in a 96-well plate and expose them to a wide range of concentrations of the novel compound and AICA for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison. This allows for a direct head-to-head assessment of potency (e.g., EC50 for AMPK activation, IC50 for cytotoxicity), efficacy (e.g., fold-increase in glucose uptake), and selectivity.

Parameter AICA This compound
In Vitro AMPK Activation (EC50) Experimental ValueExperimental Value
Cellular p-ACC Induction (EC50) Experimental ValueExperimental Value
Glucose Uptake Stimulation (Fold Change) Experimental ValueExperimental Value
Fatty Acid Oxidation (Fold Change) Experimental ValueExperimental Value
Cytotoxicity (IC50 in HepG2 cells) Experimental ValueExperimental Value
Kinase Selectivity (Number of off-targets at 1µM) Experimental ValueExperimental Value

Visualizing the Pathways and Workflows

Diagrams are essential for illustrating complex signaling pathways and experimental procedures.

cluster_0 Cellular Stress cluster_1 Compound Entry & Conversion cluster_2 Metabolic Outcomes Low Glucose Low Glucose AMP_ATP Increased AMP/ATP Ratio Hypoxia Hypoxia Ischemia Ischemia Acadesine Acadesine (AICA riboside) AICA AICA Ribonucleotide (ZMP) Acadesine->AICA Adenosine Kinase AMPK AMPK AICA->AMPK Allosteric Activation (AMP Mimic) AMP_ATP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) ACC ACC AMPK->ACC Phosphorylation (Ser79) GLUT4 GLUT4 Translocation AMPK->GLUT4 Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic pACC p-ACC (Inactive) FAO Fatty Acid Oxidation pACC->FAO Inhibition Lifted Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake cluster_0 Tier 1: In Vitro cluster_1 Tier 2: Cellular Pathway cluster_2 Tier 3: Metabolic Function cluster_3 Tier 4: Safety & Selectivity invitro In Vitro Kinase Assay (Purified AMPK) western Western Blot (p-AMPK, p-ACC) invitro->western glucose Glucose Uptake Assay western->glucose fao Fatty Acid Oxidation Assay western->fao selectivity Kinase Selectivity Profiling glucose->selectivity fao->selectivity toxicity In Vitro Cytotoxicity Assays selectivity->toxicity start Comparative Analysis of AICA vs. Novel Imidazole Compound start->invitro

Caption: Experimental workflow for comparative analysis.

Conclusion

This guide provides a robust framework for the comparative analysis of the established AMPK activator AICA and novel chemical entities like this compound. By systematically evaluating direct enzyme activation, cellular pathway engagement, functional metabolic outcomes, and safety profiles, researchers can generate the comprehensive data package necessary to determine the therapeutic potential of new compounds. This structured approach ensures scientific rigor and provides the necessary evidence to advance promising candidates in the drug discovery pipeline for metabolic diseases.

References

  • AICA ribonucleotide - Wikipedia. [Link]

  • Fatty acid oxidation assay V.1 - Protocols.io. [Link]

  • AMPK Signaling Pathway - Sino Biological. [Link]

  • AMPK Signaling Pathway | RayBiotech. [Link]

  • AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed. [Link]

  • TECHNICAL MANUAL Fatty Acid Oxidation (FAO) Assay Kit. [Link]

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC - NIH. [Link]

  • AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC - PubMed Central. [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

  • Glucose uptake assay protocol. 2a. Equation detailing the reactions... - ResearchGate. [Link]

  • In vitro testing of drug toxicity | PPTX - Slideshare. [Link]

  • Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β - PubMed. [Link]

  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.. [Link]

  • The Subcellular Distribution of Small Molecules: From Pharmacokinetics to Synthetic Biology | Molecular Pharmaceutics - ACS Publications. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - MDPI. [Link]

  • The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC - NIH. [Link]

  • An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC - PubMed Central. [Link]

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. [Link]

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists | LCGC International. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. [Link]

  • In Vitro Cytotoxicity - Creative Bioarray. [Link]

  • In Vitro Toxicity Tests | PDF - Scribd. [Link]

  • The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC - NIH. [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]

  • Western blotting analysis of AMPK signaling pathway following treatment... - ResearchGate. [Link]

  • AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC - PubMed Central. [Link]

  • Western blot study for phosphorylation of AMPK and ACC.... - ResearchGate. [Link]

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - NIH. [Link]

  • Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides - PubMed. [Link]

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google P

Sources

A Comparative Analysis of the Predicted Biological Activity of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1] Derivatives of imidazole, particularly those incorporating carboxamide moieties, have garnered significant interest due to their demonstrated efficacy as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3][4] This guide focuses on the hypothetical biological potential of a novel imidazole derivative, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid . Given the absence of extensive research on this specific molecule, this document serves as a strategic guide for its investigation, outlining a comparative framework against well-established drugs. The structural features of our target compound, specifically the imidazole-4-carboxamide core, suggest a potential for diverse biological interactions. This guide will therefore propose a series of comparative studies against known drugs in the therapeutic areas of platelet aggregation, mycobacterial growth, cancer cell proliferation, and inflammation.

Rationale for Comparative Drug Selection

To comprehensively profile the biological activity of this compound, a panel of well-characterized drugs has been selected as comparators. The choice of these drugs is predicated on the known activities of structurally related imidazole carboxamides.

  • Antiplatelet Activity: Aspirin , a cornerstone of antithrombotic therapy, will serve as the benchmark. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2, a potent platelet aggregator.[1][5][6]

  • Antitubercular Activity: Isoniazid , a first-line treatment for tuberculosis, is the chosen comparator. Isoniazid is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8][9]

  • Anticancer Activity: Doxorubicin , a widely used chemotherapeutic agent, will be the point of comparison. Doxorubicin exhibits multiple anticancer mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair in cancer cells.[10][][12]

  • Anti-inflammatory Activity: Celecoxib , a selective COX-2 inhibitor, will be used as the reference drug. By selectively inhibiting COX-2, celecoxib reduces the synthesis of prostaglandins that mediate pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14][15]

Proposed Experimental Framework for Comparative Analysis

A multi-pronged in vitro experimental approach is proposed to elucidate the potential biological activities of this compound.

Assessment of Antiplatelet Activity

The potential of the target compound to inhibit platelet aggregation will be assessed using light transmission aggregometry (LTA), considered a gold-standard for in vitro platelet function testing.[16][17]

Experimental Protocol: Light Transmission Aggregometry (LTA)

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors will be centrifuged at a low speed to separate the PRP.

  • Baseline Aggregation: The light transmittance of the PRP will be set to 0%, and that of platelet-poor plasma (PPP) to 100%.

  • Induction of Aggregation: Platelet aggregation will be induced by the addition of agonists such as arachidonic acid, ADP, or collagen.[17]

  • Inhibition Assay: PRP will be pre-incubated with varying concentrations of this compound or Aspirin (positive control) prior to the addition of the agonist.

  • Data Analysis: The change in light transmittance over time, which corresponds to the degree of platelet aggregation, will be recorded. The half-maximal inhibitory concentration (IC50) will be calculated for both the test compound and Aspirin.

Caption: Workflow for MIC Determination.

Assessment of Anticancer Activity

The cytotoxic potential of the target compound against various cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) will be determined using MTT or XTT cell viability assays. [18][19][20] Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cells will be seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells will be treated with various concentrations of this compound or Doxorubicin (positive control) for 24-72 hours.

  • MTT Addition: The MTT reagent will be added to each well and incubated to allow for the formation of formazan crystals by viable cells. [21]4. Solubilization: The formazan crystals will be solubilized with a suitable solvent.

  • Absorbance Reading: The absorbance will be measured using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to untreated control cells, and the IC50 value will be determined. [19]

Caption: Workflow for MTT Cell Viability Assay.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of the target compound will be assessed by its ability to inhibit the cyclooxygenase enzymes, COX-1 and COX-2, using an in vitro enzyme inhibition assay. [22][23][24] Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes will be used.

  • Inhibitor Incubation: The enzymes will be pre-incubated with varying concentrations of this compound or Celecoxib (positive control).

  • Enzymatic Reaction: The reaction will be initiated by the addition of arachidonic acid as the substrate.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced will be quantified using an enzyme-linked immunosorbent assay (ELISA). [22]5. Data Analysis: The percentage of COX inhibition will be calculated, and the IC50 values for both COX-1 and COX-2 will be determined to assess the compound's potency and selectivity.

Caption: Workflow for COX Inhibition Assay.

Comparative Data Summary

The results of these proposed experiments will be summarized in the following tables to provide a clear, at-a-glance comparison of the biological activity of this compound with the established drugs.

Table 1: Comparative Antiplatelet Activity

CompoundIC50 (µM) vs. Arachidonic AcidIC50 (µM) vs. ADPIC50 (µM) vs. Collagen
This compoundExperimental DataExperimental DataExperimental Data
AspirinExperimental DataExperimental DataExperimental Data

Table 2: Comparative Antitubercular Activity

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
This compoundExperimental Data
IsoniazidExperimental Data

Table 3: Comparative Anticancer Activity

CompoundIC50 (µM) on MCF-7 cellsIC50 (µM) on A549 cells
This compoundExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental Data

Table 4: Comparative Anti-inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental DataExperimental DataExperimental Data
CelecoxibExperimental DataExperimental DataExperimental Data

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial biological characterization of this compound. By employing a comparative approach against well-established drugs with diverse mechanisms of action, this proposed research will provide valuable insights into the potential therapeutic applications of this novel imidazole derivative. The data generated from these studies will be crucial for guiding future drug development efforts, including lead optimization and in vivo efficacy studies.

References

  • PubMed. (n.d.). Mechanisms of action of isoniazid. Retrieved January 17, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid? Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Isoniazid. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2021, March 3). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved January 17, 2026, from [Link]

  • Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved January 17, 2026, from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved January 17, 2026, from [Link]

  • Pediatric Oncall. (n.d.). Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved January 17, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, February 16). Isoniazid. Retrieved January 17, 2026, from [Link]

  • PubMed. (2021, March 3). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. Retrieved January 17, 2026, from [Link]

  • Evidence-Based Medicine Consult. (2025, March 24). What is the mechanism of action of Acetylsalicylic acid (Aspirin) on platelet function? Retrieved January 17, 2026, from [Link]

  • YouTube. (2025, April 29). Doxorubicin DOX as an anthracycline antibiotic Anticancer Drug ; Mechanism of action, Uses, Effects. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2022, April 12). Aspirin: An Effective Antiplatelet Drug. Retrieved January 17, 2026, from [Link]

  • Liv Hospital. (2026, January 14). Aspirin Protect Heart Benefits: Essential Truth. Retrieved January 17, 2026, from [Link]

  • BPAC NZ. (n.d.). The role of antiplatelet agents. Retrieved January 17, 2026, from [Link]

  • Cancer Research UK. (n.d.). Doxorubicin. Retrieved January 17, 2026, from [Link]

  • PubMed. (2021, March 3). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, July 29). Substituted Imidazole Carboxamides as Novel Antibacterial Agents. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2022, January 10). Substituted Imidazole Carboxamides as Novel Antibacterial Agents. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Retrieved January 17, 2026, from [Link]

  • Asian Journal of Chemistry. (2023, April 28). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved January 17, 2026, from [Link]

  • AHA/ASA Journals. (2024, July 15). Antiplatelet Therapy and Platelet Activity Testing for Neurointerventional Procedures. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved January 17, 2026, from [Link]

  • PubMed. (2021, June 8). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. Retrieved January 17, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. Retrieved January 17, 2026, from [Link]

  • Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2021, October 21). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved January 17, 2026, from [Link]

  • DNA Encoded Chemical Library. (2021, March 9). 2021 - Discovery of 2,4‐1H‐Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antiplatelet Resistance—Does it Exist and How to Measure it? Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved January 17, 2026, from [Link]

  • Frontiers. (n.d.). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Retrieved January 17, 2026, from [Link]

  • Consensus. (2014, January 1). Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazole Ureas / Carboxamides Containing Dioxaphospholanes. Retrieved January 17, 2026, from [Link]

  • Platelet Function Testing-Guided Antiplatelet Therapy. (n.d.). Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved January 17, 2026, from [Link]

  • ASH Publications. (n.d.). How I use laboratory monitoring of antiplatelet therapy. Retrieved January 17, 2026, from [Link]

Sources

A Researcher's Guide to In Vitro and In Vivo Correlation of Vatalanib, a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Vatalanib and the Quest for Predictive Preclinical Models

In the landscape of targeted cancer therapy, the molecule 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, widely known as Vatalanib (PTK787/ZK 222584), represents a significant effort in combating tumor progression by inhibiting angiogenesis.[1][2] Vatalanib is an orally bioavailable inhibitor that potently targets the tyrosine kinase activity of all known Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4] Its mechanism also extends to other critical receptors implicated in tumor growth, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[1]

The central challenge in the preclinical development of kinase inhibitors like Vatalanib is establishing a strong In Vitro-In Vivo Correlation (IVIVC). A robust IVIVC is the cornerstone of translational science, enabling researchers to predict human clinical outcomes from laboratory data, thereby reducing late-stage attrition and optimizing dosing strategies.[5] This guide provides a comprehensive comparison of Vatalanib's activity in controlled in vitro environments versus complex in vivo systems. We will dissect the experimental methodologies, compare the resulting data, and explore the causal factors that bridge—or widen—the gap between the petri dish and the preclinical tumor model.

Part 1: In Vitro Characterization - Defining Potency and Cellular Impact

The initial evaluation of a kinase inhibitor involves a tiered approach, moving from isolated enzymes to complex cellular systems. This process quantifies the compound's potency, selectivity, and its functional effect on target-expressing cells.

Mechanism of Action: Targeting the VEGF Signaling Axis

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that stimulates vasculogenesis and angiogenesis.[6] Upon binding to its receptors (VEGFRs) on endothelial cells, VEGF triggers a phosphorylation cascade through pathways like PLCγ-PKC-MAPK and PI3K-Akt, promoting cell proliferation, migration, and survival—hallmarks of new blood vessel formation required for tumor growth.[7][8][9][10] Vatalanib exerts its anti-angiogenic effect by blocking the ATP-binding site of VEGFRs, thereby inhibiting this entire downstream signaling cascade.[11][12]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits ATP Binding Proliferation Cell Proliferation & Migration PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Vatalanib inhibits VEGFR-2 signaling pathways.

Biochemical and Cellular Potency

The first critical dataset is the half-maximal inhibitory concentration (IC50), which measures the concentration of Vatalanib required to inhibit 50% of a kinase's activity. This is determined through cell-free enzymatic assays and subsequently validated in cellular assays.

Experimental Data Summary: Vatalanib vs. Sunitinib

Target KinaseVatalanib (PTK787) IC50 (nM)Sunitinib IC50 (nM)Assay TypeReference
VEGFR-1 (Flt-1) 7710Cell-free[13]
VEGFR-2 (KDR) 3710-43Cell-free[13][14]
VEGFR-3 (Flt-4) 666 (18-fold vs VEGFR-2)10Cell-free[13][14]
PDGFRβ 5801 - 10Cell-free[14][15]
c-Kit 7301 - 10Cell-free[14][15]
HUVEC Proliferation 7.1~10Cell-based[14][16]

Causality Insight: The cell-free IC50 values demonstrate Vatalanib's high potency against VEGFR-2.[14] However, its selectivity is less pronounced compared to a competitor like Sunitinib, which shows more potent, pan-VEGFR inhibition and stronger activity against PDGFRβ and c-Kit.[13][15] The crucial data point is the HUVEC proliferation IC50.[14] This value (7.1 nM) confirms that the enzymatic inhibition translates directly into a functional anti-proliferative effect on endothelial cells at a similar concentration, providing the first link in the IVIVC chain.

Protocol: VEGF-Stimulated HUVEC Proliferation Assay (MTT-based)

This protocol is a self-validating system to confirm the functional impact of kinase inhibition on endothelial cell viability.

  • Cell Culture & Seeding:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Use cells between passages 3 and 8 for optimal response.[17]

    • Seed HUVECs into a 96-well plate at a density of 4,000-6,000 cells per well. Allow cells to adhere for 24 hours at 37°C, 5% CO2.[18]

  • Serum Starvation (Synchronization):

    • Aspirate the growth medium and replace it with a basal medium (e.g., EBM-2) containing 0.5% Fetal Bovine Serum (FBS).

    • Incubate for 12-24 hours. This critical step arrests the cells in the G0/G1 phase, ensuring that subsequent proliferation is a direct result of the VEGF stimulus.[18]

  • Treatment & Stimulation:

    • Prepare serial dilutions of Vatalanib in the low-serum basal medium.

    • Aspirate the starvation medium. Add the Vatalanib dilutions to the appropriate wells.

    • Immediately add recombinant human VEGF (final concentration of 20-50 ng/mL) to all wells except the negative control.[18] Include a "VEGF only" positive control.

  • Incubation & Assay:

    • Incubate the plate for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.[19]

    • Add DMSO or another solubilizing agent to dissolve the crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the "VEGF only" control (100% proliferation) and the "no VEGF" control (0% proliferation).

    • Plot the percentage of inhibition against the log concentration of Vatalanib to calculate the IC50 value using non-linear regression.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System

Translating in vitro potency to in vivo efficacy requires overcoming the hurdles of pharmacokinetics (PK) and navigating the complex tumor microenvironment.

Pharmacokinetics: The Body's Effect on the Drug

Vatalanib is orally bioavailable, a key advantage for clinical use.[2] However, its behavior in the body is not straightforward.

  • Absorption & Half-life: Vatalanib is rapidly absorbed, with peak plasma concentrations (Cmax) reached within 1.5-2 hours.[20] It has a relatively short terminal half-life of approximately 4-6 hours in humans, necessitating at least twice-daily dosing to maintain therapeutic concentrations.[20][21]

  • Metabolism: A critical factor for IVIVC is metabolism. Vatalanib is extensively metabolized, primarily by the CYP3A4 enzyme.[2] It can also induce its own metabolism, leading to decreased systemic exposure after multiple doses, a phenomenon known as autoinduction.[22] This means that the effective concentration of the drug may decrease over time, a crucial consideration when designing long-term in vivo studies.

Pharmacodynamics: The Drug's Effect on the Body

The gold standard for assessing the in vivo anti-angiogenic and anti-tumor activity of Vatalanib is the tumor xenograft model.

Experimental Data Summary: In Vivo Efficacy

Model TypeDose Range (Oral, Daily)Key OutcomesReference
Growth Factor Implant Model25-100 mg/kgDose-dependent inhibition of angiogenesis[14]
Human Carcinoma Xenografts (Nude Mice)25-100 mg/kgInhibition of tumor growth and metastases[14]
C6 Glioma XenograftNot specifiedTumor regression, increased tumor necrosis[21]
Pancreatic Orthotopic ModelNot specifiedSignificant anti-tumor activity[23]

Causality Insight: Vatalanib demonstrates clear, dose-dependent anti-tumor activity across various preclinical models.[14][21][23] The efficacious dose range of 25-100 mg/kg provides the critical link back to the in vitro data. The goal is to determine if the plasma concentrations achieved at these doses align with the effective concentrations (i.e., the IC50) observed in cellular assays.

Protocol: Murine Tumor Xenograft Study

This workflow outlines a standard protocol for evaluating Vatalanib's efficacy in an in vivo setting, incorporating pharmacodynamic biomarker analysis.

G cluster_0 Setup Phase cluster_1 Treatment Phase cluster_2 Analysis Phase A 1. Implant Tumor Cells (e.g., 1x10^6 A549 cells) subcutaneously in nude mice B 2. Monitor Tumor Growth (Measure with calipers 2-3x/week) A->B C 3. Randomization (When tumors reach ~100-150 mm³) B->C D 4. Daily Dosing - Group 1: Vehicle Control - Group 2: Vatalanib (e.g., 50 mg/kg p.o.) - Group 3: Competitor (e.g., Sunitinib) C->D E 5. Continue Monitoring - Tumor Volume - Body Weight (Toxicity) D->E F 6. Endpoint Reached (e.g., Tumor volume >1500 mm³ or 21 days) E->F G 7. Tissue Harvest - Euthanize mice - Collect tumors & plasma F->G H 8. Biomarker Analysis - Tumor: CD31 IHC for MVD - Plasma: PK analysis G->H

Caption: Workflow for a preclinical tumor xenograft efficacy study.

Pharmacodynamic Biomarker: Microvessel Density (MVD)

To confirm that tumor inhibition is due to the intended anti-angiogenic mechanism, a pharmacodynamic (PD) biomarker is essential. The most common PD marker for anti-angiogenic agents is Microvessel Density (MVD), assessed by immunohistochemistry (IHC) using an antibody against the endothelial cell marker CD31.[24][25][26] A significant reduction in CD31-positive vessels in Vatalanib-treated tumors compared to controls provides direct evidence of target engagement and effect in vivo.[23][27]

Protocol Snippet: CD31 Immunohistochemistry

  • Tissue Processing: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.[28]

  • Staining: Section the paraffin blocks and perform IHC using a validated anti-CD31 antibody. This involves deparaffinization, antigen retrieval, primary antibody incubation (e.g., anti-CD31, 1:2000 dilution), and detection with a labeled secondary antibody and chromogen like DAB.[28]

  • Quantification: Count vessels in several "hot-spot" regions (areas with the highest number of capillaries) under a microscope. The average count across multiple fields provides the MVD value.[24][28]

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation

The central question is: do the in vitro results predict the in vivo outcome? We correlate the effective concentration from cellular assays with the drug exposure achieved at an effective dose in animal models.

IVIVC Data Synthesis and Comparison
ParameterVatalanib (PTK787)SunitinibNotes
In Vitro Potency (HUVEC IC50) ~7 nM [14]~10 nM [16]Concentration needed to inhibit 50% of endothelial cell proliferation.
In Vivo Efficacious Dose 50 mg/kg/day (oral, mouse) [14]40-60 mg/kg/day (oral, mouse) [16]Typical dose showing significant tumor growth inhibition in xenograft models.
Achieved Plasma Exposure (Cmax at efficacious dose) ~15.8 µM (15,800 nM) *Varies by modelPeak plasma concentration observed in human studies at a high dose (1000 mg).[20] Preclinical Cmax at 50mg/kg is expected to be lower but still well above the cellular IC50.

*Note: The Cmax value is from a human study at a 1000mg dose.[20] While not a direct comparison to a 50 mg/kg mouse dose, it demonstrates that clinically relevant doses achieve plasma concentrations several orders of magnitude higher than the in vitro IC50.

Discussion and Interpretation

The data reveals a significant gap: the plasma concentrations achieved in vivo at an effective dose are substantially higher (micromolar range) than the concentrations required for efficacy in vitro (nanomolar range). This is a common observation for tyrosine kinase inhibitors and is not indicative of failure, but rather highlights the complexities of the in vivo environment.[29][30][31][32]

Key Factors Influencing IVIVC Discrepancies:

  • Plasma Protein Binding (PPB): Vatalanib, like most small molecules, binds to plasma proteins (e.g., albumin). Only the unbound, "free" fraction of the drug is available to penetrate tissues and interact with its target. If PPB is high (e.g., >99%), the free concentration in plasma may be much closer to the in vitro IC50 than the total concentration suggests.

  • Tumor Penetration: The drug must not only be present in the plasma but also effectively penetrate the dense, often poorly vascularized tumor microenvironment to reach the target endothelial cells. Inefficient tumor distribution can necessitate higher systemic doses.

  • Drug Metabolism: As noted, the rapid metabolism and potential autoinduction of Vatalanib can reduce the average drug exposure (AUC, Area Under the Curve) over a 24-hour period, requiring higher initial doses to maintain a therapeutic window.[20][22]

  • Target Occupancy Requirements: Inhibiting 50% of cell proliferation in a dish may not be sufficient to cause tumor regression in vivo. Sustained inhibition of >80-90% of the target kinase activity might be necessary to overcome redundant signaling pathways and robust pro-angiogenic pressure from the tumor.

Conclusion

The study of Vatalanib provides a classic and instructive example of in vitro-in vivo correlation for a tyrosine kinase inhibitor. Its potent nanomolar activity in biochemical and cellular assays establishes it as a valid inhibitor of the VEGF signaling pathway.[14] This in vitro promise translates to clear, dose-dependent anti-tumor and anti-angiogenic efficacy in in vivo models.[14][23]

The apparent discrepancy between the effective concentrations in vitro and the plasma concentrations required in vivo is not a contradiction but a critical lesson in drug development. It underscores the profound impact of pharmacokinetics—protein binding, metabolism, and tissue distribution—on drug efficacy. For researchers, this guide emphasizes that while in vitro assays are indispensable for determining potency and mechanism, they are only the first step. A successful IVIVC requires a holistic understanding, integrating cellular potency with robust pharmacokinetic and pharmacodynamic data from well-designed in vivo models to truly predict therapeutic potential.

References

  • Cusabio. VEGF Signaling Pathway. Cusabio. Available from: [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. Available from: [Link]

  • ResearchGate. VEGF/VEGFR axis and related signaling pathways in the angiogenesis process. ResearchGate. Available from: [Link]

  • Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Available from: [Link]

  • Drevs, J. et al. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5278-5284. Available from: [Link]

  • Sparidans, R. W. et al. (2022). In Vitro and In Vivo Inhibition of MATE1 by Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(3), 335. Available from: [Link]

  • Bio-protocol. 4.4. Immunohistochemical Analysis and Quantification of Microvessel Density. Bio-protocol. Available from: [Link]

  • Busilacchi, E. M. et al. (2017). Immunomodulatory Effects of Tyrosine Kinase Inhibitors (TKIs) in Vitro and in Vivo Study. Blood, 130(Supplement 1), 4478. Available from: [Link]

  • Busilacchi, E. M. et al. (2018). Immunomodulatory Effects of Tyrosine Kinase Inhibitor In Vitro and In Vivo Study. Transplantation and Cellular Therapy. Available from: [Link]

  • Ko, A. H. et al. (2014). Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Journal of Clinical Oncology, 32(15_suppl), 4124. Available from: [Link]

  • Fulzele, S. et al. (2010). Immunohistochemistry in the evaluation of neovascularization in tumor xenografts. Biotechnic & Histochemistry, 85(2), 109–118. Available from: [Link]

  • Pathak, S. M. et al. (2024). In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 425-436. Available from: [Link]

  • ResearchGate. (PDF) Immunomodulatory Effects of Tyrosine Kinase Inhibitors (TKIs) in Vitro and in Vivo Study. ResearchGate. Available from: [Link]

  • Wen, P. Y. et al. (2009). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research, 15(2), 704-711. Available from: [Link]

  • HistoSure. CD31 as marker for endothelial cells. HistoSure. Available from: [Link]

  • Carmona, F. J. et al. (2022). Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. Molecular Cancer, 21(1), 19. Available from: [Link]

  • Desjardins, A. et al. (2015). Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. Journal of Neuro-Oncology, 124(3), 467–475. Available from: [Link]

  • Wikipedia. Vatalanib. Wikipedia. Available from: [Link]

  • Heskamp, S. et al. (2020). Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer. Oncotarget, 11(31), 2974–2984. Available from: [Link]

  • Jost, L. M. et al. (2005). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Drug Metabolism and Disposition, 33(7), 1015-1023. Available from: [Link]

  • Raza, A. et al. (2013). A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance). Leukemia & Lymphoma, 54(1), 79-85. Available from: [Link]

  • ResearchGate. HUVEC proliferation assay. 5000 HUVECs were seeded at 96-well plate and... ResearchGate. Available from: [Link]

  • Wen, P. Y. et al. (2009). Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Cancer, 115(10), 2188–2198. Available from: [Link]

  • Tong, Z. et al. (2015). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 80(5), 1101–1110. Available from: [Link]

  • Tran, T. C. et al. (2007). Automated, Quantitative Screening Assay for Antiangiogenic Compounds Using Transgenic Zebrafish. Cancer Research, 67(23), 11386-11392. Available from: [Link]

  • Kotsi, E. et al. (2015). An in vitro study, evaluating the effect of sunitinib and/or lapatinib on two glioma cell lines. Journal of BUON, 20(2), 563-570. Available from: [Link]

  • Ebos, J. M. L. et al. (2009). Contrasting effects of sunitinib within in vivo models of metastasis. Cancer Research, 69(20), 8071-8078. Available from: [Link]

  • Khan, M. S. et al. (2024). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. PLOS ONE, 19(6), e0302251. Available from: [Link]

  • Guan, J. et al. (2013). In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. Neoplasia, 15(11), 1255–1266. Available from: [Link]

  • Chembase.cn. This compound. Chembase.cn. Available from: [Link]

  • PubChem. 5-Aminoimidazole-4-carboxamide. PubChem. Available from: [Link]

  • PubChem. 5-amino-1H-imidazole-4-carboxylic acid. PubChem. Available from: [Link]

  • Clamal.com. This compound. Clamal.com. Available from: [Link]

  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available from: [Link]

Sources

Confirming Target Engagement of "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended protein target within a complex biological system is a critical milestone.[1][2] This guide provides a comprehensive comparison of leading experimental methodologies to confirm the target engagement of the novel compound, "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid." While the specific molecular target of this compound is yet to be publicly disclosed, its structural motifs, particularly the imidazole and phenylcarbamoyl groups, are features found in various kinase inhibitors. Therefore, for the purpose of this illustrative guide, we will proceed with the hypothesis that our compound of interest targets a protein kinase.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of biochemical and cellular assays to robustly validate target engagement. We will delve into the causality behind experimental choices and present a framework for a self-validating series of investigations.

The Imperative of Target Engagement Validation

The journey from a promising hit compound to a clinical candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy.[1] A primary reason for this is the uncertainty of whether the compound reaches and interacts with its intended target in a physiologically relevant context.[3] Establishing definitive target engagement early in the discovery process provides confidence that the observed biological effects are a direct consequence of modulating the desired target.

A Multi-Faceted Approach to Target Engagement

A robust validation of target engagement relies on a multi-pronged approach, combining direct biophysical measurements with functional cellular assays. This guide will compare the following state-of-the-art techniques:

  • Biochemical Kinase Assay: A foundational method to assess direct enzymatic inhibition.

  • Isothermal Titration Calorimetry (ITC): The gold standard for characterizing binding thermodynamics.[4][5]

  • Surface Plasmon Resonance (SPR): For real-time kinetics of binding interactions.[6][7]

  • Cellular Thermal Shift Assay (CETSA): To confirm target binding in a cellular environment.[8][9][10]

  • Kinobeads Competition Assay: For profiling kinase selectivity and target engagement in a cellular lysate.[11][12][13]

The following sections will detail the principles of each method, provide step-by-step protocols, and compare their relative strengths and weaknesses.

Biochemical Kinase Assay: The First Line of Inquiry

Biochemical assays are often the initial step in understanding if a compound directly interacts with an isolated, recombinant protein.[1] These assays provide a clean, controlled environment to measure the direct impact of a compound on the target's enzymatic activity.[14]

Principle of the Assay

This assay measures the ability of "this compound" to inhibit the phosphorylation of a substrate by our hypothetical target kinase. The amount of phosphorylation is quantified, typically through luminescence, fluorescence, or radioactivity.

Experimental Protocol
  • Reagents and Setup:

    • Recombinant target kinase.

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • "this compound" at various concentrations.

    • A suitable kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

    • 384-well microplate.

  • Procedure:

    • Dispense the test compound at a range of concentrations into the wells of the microplate.

    • Add the target kinase and the specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent provided in the kit.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Comparison with Other Methods
FeatureBiochemical Kinase AssayOther Methods
Context In vitro (recombinant protein)In situ (cellular) or in vitro
Information Enzymatic inhibition (IC50)Binding affinity (Kd), thermal stability, selectivity
Throughput HighVaries (low to high)
Complexity LowModerate to high
Causality Directly measures functional consequence of binding on enzyme activity.Infers functional consequence from binding.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[4][15][16] It is considered the gold standard for characterizing the thermodynamics of binding, providing a complete thermodynamic profile of the interaction in a single experiment.[5]

Principle of the Assay

ITC measures the heat change that occurs when a ligand (our compound) is titrated into a solution containing the target protein.[17] The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[4]

Experimental Protocol
  • Sample Preparation:

    • Dialyze the purified target kinase and the compound into the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and the compound.

  • ITC Experiment:

    • Load the target kinase into the sample cell of the ITC instrument.

    • Load the compound into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the sample cell.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-burst peaks for each injection.

    • Integrating the area under these peaks gives the heat change per injection.

    • Plotting the heat change against the molar ratio of ligand to protein generates a binding isotherm.

    • Fitting this isotherm to a binding model yields the Kd, n, and ΔH.

Comparison with Other Methods
FeatureIsothermal Titration Calorimetry (ITC)Other Methods
Measurement Direct heat change upon bindingIndirect (e.g., fluorescence, mass change)
Parameters Kd, stoichiometry, ΔH, ΔSVaries (IC50, Kd, on/off rates)
Labeling Label-freeSome methods require labels or modifications
Throughput LowVaries
Sample Consumption HighGenerally lower

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[6][7][18] It is particularly valuable for determining the kinetics of binding, including the association (on-rate) and dissociation (off-rate) constants.

Principle of the Assay

SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) binds to another molecule that is immobilized on the chip (the ligand).[19] This change in refractive index is proportional to the mass of the analyte that binds to the surface.

Experimental Protocol
  • Chip Preparation:

    • Immobilize the purified target kinase onto the surface of an SPR sensor chip.

    • This can be achieved through various chemistries, such as amine coupling.

  • SPR Measurement:

    • Flow a solution containing "this compound" at different concentrations over the sensor chip surface.

    • The binding of the compound to the immobilized kinase is monitored in real-time as an increase in the SPR signal.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Comparison with Other Methods
FeatureSurface Plasmon Resonance (SPR)Other Methods
Data Type Real-time kinetic data (on/off rates)Endpoint or thermodynamic data
Immobilization Requires immobilization of one binding partnerSome methods are solution-based
Throughput ModerateVaries
Sensitivity HighVaries
Causality Directly measures the physical interaction of binding and dissociation.Measures consequences of binding.

Cellular Thermal Shift Assay (CETSA): Proving Engagement in the Cell

CETSA is a powerful method for verifying target engagement in a cellular and even tissue context.[8][9][10][20] It is based on the principle that the thermal stability of a protein is altered upon ligand binding.[21]

Principle of the Assay

When a protein is heated, it denatures and aggregates.[20] The binding of a ligand, such as our compound, can stabilize the protein, leading to a higher melting temperature (Tm).[10] CETSA measures the amount of soluble protein remaining after a heat challenge to determine this change in thermal stability.[9]

Experimental Protocol
  • Cell Treatment:

    • Treat cultured cells with "this compound" at various concentrations or with a vehicle control.

    • Lyse the cells.

  • Heat Challenge:

    • Aliquot the cell lysates and heat them to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target kinase in the supernatant using methods like Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble target protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Alternatively, an isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 of thermal stabilization.[8]

Comparison with Other Methods
FeatureCellular Thermal Shift Assay (CETSA)Other Methods
Environment Cellular (in situ) or lysateIn vitro (purified components)
Information Target engagement in a physiological contextBinding affinity, kinetics, enzymatic inhibition
Labeling Label-freeSome methods require labels
Throughput Can be adapted for high-throughput formatsVaries
Cell Permeability Directly assesses compound's ability to reach its intracellular target.Does not provide this information.

Kinobeads Competition Assay: A Global View of Kinase Selectivity

The kinobeads technology is a chemical proteomics approach used to profile the interaction of compounds with a large number of kinases simultaneously.[11][12][13] It is an excellent tool for assessing the selectivity of a kinase inhibitor.

Principle of the Assay

Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support.[11] These beads are used to capture a significant portion of the kinome from a cell lysate. In a competition experiment, the lysate is pre-incubated with the test compound. If the compound binds to a particular kinase, it will prevent that kinase from binding to the kinobeads.[22]

Experimental Protocol
  • Lysate Preparation and Incubation:

    • Prepare a cell lysate.

    • Incubate the lysate with increasing concentrations of "this compound".

  • Kinobeads Pulldown:

    • Add the kinobeads to the lysate and incubate to allow for the binding of kinases.

    • Wash the beads to remove non-specifically bound proteins.

  • Protein Elution and Analysis:

    • Elute the bound kinases from the beads.

    • Identify and quantify the eluted kinases using mass spectrometry.

  • Data Analysis:

    • The amount of each kinase pulled down by the kinobeads is quantified.

    • A dose-dependent decrease in the amount of a specific kinase pulled down in the presence of the compound indicates that the compound is engaging that kinase.[23]

    • This allows for the generation of a selectivity profile for the compound across a large portion of the kinome.

Comparison with Other Methods
FeatureKinobeads Competition AssayOther Methods
Scope Proteome-wide (kinome)Single target
Information Selectivity profile, target identificationBinding affinity, kinetics, thermal stability
Context Cell lysateIn vitro or in situ
Throughput ModerateVaries
Hypothesis Generation Can identify unexpected off-targets.Primarily for hypothesis testing.

Visualizing the Workflow

A logical and efficient workflow is crucial for confirming target engagement. The following diagram illustrates a typical progression of experiments.

Target_Engagement_Workflow cluster_0 Initial Screening & Direct Binding cluster_1 Cellular Context & Selectivity Biochem Biochemical Kinase Assay (IC50) ITC Isothermal Titration Calorimetry (Kd, Thermodynamics) Biochem->ITC Confirm Direct Binding SPR Surface Plasmon Resonance (Kd, Kinetics) Biochem->SPR Determine Kinetics Kinobeads Kinobeads Competition Assay (Selectivity Profile) Biochem->Kinobeads Assess Selectivity CETSA Cellular Thermal Shift Assay (Cellular Engagement) ITC->CETSA SPR->CETSA Validate in Cells CETSA->Kinobeads

Caption: A typical experimental workflow for confirming target engagement.

Synthesizing the Evidence: A Self-Validating Approach

The power of this multi-assay approach lies in its self-validating nature. A compelling case for target engagement is built when orthogonal methods provide converging evidence. For instance, an IC50 value from a biochemical assay should correlate with the Kd determined by ITC or SPR. Furthermore, the cellular EC50 from a CETSA experiment should be consistent with the biochemical potency, taking into account cell permeability and other cellular factors. The kinobeads assay provides a crucial layer of validation by demonstrating selectivity and potentially identifying off-targets that could confound biological data.

Conclusion

Confirming the target engagement of "this compound" requires a rigorous and multi-faceted experimental strategy. By systematically employing a combination of biochemical, biophysical, and cellular assays, researchers can build a comprehensive and compelling body of evidence. This guide provides a framework for designing and interpreting these experiments, ultimately enabling more informed decisions in the drug discovery and development process. The judicious application of these techniques will not only validate the mechanism of action of novel compounds but also significantly increase the probability of their successful translation into effective therapeutics.

References

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • University of New Hampshire. (2026, January 15). Powerful New Research Technology Comes to UNH. [Link]

  • ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. [Link]

  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • NIH. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug design. [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • NIH. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. [Link]

  • PubChem. (n.d.). 5-(4-Nitro-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid. [Link]

  • Journal of Materials Chemistry (RSC Publishing). (n.d.). Surface plasmon resonance biosensing based on target-responsive mobility switch of magnetic nanoparticles under magnetic fields. [Link]

  • UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]

  • PMC - NIH. (n.d.). Determining target engagement in living systems. [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • ResearchGate. (n.d.). Selective SYK inhibitors a, Dose response curve of the Kinobeads.... [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • ResearchGate. (2016, October 12). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. [Link]

  • ACS Publications. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubChem - NIH. (n.d.). Imidazole-4-carboxylic acid. [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • PubChem. (n.d.). 5-amino-1H-imidazole-4-carboxylic acid. [Link]

  • 克拉玛尔试剂. (n.d.). This compound. [Link]

Sources

Benchmarking a Novel Purine Synthesis Inhibitor: A Comparative Guide to "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" Against Standard ATIC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of De Novo Purine Synthesis in Proliferative Diseases and the Promise of ATIC Inhibition

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the proliferation of all cells, providing the necessary building blocks for DNA and RNA.[1] In hyperproliferative states, such as cancer, this pathway is often upregulated to meet the high demand for nucleic acid precursors. Consequently, the enzymes involved in de novo purine synthesis have emerged as key targets for therapeutic intervention.[2]

One such pivotal enzyme is the bifunctional 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase/inosine monophosphate (IMP) cyclohydrolase (ATIC). ATIC catalyzes the final two steps of IMP biosynthesis, the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][4] Its critical role makes it an attractive target for the development of novel anti-cancer and anti-inflammatory agents.

This guide provides a comprehensive framework for the experimental benchmarking of a novel putative ATIC inhibitor, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid . The structure of this molecule bears resemblance to the natural substrate of ATIC, AICAR, suggesting a potential competitive inhibitory mechanism. Herein, we outline detailed protocols for its evaluation against well-characterized, standard-of-care and research-grade ATIC inhibitors, providing the necessary methodologies to ascertain its potency, selectivity, and cellular efficacy.

The Inhibitors: A Comparative Overview

A robust benchmarking study necessitates the inclusion of well-validated standard inhibitors. For ATIC, these can be broadly categorized into antifolates, which affect multiple folate-dependent enzymes, and specific, potent inhibitors developed through targeted drug discovery efforts.

InhibitorClassMechanism of ActionReported Ki (ATIC)
This compound Putative AICAR MimeticHypothesized to be a competitive inhibitor of the AICAR transformylase domain of ATIC.To be determined
Methotrexate AntifolatePrimarily inhibits dihydrofolate reductase (DHFR), but also shows activity against ATIC's transformylase domain.[5]Micromolar range (variable with assay conditions)
Pemetrexed (Alimta®) AntifolateA multi-targeted antifolate that inhibits DHFR, thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT), with inhibitory activity against ATIC.[6][7]Micromolar range (variable with assay conditions)
BW1540 Specific ATIC InhibitorA sulfamido-bridged 5,8-dideazafolate analog designed for potent and selective inhibition of the AICAR transformylase active site.[8]8 nM[8]
BW2315 Specific ATIC InhibitorA potent sulfamido-bridged 5,8-dideazafolate analog with high affinity for the AICAR transformylase domain.[8]6 nM[8]

Signaling Pathway: The Role of ATIC in De Novo Purine Synthesis

The following diagram illustrates the terminal steps of the de novo purine synthesis pathway, highlighting the reactions catalyzed by the two enzymatic domains of ATIC.

purine_synthesis cluster_0 De Novo Purine Synthesis Pathway (Terminal Steps) AICAR AICAR ATIC_Tfase ATIC (AICAR Transformylase Domain) AICAR->ATIC_Tfase Substrate FAICAR FAICAR ATIC_IMPCH ATIC (IMP Cyclohydrolase Domain) FAICAR->ATIC_IMPCH Substrate IMP IMP ATIC_Tfase->FAICAR Product THF THF ATIC_Tfase->THF Byproduct ATIC_IMPCH->IMP Product H2O H₂O ATIC_IMPCH->H2O fTHF 10-Formyl-THF fTHF->ATIC_Tfase Co-substrate

Caption: Terminal steps of de novo purine synthesis catalyzed by ATIC.

Experimental Protocols

Part 1: Biochemical Assay - Direct Inhibition of Human ATIC Enzymatic Activity

This protocol details a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against the AICAR transformylase activity of recombinant human ATIC.

Experimental Workflow: ATIC Enzyme Inhibition Assay

enzyme_assay_workflow prep Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitors) plate Plate Setup (96-well UV plate) - Blank - No-inhibitor control - Test compound dilutions prep->plate preincubation Pre-incubation (Enzyme + Inhibitor) plate->preincubation initiation Reaction Initiation (Add AICAR and 10-formyl-THF) preincubation->initiation measurement Kinetic Measurement (Spectrophotometer at 298 nm) initiation->measurement analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) measurement->analysis

Caption: Workflow for the ATIC enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂.

    • Recombinant Human ATIC: Prepare a stock solution of purified human ATIC in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Substrates:

      • AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): Prepare a stock solution in assay buffer.

      • 10-formyl-tetrahydrofolate (10-f-THF): Prepare a fresh stock solution in assay buffer containing a reducing agent (e.g., 10 mM 2-mercaptoethanol). The final concentration for the assay should be at the Michaelis-Menten constant (Km) value for ATIC.

    • Test Compound and Standard Inhibitors: Prepare stock solutions (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer to achieve the desired final concentrations for the IC50 determination.

  • Assay Procedure (96-well format):

    • To each well of a UV-transparent 96-well plate, add the following in order:

      • Assay Buffer to bring the final volume to 200 µL.

      • 10 µL of the test compound or standard inhibitor at various concentrations (or DMSO for the no-inhibitor control).

      • 10 µL of the recombinant human ATIC enzyme solution.

    • Mix and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a mixture of AICAR and 10-f-THF.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the increase in absorbance at 298 nm every 30 seconds for 10-15 minutes. This increase corresponds to the formation of tetrahydrofolate (THF).

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Part 2: Cell-Based Assay - Assessing Anti-proliferative Effects in Cancer Cell Lines

This protocol evaluates the ability of the test compound to inhibit the proliferation of a cancer cell line known to be dependent on de novo purine synthesis.

Experimental Workflow: Cell Viability Assay

cell_assay_workflow seeding Cell Seeding (e.g., HCT116, HeLa in 96-well plates) adhesion Overnight Incubation (Allow cells to adhere) seeding->adhesion treatment Compound Treatment (Add serial dilutions of inhibitors) adhesion->treatment incubation Incubation Period (e.g., 72 hours) treatment->incubation viability Cell Viability Measurement (e.g., MTT or CellTiter-Glo® assay) incubation->viability analysis Data Analysis (Calculate % Viability, Plot Dose-Response Curve, Determine GI50) viability->analysis

Caption: Workflow for the cell-based viability assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., HCT116, HeLa) in the recommended medium supplemented with 10% fetal bovine serum.

    • Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standard inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation and Viability Assessment:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Assess cell viability using a standard method such as the MTT assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).

Data Summary and Interpretation

The primary outputs of these experiments will be the IC50 value from the biochemical assay and the GI50 value from the cell-based assay. These values will allow for a direct comparison of the potency of "this compound" with the standard inhibitors.

Comparative Inhibitory Activity Data

InhibitorATIC IC50 (nM)Cancer Cell Line GI50 (µM)
This compound [Experimental Value][Experimental Value]
Methotrexate [Experimental Value][Experimental Value]
Pemetrexed [Experimental Value][Experimental Value]
BW1540 [Experimental Value][Experimental Value]
BW2315 [Experimental Value][Experimental Value]

A potent and selective inhibitor would ideally exhibit a low nanomolar IC50 against ATIC and a correspondingly low micromolar or nanomolar GI50 in the cellular assay. A large discrepancy between the biochemical and cellular potencies could suggest issues with cell permeability, metabolic instability, or efflux by cellular transporters.

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive benchmarking of "this compound" as a potential inhibitor of ATIC. By following these detailed protocols, researchers can generate high-quality, comparative data to elucidate the biochemical potency and cellular efficacy of this novel compound. The insights gained from these studies will be crucial in determining its potential as a lead compound for further drug development in oncology and other diseases characterized by aberrant cell proliferation.

References

  • Bratton, M. R., et al. (2016). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. Molecular & Cellular Proteomics, 15(3), 825–840.
  • Cheong, C. G., et al. (2004). Crystal Structures of Human Bifunctional Enzyme aminoimidazole-4-carboxamide Ribonucleotide transformylase/IMP Cyclohydrolase in Complex With Potent Sulfonyl-Containing Antifolates. Journal of Biological Chemistry, 279(17), 18034-18045.
  • Greasley, S. E., et al. (2001).
  • Hussain, M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3365.
  • Lupinacci, E., et al. (2012). Small Molecule Inhibitor of AICAR Transformylase Homodimerization. ACS Chemical Biology, 7(9), 1545–1552.
  • NCBI. (n.d.). ATIC 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase [Homo sapiens (human)]. Gene ID: 471. Retrieved from [Link]

  • Niles, A. L., et al. (2007). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (n.d.). This compound. CID 17804471. Retrieved from [Link]

  • ResearchGate. (2004). ATIC reaction, co-factors, inhibitors, and crystal structure of AICAR.... Retrieved from [Link]

  • van der Meer, I. M., et al. (2006). From methotrexate to pemetrexed and beyond. A review of the pharmacodynamic and clinical properties of antifolates.
  • Vani, K. V., et al. (2011). Synthesis and bioactivity studies of 4-carbamoyl-1,2-disubstituted-1H-imidazole-5-carboxylic acid derivatives. E-Journal of Chemistry, 8(2), 731-6.
  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Zare, A., et al. (2021). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Mini-Reviews in Medicinal Chemistry, 21(12), 1475-1497.
  • Adjei, A. A. (2004). Pemetrexed (Alimta), a multitargeted antifolate agent. Expert Review of Anticancer Therapy, 4(2), 175-184.
  • Calvert, A. H. (2003). Pemetrexed, a new generation of antifolate. Clinical Lung Cancer, 5 Suppl 1, S13-S18.
  • Cole, P. D., et al. (2011). Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias. Cancer Chemotherapy and Pharmacology, 67(4), 869–877.
  • Hanauske, A. R., et al. (2001). Pemetrexed, a multitargeted antifolate drug, demonstrates lower efficacy in comparison to methotrexate against osteosarcoma cell lines.
  • Rollins, K. D., & Lindley, C. (2005). Pemetrexed: a multitargeted antifolate. Clinical Therapeutics, 27(9), 1343-1382.
  • Scagliotti, G. V. (2004). The role of pemetrexed in non-small cell lung cancer. Clinical Cancer Research, 10(12 Pt 2), 4221s-4225s.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. Given that comprehensive hazard data for this specific compound is not fully available, this document establishes a robust safety protocol by considering the chemical's structural motifs—an imidazole carboxylic acid and an aromatic amine—and adhering to established guidelines for handling novel chemical entities.[1]

Hazard Assessment: A Precautionary Approach

Due to the limited availability of a complete Safety Data Sheet (SDS), a conservative approach to handling is mandatory. The chemical structure of this compound suggests potential hazards based on its constituent functional groups.

  • Imidazole-4-carboxylic acid moiety : Compounds in this class are known to cause skin, eye, and respiratory irritation.[2]

  • Aromatic Amine moiety : Aromatic amines are a class of compounds with well-documented health risks. These can include carcinogenicity, mutagenicity, and systemic toxicity.[3][4][5][6] A significant concern with aromatic amines is their potential for absorption through the skin.[3]

Therefore, this compound must be treated as a hazardous substance with unknown toxicological properties.[1]

Personal Protective Equipment (PPE): A Multi-level Defense

A comprehensive PPE strategy is critical to mitigate potential exposure. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).To protect against skin absorption, a known risk with aromatic amines.[3] Double gloving provides an additional barrier.
Eye and Face Protection Chemical splash goggles and a face shield.[7]To protect against splashes and aerosols that can cause serious eye irritation, as suggested by the imidazole-4-carboxylic acid component.[2]
Body Protection A lab coat, supplemented with a chemically resistant apron.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form.To prevent inhalation of airborne particles that may cause respiratory irritation.[2]

For a visual guide on PPE selection, refer to the workflow diagram below.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Handling this compound hand_protection Hand Protection: Double-glove with nitrile gloves start->hand_protection eye_face_protection Eye/Face Protection: Chemical splash goggles and face shield start->eye_face_protection body_protection Body Protection: Lab coat and chemical-resistant apron start->body_protection respiratory_protection Respiratory Protection: NIOSH-approved respirator (e.g., N95) start->respiratory_protection end Safe Handling Environment hand_protection->end eye_face_protection->end body_protection->end respiratory_protection->end

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures safety at every stage.

3.1. Chemical Storage

  • Inventory Management : Maintain an accurate inventory of the chemical, including the date of receipt and the amount in stock.[8]

  • Segregation : Store the compound away from incompatible materials such as strong oxidizing agents.[9]

  • Controlled Environment : Keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from light.[9]

3.2. Handling Procedures

  • Preparation : Before handling, review the available safety information and ensure that all necessary PPE is readily available.[10]

  • Controlled Area : All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing and Transfer : When weighing, use a balance inside the fume hood or a ventilated balance enclosure. Use appropriate tools to avoid generating dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any potentially contaminated surfaces.

The following diagram illustrates the key steps in the safe handling workflow.

Handling_Workflow cluster_handling Safe Handling Workflow prep Preparation: Review safety info, don PPE fume_hood Controlled Area: Use a chemical fume hood prep->fume_hood weighing Weighing & Transfer: Minimize dust generation fume_hood->weighing solution Solution Preparation: Add solid to solvent slowly weighing->solution cleanup Post-Handling: Wash hands and decontaminate surfaces solution->cleanup end Procedure Complete cleanup->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.